Diphosphene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41916-72-7 |
|---|---|
Molecular Formula |
H2P2 |
Molecular Weight |
63.963 g/mol |
IUPAC Name |
phosphanylidenephosphane |
InChI |
InChI=1S/H2P2/c1-2/h1-2H |
InChI Key |
SWJAOBXRZSMKNS-UHFFFAOYSA-N |
Canonical SMILES |
P=P |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Diphosphenes: A Technical Guide to the First Stable Phosphorus-Phosphorus Double Bond
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the seminal discovery and synthesis of the first stable diphosphene, a landmark achievement in main group chemistry. The isolation of a compound containing a localized phosphorus-phosphorus double bond (P=P) in 1981 by Professor Masaaki Yoshifuji and his team opened a new chapter in the understanding of bonding and reactivity of heavier elements. This document provides a comprehensive overview of the synthesis, characterization, and key structural data of this groundbreaking molecule, (E)-1,2-bis(2,4,6-tri-tert-butylphenyl)this compound.
Introduction: Overcoming the Double Bond Rule
Prior to 1981, the "double bond rule" posited that elements beyond the second period of the periodic table were incapable of forming stable multiple bonds with themselves or with other elements. The synthesis of a stable this compound shattered this long-held belief, demonstrating that kinetic stabilization through sterically demanding substituents could effectively shield the reactive P=P core from oligomerization and other decomposition pathways.[1][2][3] The molecule, often referred to as "Yoshifuji's this compound," features two bulky 2,4,6-tri-tert-butylphenyl groups that act as a protective corset around the phosphorus-phosphorus double bond.
Synthesis of (E)-1,2-bis(2,4,6-tri-tert-butylphenyl)this compound
The synthesis of the first stable this compound is a testament to elegant chemical design, employing a dehydrochlorination reaction. The key strategy involves the reaction of a primary phosphine (B1218219) with a phosphonous dichloride in the presence of a non-nucleophilic base.
Synthetic Workflow
The logical flow of the synthesis is depicted in the diagram below, illustrating the key reactants and the final product.
Caption: Synthetic workflow for the first stable this compound.
Experimental Protocol
The following protocol is a generalized procedure based on literature descriptions for the synthesis of (E)-1,2-bis(2,4,6-tri-tert-butylphenyl)this compound.
Materials:
-
2,4,6-Tri-tert-butylphenylphosphine
-
2,4,6-Tri-tert-butylphenylphosphonous dichloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous and deoxygenated solvent (e.g., benzene (B151609) or toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,4,6-tri-tert-butylphenylphosphine in the anhydrous solvent.
-
To this solution, add an equimolar amount of 2,4,6-tri-tert-butylphenylphosphonous dichloride.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a slight excess (approximately 2.1 equivalents) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The formation of a precipitate (DBU hydrochloride) will be observed.
-
Filter the reaction mixture under inert atmosphere to remove the salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield orange-red crystals of (E)-1,2-bis(2,4,6-tri-tert-butylphenyl)this compound.
Characterization and Quantitative Data
The structure and bonding of the this compound were unequivocally established through various spectroscopic and analytical techniques, most notably ³¹P NMR spectroscopy and single-crystal X-ray diffraction.
Spectroscopic Data
The ³¹P Nuclear Magnetic Resonance (NMR) spectrum is particularly diagnostic for diphosphenes, exhibiting a characteristic downfield chemical shift.
| Spectroscopic Data | |
| Technique | Observed Value |
| ³¹P{¹H} NMR (in C₆D₆) | δ ≈ 490 ppm |
Note: The exact chemical shift can vary slightly depending on the solvent and measurement conditions.
Structural Data from X-ray Crystallography
X-ray crystallographic analysis provided definitive proof of the phosphorus-phosphorus double bond and the trans or E-configuration of the bulky substituents.
| Structural Parameters | |
| Parameter | Value |
| P=P Bond Length | ~2.034 Å |
| P-C Bond Length | ~1.86 Å |
| C-P=P Bond Angle | ~102° |
| Torsion Angle (C-P=P-C) | ~180° (trans configuration) |
Logical Relationships in Stability
The remarkable stability of this this compound is a direct consequence of the kinetic stabilization afforded by the sterically bulky 2,4,6-tri-tert-butylphenyl groups. The logical relationship between the structural features and the resulting stability is outlined below.
Caption: The role of steric hindrance in this compound stability.
Conclusion
The discovery and synthesis of the first stable this compound was a paradigm-shifting event in chemistry. It not only challenged existing theories about chemical bonding but also paved the way for the development of a rich and diverse field of low-coordinate main group chemistry. The principles of kinetic stabilization demonstrated by Yoshifuji and his colleagues continue to be a cornerstone of modern inorganic and organometallic chemistry, with implications for catalyst design, materials science, and drug development.
References
Unraveling the Enigmatic Bond: An In-depth Technical Guide to the Electronic Structure and Bonding in Diphosphene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the electronic structure and bonding in diphosphene isomers, molecules characterized by a phosphorus-phosphorus double bond (P=P). Diphosphenes, the heavier analogues of azo compounds, exhibit fascinating isomeric forms and a rich chemistry that continues to be an active area of research. Understanding the nuances of their electronic properties and the nature of the P=P bond is crucial for harnessing their potential in materials science and as ligands in coordination chemistry.
The Isomeric Landscape of Diphosphenes
The simplest this compound, HP=PH, can exist as cis and trans isomers. In addition to these, the isomeric diphosphinylidene (PPH₂) presents a different bonding arrangement.[1][2] For substituted diphosphenes (RP=PR), the geometric isomers are denoted as E (trans) and Z (cis). While the parent HP=PH is highly reactive, bulky substituents can provide kinetic stability, allowing for the isolation and characterization of stable E and Z isomers.[3][4] The trans or E isomer is generally the thermodynamically preferred form.[5]
Electronic Structure and the Nature of the P=P Double Bond
The bonding in cis- and trans-HPPH is characterized by a standard P=P double bond.[1][2] In contrast, the isomeric PPH₂ is believed to possess partial P-P triple bond character, arising from a π-bonding interaction involving the H₂P group.[1][2] The P=P double bond in diphosphenes is significantly shorter than a P-P single bond, providing clear evidence of its double bond character.[5]
Computational studies have been instrumental in elucidating the electronic structure of diphosphenes. These studies highlight the importance of the π and π* orbitals in the chemistry of the P=P bond.[6] The electronic properties of diphosphenes can be tuned by the nature of the substituents. For instance, electron-delocalizing groups can influence the stability of the isomers.[3][4]
Quantitative Data on this compound Isomers
The following tables summarize key quantitative data for various this compound isomers, providing a basis for comparison.
| Compound | Isomer | P=P Bond Length (Å) | P-P-C/H Angle (°) | C-P-P-C Dihedral Angle (°) | Reference |
| Bis(2,4,6-tri-tert-butylphenyl)this compound | trans | 2.034 | - | 172.2 | [5] |
| H₂PPH₂ (for comparison) | - | 2.238 (P-P single) | - | - | [5] |
| L=C(Me)−P=P−C(Me)=L | E | 2.0520(7) | - | - | [3][4] |
| L=C(H)−P=P−C(H)=L | E | 2.0685(12) | - | - | [3][4] |
| L=C(H)−P=P−C(H)=L | Z | 2.0580(6) | - | - | [3][4] |
L = N-heterocyclic carbene
| Compound | Isomer | ³¹P NMR Chemical Shift (ppm) | Reference |
| L=C(Me)−P=P−C(Me)=L | E | 382.6 | [3][4] |
| L=C(H)−P=P−C(H)=L | E | 379.6 | [3][4] |
| L=C(H)−P=P−C(H)=L | Z | 259.5 | [3][4] |
Experimental and Computational Protocols
A variety of experimental and computational techniques are employed to study this compound isomers.
Synthesis and Characterization
Matrix Isolation Spectroscopy of HPPH Isomers: The parent this compound isomers, cis-HPPH, trans-HPPH, and PPH₂, have been generated by the laser photolysis of phosphine (B1218219) (PH₃) or diphosphine (P₂H₄).[1][2] The products are trapped in solid nitrogen or argon matrices at low temperatures (e.g., 10 K) and characterized by matrix-isolation IR and UV-vis spectroscopy.[1][2] Isotopic labeling (e.g., with deuterium) is used to confirm vibrational assignments.[1][2]
Synthesis of Substituted Diphosphenes: Stable, substituted diphosphenes are typically synthesized through the reduction of corresponding dichlorophosphines. For example, NHC-substituted dichlorophosphines can be reduced with magnesium powder in toluene (B28343) to yield the corresponding E and Z diphosphenes.[4] The resulting isomers can be separated and purified by recrystallization from solvents like pentane (B18724) at low temperatures.[3]
Characterization Techniques:
-
NMR Spectroscopy: ³¹P NMR is a key technique for characterizing diphosphenes, with distinct chemical shifts observed for E and Z isomers.[3][4] ¹H NMR is used to characterize the substituents.[3][4]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.[3][4][5]
-
UV-vis Spectroscopy: Electronic transitions, such as the n → π* and π → π* transitions, are probed by UV-vis spectroscopy.[6]
Computational Methodologies
Quantum chemical calculations are essential for understanding the electronic structure, bonding, and relative stabilities of this compound isomers.
-
Coupled Cluster Theory: High-level methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are used for accurate calculations of molecular properties, often in conjunction with correlation-consistent basis sets (e.g., cc-pVTZ).[1][2]
-
Density Functional Theory (DFT): DFT is widely used to investigate the structures, energies, and reaction mechanisms of larger, substituted diphosphenes.[3]
-
Vibrational Configuration Interaction (VCI) Theory: VCI is employed to accurately predict vibrational spectra, aiding in the interpretation of experimental IR data.[1][2]
Isomerization of Diphosphenes
A key aspect of this compound chemistry is the interconversion between E and Z isomers. This process can be induced by light (photoisomerization) or heat (thermal isomerization).[3][4] The isomerization is understood to proceed through a rotational mechanism around the P=P double bond.[3]
References
- 1. Spectroscopic Identification of this compound HPPH and Isomeric Diphosphinyldene PPH2. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Room temperature stable E , Z -diphosphenes: their isomerization, coordination, and cycloaddition chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04506D [pubs.rsc.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Diphosphenes - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
Theoretical Perspectives on the P=P Double Bond: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The study of compounds containing phosphorus-phosphorus (P=P) double bonds, known as diphosphenes, represents a fascinating frontier in main-group chemistry. Unlike their lighter nitrogen (N=N) and carbon (C=C) analogues which are ubiquitous, stable diphosphenes were long considered elusive. The first successful isolation in 1981 by Yoshifuji et al. hinged on the principle of kinetic stabilization through bulky substituents, which sterically shield the reactive P=P core.[1] This breakthrough opened the door for extensive experimental and theoretical investigations into the fundamental nature of this unique chemical bond.
Theoretical and computational studies have been indispensable in elucidating the electronic structure, stability, and reactivity of the P=P double bond. These in-silico approaches allow for the systematic investigation of parent diphosphenes (e.g., HP=PH), their various isomers, and the energetic barriers separating them—quantities that are often difficult to measure experimentally.[2] This guide provides an in-depth overview of the theoretical frameworks, computational methodologies, and key findings that have shaped our current understanding of diphosphene chemistry, offering valuable insights for professionals in chemical research and development.
Theoretical and Computational Methodologies
The accurate theoretical description of diphosphenes requires robust quantum chemical methods capable of handling electron correlation and, in some cases, multireference character, particularly in transition states.[2]
Computational Protocols
A typical computational workflow for investigating diphosphenes involves several key steps, from initial structure determination to the analysis of complex chemical properties.
Caption: A generalized workflow for the computational study of diphosphenes.
Key Methodologies:
-
Density Functional Theory (DFT): Widely used for its balance of computational cost and accuracy, DFT is suitable for calculating geometries, vibrational frequencies, and reaction pathways for larger, sterically hindered diphosphenes.
-
Coupled Cluster (CC) Methods: High-accuracy methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for calculating precise energies, especially for smaller systems like the parent this compound (HP=PH).[2]
-
Multireference Methods: For structures with significant multireference character, such as the transition state for P=P bond rotation, methods like CASSCF (Complete Active Space Self-Consistent Field) and MRCI (Multireference Configuration Interaction) are necessary to provide a qualitatively correct description of the electronic structure.[2]
-
Basis Sets: The choice of basis set is crucial for accurate results. Pople-style (e.g., 6-31G(d)) and Dunning-type correlation-consistent (e.g., cc-pVTZ, aug-cc-pVQZ) basis sets are commonly employed.[2]
Experimental Validation
Theoretical predictions are validated against experimental data. Key techniques include:
-
X-ray Crystallography: Provides precise bond lengths and angles, offering a direct comparison with optimized geometries. The first isolated this compound showed a P=P bond distance of 2.034 Å, significantly shorter than a typical P-P single bond (~2.22 Å).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative, with chemical shifts being highly sensitive to the electronic environment of the phosphorus atoms. E- and Z-isomers of diphosphenes exhibit distinct ³¹P NMR signals, which can be correlated with computationally predicted magnetic shielding tensors.[3]
Electronic Structure and Bonding Characteristics
The P=P double bond is composed of one σ-bond and one π-bond. However, due to the larger size and more diffuse p-orbitals of phosphorus compared to carbon, the π-overlap is weaker. This results in a lower rotational barrier and higher reactivity. The chemistry of the P=P bond is significantly influenced by its low-lying π* lowest unoccupied molecular orbital (LUMO), which makes diphosphenes susceptible to attack by both nucleophiles and electrophiles and is responsible for their characteristic red color.[4]
Parent this compound (HP=PH) and Isomers
High-level theoretical calculations have extensively characterized the parent this compound system. The global minimum is the planar trans-HPPH structure. The cis-HPPH isomer lies slightly higher in energy.[2] Another isomer, diphosphinylidene (PPH₂), is significantly less stable.[2]
Table 1: Calculated Properties of P₂H₂ Isomers at the aug-cc-pVQZ CCSD(T) Level
| Property | trans-HPPH (Global Minimum) | cis-HPPH | Diphosphinylidene (PPH₂) |
|---|---|---|---|
| Relative Energy (kcal/mol)¹ | 0.0 | +3.2 | +25.2 |
| P=P Bond Length (Å) | 2.037 | 2.046 | - |
| P-P Bond Length (Å) | - | - | 2.083 |
| Key Vibrational Freq. (cm⁻¹) | ν(P=P) = 631 | ν(P=P) = 598 | ν(P-P) = 574 |
¹Energies include zero-point vibrational energy corrections. Data sourced from Lu et al. (2009).[2]
Bond Strength and Rotational Barrier
The strength of the P=P π-bond can be quantified by the energy barrier to rotation around the P-P axis. Theoretical calculations place this barrier at approximately 36 kcal/mol for HP=PH, which is substantially lower than the ~63 kcal/mol barrier calculated for diimine (HN=NH), highlighting the weaker nature of the P=P π-bond.[4]
Structural Isomerism: E/Z Configuration
Like alkenes, diphosphenes can exist as E/Z (trans/cis) isomers. While the E-isomer is typically the thermodynamically more stable form, the Z-isomer can be accessed and, in some cases, isolated.[3][5] Theoretical studies have been crucial in understanding the energetics of this isomerization.
Caption: Energy profile for the E/Z isomerization of diphosphenes.
Recent studies on N-heterocyclic vinyl (NHV) substituted diphosphenes have demonstrated a reversible photo-stimulated conversion from the E- to the Z-isomer, with the Z-isomer thermally reverting to the more stable E-form.[3]
Table 2: Comparison of Experimental Properties for an NHV-Substituted this compound (E,Z-2b)
| Property | E-isomer (E-2b) | Z-isomer (Z-2b) |
|---|---|---|
| ³¹P NMR Shift (ppm) | 379.6 | 259.5 |
| P=P Bond Length (Å) | 2.055(1) | 2.059(1) |
| P-C Bond Length (Å) | 1.786(1) | 1.779(1) |
| ∠CPPC Torsion Angle (°) | 0.2 | 13.3 |
Data sourced from Lin et al. (2023).[3] The significant upfield shift in the ³¹P NMR signal for the Z-isomer is a characteristic feature. DFT calculations correctly predict the E-isomer to be more stable and provide insight into the small geometric distortions, such as the slight twisting in the Z-isomer to relieve steric strain.[3]
Reactivity of the P=P Double Bond
The theoretical study of this compound reactivity provides a framework for predicting reaction outcomes and understanding mechanisms. The accessible LUMO and the polarized nature of the P=P bond make them versatile reactants.
Caption: Key reactivity pathways for the this compound P=P double bond.
-
Coordination to Metals: Diphosphenes act as ligands to transition metals, primarily in two modes: η¹ (end-on coordination through a phosphorus lone pair) and η² (side-on coordination involving the π-system).[1] DFT calculations on the coordination of E- and Z-diphosphenes to a gold(I) chloride fragment show that the complex with the Z-isomer in an η²-fashion is the favored product, regardless of the starting isomer, rationalizing experimental observations.[3]
-
Cycloaddition Reactions: Diphosphenes behave like alkenes in cycloaddition reactions. They can undergo [2+4] cycloadditions with dienes and [2+1] additions with carbenes or diazo compounds to form three-membered diphosphirane rings.[1][3]
-
Reactions with Nucleophiles: Strong nucleophiles, such as N-heterocyclic carbenes (NHCs), can attack the P=P bond, leading to its cleavage and the formation of phosphinidene (B88843) compounds.[1]
Conclusion
Theoretical and computational chemistry has proven to be an invaluable partner to experimental synthesis and characterization in the field of this compound chemistry. Quantum chemical calculations provide fundamental data on bond strengths, isomer stabilities, and spectroscopic properties that guide experimental efforts.[2][4] Furthermore, modeling reaction pathways, such as isomerization and coordination, delivers a level of mechanistic detail that is often inaccessible through experiment alone.[3] As computational power and theoretical methods continue to advance, these in-silico studies will play an even greater role in designing novel phosphorus-based molecules with tailored properties for applications in catalysis, materials science, and drug development.
References
- 1. Diphosphenes - Wikipedia [en.wikipedia.org]
- 2. This compound and diphosphinylidene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room temperature stable E , Z -diphosphenes: their isomerization, coordination, and cycloaddition chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04506D [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
Synthesis of Unsymmetrical and Carboranyl Diphosphenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphosphenes, compounds containing a phosphorus-phosphorus double bond (P=P), are of significant interest in main-group chemistry due to their unique electronic structures and reactivity.[1] Unlike their lighter alkene analogues, the P=P bond is characterized by a smaller HOMO-LUMO gap, making diphosphenes versatile synthons and ligands in coordination chemistry.[2] The stability of diphosphenes is highly dependent on the steric bulk of the substituents on the phosphorus atoms; large, sterically demanding groups are necessary to prevent oligomerization.[1]
This guide focuses on two particularly interesting classes of diphosphenes: unsymmetrical diphosphenes, where the two phosphorus atoms bear different substituents (R-P=P-R'), and carboranyl diphosphenes, which incorporate a carborane cage into their structure. The synthesis of unsymmetrical diphosphenes allows for fine-tuning of the electronic and steric properties of the molecule, while the incorporation of boron-rich carborane clusters introduces unique three-dimensional structures and potential applications in boron neutron capture therapy (BNCT) and materials science.[2][3]
This document provides a comprehensive overview of the synthetic methodologies for preparing these advanced compounds, detailed experimental protocols, and a summary of key characterization data.
Synthesis of Unsymmetrical Diphosphenes
The synthesis of unsymmetrical diphosphenes typically involves the coupling of two different phosphorus-containing precursors. A common strategy is the reductive coupling of two different dichlorophosphines. The use of sterically demanding aryl groups, such as 2,4,6-tri-tert-butylphenyl (Mes*) and 2,6-dimesitylphenyl (Dmp), is crucial for isolating stable products.[4][5]
General Synthetic Workflow
The synthesis of an unsymmetrical diphosphene, such as DmpP=PMes*, demonstrates a typical workflow involving the reaction of a lithium phosphide (B1233454) with a dichlorophosphine.
Caption: General workflow for unsymmetrical this compound synthesis.
Quantitative Data for Unsymmetrical Diphosphenes
| Compound | Substituent 1 (R) | Substituent 2 (R') | P=P Bond Length (Å) | ³¹P NMR δ (ppm) | Reference |
| DmpP=PMes | Dmp | Mes | 2.024(13) | Not reported | [4][5] |
| DmpP=PDmp | Dmp | Dmp | 1.985(2) | Not reported | [6] |
| MesP=PMes | Mes | Mes | 2.034 | Not reported | [1] |
Dmp = 2,6-Mes₂C₆H₃; Mes = 2,4,6-tBu₃C₆H₂*
Experimental Protocol: Synthesis of DmpP=PMes*
This protocol is adapted from the synthesis of related unsymmetrical diphosphenes.
Materials:
-
DmpPCl₂ (2,6-Dimesitylphenyldichlorophosphine)
-
Mes*P(SiMe₃)₂ (Bis(trimethylsilyl)mesitylphosphine)
-
Toluene (B28343), anhydrous
-
Hexane (B92381), anhydrous
-
Standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, dissolve DmpPCl₂ in anhydrous toluene in a Schlenk flask.
-
In a separate Schlenk flask, dissolve an equimolar amount of Mes*P(SiMe₃)₂ in anhydrous toluene.
-
Slowly add the Mes*P(SiMe₃)₂ solution to the DmpPCl₂ solution at room temperature with vigorous stirring.
-
The reaction mixture is typically stirred for several hours to overnight. Monitor the reaction progress by ³¹P NMR spectroscopy.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is then washed with cold hexane to remove soluble impurities.
-
Recrystallization from a suitable solvent system (e.g., toluene/hexane) at low temperature affords the pure unsymmetrical this compound DmpP=PMes*.
Synthesis of Carboranyl Diphosphenes
Carboranyl diphosphenes are a more recent class of compounds that feature a carborane cage directly bonded to a phosphorus atom of the P=P unit. Their synthesis often involves the reductive coupling of a carboranyl dichlorophosphine precursor. These compounds can exist as dimers in the solid state, but may dissociate into monomeric phosphinidenes in solution, depending on the steric bulk of the substituents.[7][8]
General Synthetic Workflow
The synthesis of carboranyl diphosphenes, such as {1-P-2-[C(tBu)=N(Ar)]-1,2-C₂B₁₀H₁₀}₂, involves a multi-step process starting from the functionalization of the carborane cage, followed by phosphination and reductive coupling.[2]
Caption: Synthesis of a dimeric carboranyl this compound.
Quantitative Data for Carboranyl Diphosphenes
| Compound (Ar group) | Yield (%) | ³¹P NMR δ (ppm) | P-P Bond Length (Å) | Reference |
| Ar = Dmp (2,6-Me₂C₆H₃) | 70-80 | -66.6 | Not reported as monomeric in solution | [2][7] |
| Ar = Ph (C₆H₅) | 70-80 | 9.7 (as HCl adduct) | 2.192(2) (in a derivative) | [2][7][8] |
Experimental Protocol: Synthesis of {1-P-2-[C(tBu)=N(Ar)]-1,2-C₂B₁₀H₁₀}₂
This protocol is based on the work of Chan, Zhang, and Xie.[2][7]
Step 1: Synthesis of Iminocarboranyldichlorophosphines
-
A solution of 1-Li-1,2-C₂B₁₀H₁₁ is reacted with an equimolar amount of ArN=C(tBu)Cl in diethyl ether to yield the corresponding iminocarborane.
-
The resulting iminocarborane is then treated with one equivalent of n-BuLi in diethyl ether, followed by the addition of one equivalent of PCl₃ to afford the iminocarboranyldichlorophosphine as a yellow crystalline solid. Yields are typically in the range of 60-70%.[2]
Step 2: Reductive Coupling
-
The iminocarboranyldichlorophosphine (1 equivalent) is dissolved in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Potassium graphite (KC₈, 2 equivalents) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is filtered to remove graphite and other solid byproducts.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting solid is washed with a suitable solvent (e.g., cold pentane) and recrystallized from a THF/hexane mixture to yield the carboranyl this compound as orange-yellow crystals. Yields are typically between 70% and 80%.[2]
Conclusion
The synthesis of unsymmetrical and carboranyl diphosphenes represents a sophisticated area of main-group chemistry that requires careful handling of air- and moisture-sensitive compounds. The key to success lies in the use of sterically bulky substituents to stabilize the reactive P=P double bond. Reductive coupling of dichlorophosphine precursors is a common and effective strategy for the formation of the P=P bond. The methodologies and data presented in this guide provide a solid foundation for researchers interested in exploring the synthesis and applications of these fascinating molecules. The unique properties of carboranyl diphosphenes, in particular, open up new avenues for the development of novel materials and therapeutic agents.[2]
References
- 1. Diphosphenes - Wikipedia [en.wikipedia.org]
- 2. Carboranyl diphosphenes: synthesis, structure and reactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01239B [pubs.rsc.org]
- 3. "Reactivity of Redox-Active Carboranyl Diphosphines and Carboranyl Dip" by Amanda Lynn Humphries [scholarcommons.sc.edu]
- 4. Syntheses and structural characterizations of the unsymmetrical this compound DmpP=PMes* (Dmp =2,6-Mes(2)C(6)H(3), Mes* = 2,4,6-(t)Bu(3)C(6)H(2)) and the cyclotetraphosphane [DmpPPPh](2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Carboranyl diphosphenes: synthesis, structure and reactivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Identification of Transient Diphosphene Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphosphenes (R-P=P-R'), molecules containing a phosphorus-phosphorus double bond, are of significant fundamental and synthetic interest. Transient diphosphene species, in particular, are implicated as key intermediates in a variety of chemical transformations relevant to organophosphorus chemistry and materials science. Their high reactivity, however, makes their direct observation and characterization a formidable challenge. This technical guide provides a comprehensive overview of the state-of-the-art spectroscopic techniques employed for the identification and characterization of these fleeting intermediates. We present detailed experimental protocols for key methodologies, including matrix isolation spectroscopy and flash photolysis, and compile quantitative spectroscopic data for a range of transient diphosphenes. Furthermore, this guide illustrates the logical workflows for the generation and identification of these species through detailed diagrams.
Introduction
The chemistry of low-coordinate phosphorus compounds has expanded dramatically in recent decades, with diphosphenes emerging as a fascinating class of molecules. While a number of sterically encumbered diphosphenes have been synthesized and are stable at room temperature, many more are highly reactive, transient species that play crucial roles in reaction mechanisms.[1] The unambiguous identification of these transient diphosphenes is paramount for understanding reaction pathways and for the rational design of new synthetic methodologies.
Spectroscopic techniques provide the most powerful tools for the direct detection and structural elucidation of transient species. This guide focuses on the application of nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopy to the study of transient diphosphenes. We will delve into the experimental intricacies of trapping and probing these reactive molecules and provide a summary of their characteristic spectroscopic signatures.
Key Spectroscopic Techniques and Data
The identification of transient diphosphenes relies on a combination of spectroscopic methods, often coupled with computational chemistry for the prediction of spectroscopic parameters.[2]
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is arguably the most definitive technique for the characterization of diphosphenes, owing to the large chemical shift range of the ³¹P nucleus and its high natural abundance.[3] Diphosphenes exhibit characteristic downfield chemical shifts, often in the range of +200 to over +800 ppm, which is a region largely unoccupied by other common phosphorus-containing functional groups.[4][5]
The ³¹P chemical shift is highly sensitive to the electronic and steric nature of the substituents on the phosphorus atoms. Electron-donating groups tend to cause upfield shifts, while electron-withdrawing groups lead to downfield shifts.[4] Furthermore, the E and Z isomers of diphosphenes can often be distinguished by their ³¹P NMR spectra, with E-isomers typically resonating at a higher frequency (further downfield) than their Z-counterparts.[1][6]
Table 1: Selected ³¹P NMR Chemical Shifts for this compound Species
| This compound Species | Isomer | ³¹P Chemical Shift (δ, ppm) | Solvent/Matrix | Reference(s) |
| MesP=PMes | E | +493.6 | Toluene | [7] |
| L=C(H)-P=P-C(H)=L | E | +379.6 | THF | [1][6] |
| L=C(H)-P=P-C(H)=L | Z | +259.5 | THF | [1][6] |
| L=C(Me)-P=P-C(Me)=L | E | +382.6 | THF | [1][6] |
| [tBuP=PtBu]•⁻ | - | ~+230 | Toluene | [8][9] |
L = N-heterocyclic carbene (SIPr) Mes = 2,4,6-tri-tert-butylphenyl*
Ultraviolet-Visible (UV-Vis) Spectroscopy
Diphosphenes are typically colored compounds, exhibiting electronic absorptions in the visible and near-ultraviolet regions. These absorptions arise from π → π* and n → π* transitions associated with the P=P double bond. The position of the absorption maximum (λmax) is influenced by the substituents on the phosphorus atoms, with more extended conjugation leading to a red shift (longer wavelength absorption).
Transient absorption spectroscopy, often coupled with flash photolysis, is a powerful technique for monitoring the formation and decay of transient diphosphenes in real-time.[6][10]
Table 2: Selected UV-Vis Absorption Data for this compound Species
| This compound Species | λmax (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Matrix | Reference(s) |
| cis-HPPH | 340 | - | N₂ Matrix | [11][12][13] |
| trans-HPPH | 380 | - | N₂ Matrix | [11][12][13] |
| L=C(H)-P=P-C(H)=L (E) | 520 | ~1.5 x 10⁴ | THF | [1] |
| L=C(H)-P=P-C(H)=L (Z) | 455 | ~1.0 x 10⁴ | THF | [1] |
L = N-heterocyclic carbene (SIPr)
Infrared (IR) Spectroscopy
The P=P stretching vibration (νP=P) in diphosphenes gives rise to a characteristic absorption in the infrared spectrum. This absorption is typically found in the range of 500-650 cm⁻¹ and can be sensitive to the substituents and geometry of the this compound. However, for symmetrically substituted diphosphenes, the P=P stretch may be IR-inactive and is better observed by Raman spectroscopy.
Matrix isolation IR spectroscopy is a particularly valuable technique for studying transient diphosphenes.[11][12][13] By trapping the reactive species in an inert gas matrix at cryogenic temperatures, their vibrational spectra can be recorded without interference from bimolecular reactions.
Table 3: Selected Infrared Vibrational Frequencies for this compound Species
| This compound Species | Vibrational Mode | Frequency (cm⁻¹) | Matrix | Reference(s) |
| cis-HPPH | P-H stretch | 2315.6 | N₂ | [11][12][13] |
| P=P stretch | 609.5 | N₂ | [11][12][13] | |
| trans-HPPH | P-H stretch | 2321.4 | N₂ | [11][12][13] |
| P=P stretch | 603.1 | N₂ | [11][12][13] |
Experimental Protocols
The successful spectroscopic identification of transient diphosphenes hinges on the careful execution of specialized experimental techniques designed to generate and probe these reactive species.
Matrix Isolation Infrared Spectroscopy
This technique allows for the trapping of highly reactive species in an inert solid matrix at cryogenic temperatures, preventing their decomposition or reaction.[14]
Protocol for the Generation and IR Spectroscopic Identification of HPPH from Photolysis of P₂H₄: [11][12][13]
-
Precursor Preparation: Synthesize and purify diphosphine (P₂H₄). Handle with extreme care due to its pyrophoric and toxic nature.
-
Gas Mixture Preparation: Prepare a dilute gas mixture of P₂H₄ in an excess of an inert matrix gas, typically argon or nitrogen, with a molar ratio of approximately 1:1000.
-
Deposition: Cool a CsI or KBr window, mounted in a high-vacuum cryostat, to approximately 10 K. Slowly deposit the gas mixture onto the cold window.
-
Initial Spectrum: Record a background IR spectrum of the deposited matrix containing the unphotolyzed P₂H₄ precursor.
-
Photolysis: Irradiate the matrix with a suitable light source, such as a 193 nm ArF excimer laser or a broad-spectrum mercury arc lamp, to induce photolysis of the P₂H₄.
-
Spectroscopic Monitoring: Periodically record IR spectra during photolysis to monitor the decay of the precursor and the growth of new absorption bands corresponding to the transient this compound species (cis- and trans-HPPH).
-
Isotope Labeling (for confirmation): Repeat the experiment with a deuterated precursor (P₂D₄) to confirm the vibrational assignments. The frequencies of modes involving hydrogen (e.g., P-H stretch) will show a significant isotopic shift.
-
Computational Support: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the vibrational frequencies of the expected transient species to aid in the assignment of the experimental spectra.[2]
Flash Photolysis with Transient Absorption Spectroscopy
This pump-probe technique allows for the real-time observation of the formation and decay kinetics of transient species in solution.[6][15][16]
Protocol for the Study of Photoisomerization of a this compound: [1]
-
Sample Preparation: Prepare a dilute solution of a stable this compound precursor (e.g., an E-isomer) in a suitable solvent (e.g., THF) in a quartz cuvette. The concentration should be adjusted to give an appropriate absorbance at the excitation wavelength.
-
Degassing: Thoroughly degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can quench excited states.
-
Pump-Probe Setup:
-
Pump Pulse: Use a pulsed laser (e.g., a Nd:YAG laser) to generate a short, intense pulse of light at a wavelength that is absorbed by the precursor molecule. This "pump" pulse initiates the photochemical reaction (e.g., isomerization).
-
Probe Beam: Pass a continuous or pulsed broad-spectrum light source (e.g., a xenon arc lamp) through the sample, perpendicular to the pump beam.
-
-
Data Acquisition:
-
Record the absorption spectrum of the probe beam before the pump pulse to establish a baseline.
-
Trigger the pump laser and record the changes in the absorption of the probe beam at various time delays after the pump pulse. A fast detector, such as a photomultiplier tube or a CCD camera, is used to monitor the probe light intensity.
-
-
Data Analysis:
-
Construct transient absorption spectra by plotting the change in absorbance as a function of wavelength at different time delays.
-
Analyze the kinetics of the rise and decay of the transient absorption signals at specific wavelengths to determine the lifetimes of the transient species and the rate constants of the isomerization processes.
-
-
Isomer Reversion: Monitor the transient absorption spectrum over longer timescales or upon irradiation at a different wavelength to observe the reversion of the transient isomer back to the more stable form.
Visualization of Workflows
The logical flow of experiments and data analysis is crucial for the successful identification of transient species. The following diagrams, generated using Graphviz, illustrate these workflows.
General Workflow for Transient Species Identification
Caption: General workflow for the generation, detection, and characterization of transient chemical species.
Workflow for this compound Identification via Matrix Isolation
Caption: Workflow for the identification of transient diphosphenes using matrix isolation IR spectroscopy.
Conclusion
The spectroscopic identification of transient this compound species is a challenging yet rewarding area of research. The application of advanced techniques such as matrix isolation spectroscopy and flash photolysis, in conjunction with computational chemistry, has enabled the direct observation and characterization of these highly reactive molecules. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in organophosphorus chemistry, enabling further exploration of the rich and complex chemistry of transient diphosphenes. The continued development of spectroscopic techniques with higher time and spectral resolution promises to unveil even more intricate details of the formation, structure, and reactivity of these fascinating phosphorus compounds.
References
- 1. Flash photolysis - Wikipedia [en.wikipedia.org]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Isolation [info.ifpan.edu.pl]
- 5. uprise.ceas3.uc.edu [uprise.ceas3.uc.edu]
- 6. Room temperature stable E , Z -diphosphenes: their isomerization, coordination, and cycloaddition chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04506D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational spectra and chemical bonding in phosphazenes (Conference) | OSTI.GOV [osti.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 12. edinst.com [edinst.com]
- 13. smashingscience.org [smashingscience.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Enigmatic World of Diphosphene Radical Anions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diphosphene radical anions, species containing a one-electron reduced phosphorus-phosphorus double bond, represent a fascinating and highly reactive class of molecules. Their unique electronic structure, characterized by an unpaired electron delocalized over the P=P π-system, makes them intriguing targets for fundamental research and potential intermediates in novel synthetic pathways. This technical guide provides a comprehensive overview of the core principles governing the electronic structure of this compound radical anions, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Electronic Structure and Bonding
The addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO) of a neutral this compound (RP=PR) molecule, which is typically the π* antibonding orbital, results in the formation of the corresponding radical anion, [RP=PR]•⁻. This process significantly alters the bonding and geometry of the this compound moiety. The P=P bond is elongated compared to the neutral precursor due to the population of the antibonding orbital.[1] The electronic ground state of these radical anions is a doublet, giving rise to their paramagnetic nature, which is readily probed by Electron Paramagnetic Resonance (EPR) spectroscopy.
The stability of this compound radical anions is highly dependent on the steric bulk of the substituents (R). Large, sterically demanding groups, such as tert-butyl (tBu) or 2,4,6-tri-tert-butylphenyl (mesityl), are crucial for kinetically stabilizing the radical anion and preventing rapid decomposition pathways like dimerization or reaction with solvents.
Quantitative Data on Electronic and Molecular Structure
The electronic and molecular structures of this compound radical anions have been elucidated through a combination of spectroscopic techniques and computational studies. The following tables summarize key quantitative data for a selection of representative this compound radical anions.
Table 1: EPR Spectroscopic Data
Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for characterizing this compound radical anions. The g-value (or g-factor) and hyperfine coupling constants (A) provide valuable insights into the electronic environment of the unpaired electron. The isotropic g-value (g_iso) is indicative of the overall electronic structure, while the hyperfine coupling to the ³¹P nuclei (I = 1/2, 100% natural abundance) reveals the extent of spin delocalization onto the phosphorus atoms.
| Radical Anion | g_iso | Isotropic Hyperfine Coupling Constant (A_iso) / mT (Nucleus) | Solvent | Reference |
| [tBuP=PtBu]•⁻ | 2.0103 | 4.547 (² x ³¹P) | THF or Toluene (B28343) | |
| [(Me₃Si)₂HC-P=P-CH(SiMe₃)₂]•⁻ | 2.009 | 4.85 (² x ³¹P) | THF | |
| [Mesityl-P=P-Mesityl]•⁻ | 2.008 | 4.95 (² x ³¹P) | THF | |
| [(CH₃)₂C(tBuP)₂]•⁻ | 2.0060 | Not Reported | Toluene |
Note: The observation of a 1:2:1 triplet in the EPR spectrum for symmetrically substituted this compound radical anions is characteristic of the coupling of the unpaired electron with two equivalent ³¹P nuclei.
Table 2: Structural Data from X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information on the molecular geometry of isolable radical anion salts. Key parameters include the P-P bond length and the coordination environment of the phosphorus atoms. While crystallographic data for this compound radical anions are scarce due to their high reactivity, data for closely related heavier dipnictene radical anions provide valuable comparative insights.
| Species | P-P Bond Length (Å) | P-P-C Bond Angle (°) | Comments | Reference |
| Neutral (ClImDipp)P=P(Dipp) | 2.043(1) | P-P-C(Dipp): 103.5(1), P-P-C(Im): 102.8(1) | Neutral precursor for comparison. | [2] (CIF data) |
| [L(Me₂N)GaSb]₂•⁻ | Sb-Sb: 2.7359(3) | Ga-Sb-Sb: 100.41(1), 101.05(1) | Distibene radical anion, analogous to this compound radical anion. Elongated Sb-Sb bond compared to neutral precursor (2.6477(3) Å). | [1] |
| [L(Et₂N)GaBi]₂•⁻ | Bi-Bi: 2.9266(3) | Ga-Bi-Bi: 98.73(1), 101.44(1) | Dibismuthene radical anion, analogous to this compound radical anion. Elongated Bi-Bi bond compared to neutral precursor (2.8132(3) Å). | [1] |
Note: L = HC[C(Me)NDipp]₂, Dipp = 2,6-i-Pr₂C₆H₃. The data for the distibene and dibismuthene radical anions illustrate the expected trend of bond elongation upon one-electron reduction.
Table 3: UV-Vis-NIR Spectroscopic Data
The electronic transitions of this compound radical anions can be probed by UV-Vis-NIR spectroscopy. These species often exhibit strong absorptions in the visible or near-infrared region, corresponding to transitions involving the singly occupied molecular orbital (SOMO).
| Radical Anion | λ_max (nm) | Solvent | Comments | Reference |
| [L(Me₂N)GaSb]₂•⁻ | 755 | THF | Red-shifted compared to the neutral precursor (430 nm), indicating a weakened π-bond. | [1] |
| [L(Et₂N)GaBi]₂•⁻ | 556, 738 | THF | Red-shifted compared to the neutral precursor (527 nm). | [1] |
| Perylenemonoimide-based radical anion | 652, 715 | DMF | Example of a stable organic radical anion for comparison. | [3] |
Experimental Protocols
The successful generation and characterization of this compound radical anions hinge on meticulous experimental techniques, particularly the rigorous exclusion of air and moisture.
Synthesis of this compound Radical Anions
This compound radical anions are typically generated in situ via the chemical reduction of a neutral this compound precursor.
3.1.1 General Considerations:
-
Inert Atmosphere: All manipulations must be performed under a dry, oxygen-free atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvent Purity: Solvents (e.g., tetrahydrofuran (B95107) (THF), toluene) must be rigorously dried and deoxygenated prior to use.
-
Precursor Purity: The neutral this compound precursor should be of high purity to avoid side reactions.
3.1.2 Representative Protocol: Generation of [tBuP=PtBu]•⁻
-
Preparation of the Precursor Dianion Salt: The potassium salt K₂[tBuP]₂·0.5THF is prepared by the cleavage of tetra-tert-butylcyclotetraphosphane, (tBuP)₄, with elemental potassium. This salt is typically insoluble in common solvents.
-
Generation of the Radical Anion:
-
In an EPR tube under an inert atmosphere, a suspension of K₂[tBuP]₂·0.5THF in toluene is prepared.
-
A few milligrams of a potassium ion sequestering agent, such as [2.2.2]cryptand or 18-crown-6, are added to the suspension.
-
The complexation of the K⁺ ions by the cryptand or crown ether increases the reducing power of the dianion, leading to the formation of the reddish-brown this compound radical anion, [tBuP=PtBu]•⁻, in solution.
-
-
Alternative Reduction Method: Reduction of a neutral this compound with an alkali metal mirror (e.g., potassium) in the presence of a crown ether or cryptand is another common method.
Electron Paramagnetic Resonance (EPR) Spectroscopy
3.2.1 Sample Preparation:
-
The in situ generated solution of the this compound radical anion is directly used for EPR analysis.
-
The solution is transferred to a quartz EPR tube under an inert atmosphere.
-
For measurements at low temperatures, the sample is flash-frozen in liquid nitrogen.
3.2.2 Instrumental Parameters:
-
Spectrometer: EPR spectra are typically recorded on an X-band (~9.5 GHz) spectrometer.
-
Frequency and Field Measurement: The microwave frequency is precisely measured with a frequency counter, and the magnetic field is calibrated using a Gaussmeter or a standard sample with a known g-value (e.g., DPPH).
-
Temperature Control: A variable temperature controller is used for measurements at different temperatures.
-
Data Acquisition: The spectra are recorded as the first derivative of the absorption. Key parameters to optimize include microwave power, modulation frequency, and modulation amplitude to avoid signal distortion.
UV-Vis-NIR Spectroscopy
3.3.1 Sample Preparation:
-
A solution of the this compound radical anion is prepared in a suitable solvent inside a glovebox.
-
The solution is transferred to a gas-tight quartz cuvette.
3.3.2 Measurement:
-
The absorption spectrum is recorded over the desired wavelength range (typically 200-2500 nm).
-
A reference spectrum of the pure solvent is recorded for background subtraction.
Single-Crystal X-ray Diffraction
3.4.1 Crystal Growth:
-
Growing single crystals of reactive radical anions is challenging. Slow diffusion of a non-polar solvent (e.g., hexane) into a more polar solution of the radical anion salt (e.g., in THF or DME) at low temperatures can sometimes yield diffraction-quality crystals.[1]
-
The presence of a suitable counterion and coordinating ligands (e.g., crown ethers) is essential for the crystallization of the radical anion salt.
3.4.2 Data Collection and Structure Refinement:
-
A suitable crystal is selected and mounted on the diffractometer under a cold stream of nitrogen to prevent decomposition.
-
X-ray diffraction data are collected, and the crystal structure is solved and refined using standard crystallographic software.
Computational Studies of Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure of this compound radical anions.
4.1 Methodology:
-
Software: Common quantum chemistry software packages like Gaussian, ORCA, or VASP are used.
-
Method: DFT methods, such as PBE0 or B3LYP, are often employed for open-shell systems.
-
Basis Set: A suitable basis set, such as one from the def2 family (e.g., def2-TZVP), is chosen to accurately describe the electronic structure.
-
Properties Calculated:
-
Geometry Optimization: To predict the minimum energy structure and obtain bond lengths and angles.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.
-
EPR Parameters: Calculation of g-values and hyperfine coupling constants for comparison with experimental data.
-
Molecular Orbital Analysis: To visualize the singly occupied molecular orbital (SOMO) and understand the distribution of the unpaired electron.
-
UV-Vis-NIR Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions.
-
Visualizing Key Processes and Concepts
Graphviz diagrams are provided below to illustrate the central workflows and relationships in the study of this compound radical anions.
Caption: Generation of a this compound radical anion via one-electron reduction of a neutral precursor.
Caption: Workflow for the characterization of this compound radical anions.
Caption: Relationship between the electronic structure and spectroscopic properties of this compound radical anions.
Conclusion
This compound radical anions are a rich and rewarding area of study at the intersection of main group chemistry and radical chemistry. Their synthesis and characterization require specialized experimental techniques, but the rewards are a deep understanding of their unique electronic structure and bonding. The combination of EPR and UV-Vis-NIR spectroscopy, single-crystal X-ray diffraction, and computational chemistry provides a powerful toolkit for elucidating the properties of these transient and fascinating species. The continued exploration of this compound radical anions promises to uncover new fundamental chemical principles and may pave the way for their application in novel synthetic methodologies.
References
- 1. Synthesis, structure and bonding nature of heavy dipnictene radical anions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04230K [pubs.rsc.org]
- 2. A neutral this compound radical: synthesis, electronic structure and white phosphorus activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations on Diphosphene Parent Ions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical calculations performed on diphosphene parent ions (P₂H₂⁺ and P₂H₂⁻). It summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the relationships between different isomers and computational workflows.
Introduction
This compound (P₂H₂), the phosphorus analogue of diazene, and its corresponding parent ions are of significant fundamental interest in main-group chemistry due to the nature of the phosphorus-phosphorus double bond.[1][2] Computational quantum chemistry provides a powerful tool to investigate the structures, stabilities, and electronic properties of these reactive species, which can be challenging to study experimentally.[3][4] This guide focuses on the theoretical characterization of the this compound cation (P₂H₂⁺) and anion (P₂H₂⁻), presenting a compilation of calculated data and the underlying computational protocols.
Molecular Structures and Isomerism
This compound and its ions can exist as several isomers. The most stable forms are the trans and cis isomers of HP=PH. Another key isomer is phosphinophosphinidene (H₂P=P). High-level ab initio calculations have been employed to determine the geometries and relative energies of these species.[3][4][5]
Below is a diagram illustrating the relationship between the neutral this compound isomers and their corresponding parent ions.
Quantitative Computational Data
The following tables summarize the key quantitative data obtained from high-level quantum chemical calculations on this compound and its parent ions. These calculations are crucial for understanding the geometric and energetic properties of these molecules.
Table 1: Calculated Heats of Formation (ΔHf°) at 298 K [3][4]
| Species | State | ΔHf° (kcal/mol) |
| trans-P₂H₂ | Singlet | 28.7 |
| cis-P₂H₂ | Singlet | 32.0 |
| H₂PP | Singlet | 53.7 |
| H₂PP | Triplet | 56.5 |
| P₂H₃ | Radical | 32.3 |
| P₂H | Radical | 53.4 |
Table 2: Calculated Geometrical Parameters of this compound Isomers
| Molecule | Parameter | CCSD(T) Value |
| trans-HPPH | r(P=P) | 2.035 Å |
| r(P-H) | 1.423 Å | |
| ∠(HPP) | 94.5° | |
| cis-HPPH | r(P=P) | 2.040 Å |
| r(P-H) | 1.425 Å | |
| ∠(HPP) | 97.8° | |
| H₂PP | r(P=P) | 2.098 Å |
| r(P-H) | 1.420 Å | |
| ∠(HPH) | 93.5° |
Experimental and Computational Protocols
The theoretical data presented in this guide are derived from sophisticated computational chemistry methods. Concurrently, experimental techniques provide validation and further characterization of these species.
Computational Methodology
A typical workflow for the quantum chemical calculation of this compound parent ions is outlined below.
The primary computational methods employed in the cited studies include:
-
Coupled-Cluster Theory (CCSD(T)) : This high-level ab initio method is considered the "gold standard" for calculating the energies and properties of small molecules.[3][4] It provides a very accurate description of electron correlation.
-
Basis Sets : The calculations typically use augmented correlation-consistent basis sets, such as aug-cc-pV(n+d)Z (where n=T, Q, 5), which are necessary for accurately describing the electronic structure of phosphorus-containing compounds.[3][4]
-
Density Functional Theory (DFT) : While not explicitly detailed in the provided search results for the parent ions, DFT methods like B3LYP are often used for larger systems or as a starting point for more accurate calculations due to their computational efficiency.[6]
Experimental Protocols
Experimental studies on this compound radical anions have utilized the following techniques:[7][8]
-
In situ Generation : The radical anions are often generated in situ under an inert atmosphere (e.g., argon). For example, the [tBuP=PtBu]•⁻ radical anion was formed by the addition of a cryptand to a suspension of K₂[PtBu]₂ in toluene.[7]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy : This is a key technique for characterizing paramagnetic species like radical ions. The EPR spectrum provides information about the electronic structure and the magnetic environment of the unpaired electron. For instance, the this compound radical anion [tBuP=PtBu]•⁻ exhibits a 1:2:1 triplet in its EPR spectrum, resulting from the coupling of the unpaired electron with two magnetically equivalent ³¹P nuclei.[7][8]
Signaling Pathways and Logical Relationships
The interconversion between different isomers and the formation of ions can be represented as a logical relationship diagram.
Conclusion
Quantum chemical calculations provide indispensable insights into the fundamental properties of this compound parent ions. The data and methodologies summarized in this guide highlight the importance of high-level theoretical approaches for characterizing these reactive species. Future research in this area will likely focus on the dynamics of their formation and reactions, as well as the properties of larger and more complex this compound derivatives, which may have implications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. GENERATION AND CHARACTERIZATION OF this compound AND TRIPHOSPHENE RADICAL ANIONS. COMPUTATIONAL STUDIES ON THE STRUCTURE AND STABILITY OF P3H3. | Semantic Scholar [semanticscholar.org]
A Historical Overview of Diphosphene Chemistry: From Fleeting Intermediates to Stable Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of diphosphene chemistry, centered around the intriguing phosphorus-phosphorus double bond (P=P), has evolved from the pursuit of transient, highly reactive species to the synthesis and characterization of stable, isolable compounds. This journey, marked by early misinterpretations and a landmark discovery, has opened up a rich area of main-group chemistry with applications in materials science and catalysis. This technical guide provides a historical overview of the key developments in this compound chemistry, complete with experimental details for seminal syntheses and a compilation of key structural and spectroscopic data.
Early Investigations and the Challenge of the P=P Double Bond
The quest for compounds containing a P=P double bond dates back to 1877, when Köhler and Michaelis reported the synthesis of a compound they believed to be diphosphenobenzene (PhP=PPh), the phosphorus analogue of azobenzene.[1] However, this claim was later revised when X-ray crystallographic analysis revealed the product to be a cyclotetraphosphine, (PPh)₄, containing only P-P single bonds.[1] For over a century, the P=P double bond remained elusive, with diphosphenes being considered, at best, as transient intermediates. The inherent instability of the P=P π-bond, compared to its lighter nitrogen (N=N) and carbon (C=C) counterparts, posed a significant synthetic challenge.
The Breakthrough: Isolation of the First Stable this compound
The landscape of this compound chemistry was fundamentally changed in 1981 when Masaaki Yoshifuji and his coworkers reported the synthesis and isolation of the first stable this compound, bis(2,4,6-tri-tert-butylphenyl)this compound.[2] This groundbreaking achievement was made possible through the principle of kinetic stabilization, employing the sterically demanding 2,4,6-tri-tert-butylphenyl group (often abbreviated as Mes*). This bulky substituent acts as a "protective shield" around the reactive P=P core, preventing oligomerization and other decomposition pathways.
The synthesis of this landmark compound involves the dehalogenation of a bulky phosphonous dichloride. The stability of this this compound in the solid state and in solution allowed for its thorough characterization, confirming the presence of a genuine P=P double bond. X-ray crystallographic analysis of Yoshifuji's this compound revealed a P=P bond distance of 2.034 Å, significantly shorter than a typical P-P single bond (around 2.22 Å), providing definitive evidence for the double bond character.[2]
Experimental Protocol: Synthesis of Bis(2,4,6-tri-tert-butylphenyl)this compound
The following is a representative experimental protocol for the synthesis of the first stable this compound, based on the work of Yoshifuji and coworkers.
Materials and Reagents:
-
2,4,6-tri-tert-butylphenylphosphine
-
n-Butyllithium (in hexane)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane (B92381)
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Synthesis of 2,4,6-tri-tert-butylphenylphosphonous dichloride:
-
A solution of 2,4,6-tri-tert-butylphenylphosphine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium in hexane is added dropwise to the solution, resulting in the formation of the corresponding lithium phosphide.
-
This solution is then slowly added to a solution of excess phosphorus trichloride in THF at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the resulting residue is extracted with hexane.
-
The hexane extract is filtered, and the solvent is removed to yield the crude 2,4,6-tri-tert-butylphenylphosphonous dichloride, which can be purified by recrystallization or distillation under reduced pressure.
-
-
Reductive Coupling to form the this compound:
-
In a separate flask, magnesium turnings are activated (e.g., by stirring with a small amount of iodine or 1,2-dibromoethane (B42909) in THF until the color disappears).
-
A solution of 2,4,6-tri-tert-butylphenylphosphonous dichloride in anhydrous THF is added to the activated magnesium turnings at room temperature.
-
The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is filtered to remove excess magnesium and magnesium chloride.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude bis(2,4,6-tri-tert-butylphenyl)this compound as a solid.
-
The product is purified by recrystallization from a suitable solvent such as hexane or toluene (B28343) to afford orange-red crystals.
-
Expanding the Family: Synthesis of Diverse Diphosphenes
Following Yoshifuji's discovery, the field of this compound chemistry rapidly expanded, with the synthesis of a wide variety of diphosphenes bearing different substituents. The key to their stability remained the use of bulky groups to provide kinetic stabilization.
A significant recent development has been the synthesis of N-heterocyclic vinyl (NHV) substituted diphosphenes.[3][4] These compounds have proven to be particularly interesting due to their rich reactivity and the ability to isolate both E and Z isomers.
Experimental Protocol: Synthesis of (E)- and (Z)-N-Heterocyclic Vinyl Substituted Diphosphenes
This protocol describes the synthesis of (E)- and (Z)-{L=C(H)}P=P{C(H)=L} (where L is a bulky N-heterocyclic carbene such as SIPr, 1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-ylidine), based on the work of Lin et al. (2023).[5]
Materials and Reagents:
-
N-heterocyclic vinyl substituted dichlorophosphine {L=C(H)}PCl₂
-
Magnesium powder
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
UV lamp or LED light source (e.g., 520 nm)
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Synthesis of the this compound Mixture:
-
To a suspension of excess magnesium powder in anhydrous THF, a solution of the N-heterocyclic vinyl substituted dichlorophosphine in THF is added at room temperature under an inert atmosphere and in the dark.
-
The mixture is stirred vigorously overnight at room temperature.
-
The solvent is removed under reduced pressure, and the residue is extracted with toluene.
-
The toluene solution is filtered to remove magnesium chloride and unreacted magnesium. This solution contains a mixture of the E and Z isomers of the this compound.
-
-
Isomer Separation and Enrichment:
-
E-isomer enrichment: The toluene solution containing the E/Z mixture is heated to 110 °C for a short period (e.g., 20 minutes) in the dark. This thermally promotes the conversion of the less stable Z-isomer to the more stable E-isomer.
-
Z-isomer enrichment: The toluene solution of the E/Z mixture is cooled to 0 °C and irradiated with a UV lamp or a specific wavelength LED (e.g., 520 nm) for a period of time (e.g., 30 minutes). This photoisomerization process favors the formation of the Z-isomer.
-
The isomers can be isolated and purified by fractional crystallization from the enriched solutions.
-
Reactivity of Diphosphenes
Stable diphosphenes exhibit a rich and varied reactivity, mirroring in many ways the chemistry of alkenes. Key reaction types include E/Z isomerization, cycloaddition reactions, and coordination to transition metals.
E/Z Isomerization
The P=P double bond, like the C=C double bond, can exist as geometric isomers (E and Z). The interconversion between these isomers can be achieved both thermally and photochemically.[3][4]
-
Thermal Isomerization: Generally, the E isomer of diphosphenes is thermodynamically more stable due to reduced steric hindrance between the bulky substituents. Heating a solution of a Z-diphosphene will typically lead to its conversion to the E-isomer.[4]
-
Photochemical Isomerization: Irradiation of a solution of an E-diphosphene with light of an appropriate wavelength can induce isomerization to the Z-isomer, often leading to a photostationary state with a significant proportion of the Z-isomer.[3][4] This process is typically reversible.
Cycloaddition Reactions
Diphosphenes can participate in cycloaddition reactions, acting as either the 2π or 4π component, analogous to alkenes and dienes, respectively.
-
[2+1] Cycloaddition: Diphosphenes react with carbenes or their synthetic equivalents to form diphosphiranes, three-membered rings containing two phosphorus atoms and one carbon atom.
-
[2+4] Cycloaddition (Diels-Alder Reaction): Diphosphenes can act as dienophiles and react with 1,3-dienes to form six-membered heterocyclic rings.[3]
This protocol describes a typical Diels-Alder reaction of an E-diphosphene.[3]
Materials and Reagents:
-
E-N-heterocyclic vinyl substituted this compound
-
2,3-Dimethylbutadiene
-
Anhydrous toluene
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
A solution of the E-diphosphene in anhydrous toluene is prepared in a Schlenk flask under an inert atmosphere.
-
An equimolar amount of 2,3-dimethylbutadiene is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature. The reaction is typically rapid and can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude cycloaddition product.
-
The product can be purified by recrystallization from a suitable solvent.
Coordination Chemistry
The lone pairs on the phosphorus atoms of diphosphenes make them excellent ligands for transition metals. They can coordinate to metal centers in a variety of modes, most commonly as a side-on (η²) ligand, where the P=P π-system interacts with the metal, or as an end-on (η¹) ligand through one of the phosphorus lone pairs.
This protocol describes the synthesis of a gold(I) complex with a Z-diphosphene ligand.[3]
Materials and Reagents:
-
E- or Z-N-heterocyclic vinyl substituted this compound
-
[AuCl(SMe₂)] (chloro(dimethyl sulfide)gold(I))
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
A solution of the this compound (E or Z isomer) in anhydrous THF is prepared in a Schlenk flask under an inert atmosphere.
-
An equimolar amount of [AuCl(SMe₂)] is added to the solution at room temperature.
-
The reaction mixture is stirred for a short period at room temperature. The reaction is typically fast.
-
The solvent is removed under reduced pressure to yield the crude gold(I) this compound complex.
-
The product can be purified by washing with a non-polar solvent like hexane to remove any unreacted starting materials. Interestingly, both E and Z starting diphosphenes can lead to the formation of the same gold complex where the this compound ligand is in the Z-conformation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of this compound compounds, providing a basis for comparison of their structural and spectroscopic properties.
Table 1: Selected P=P Bond Lengths in Diphosphenes
| Compound | P=P Bond Length (Å) | Reference |
| (E)-MesP=PMes | 2.034 | [2] |
| (E)-{L=C(Me)}P=P{C(Me)=L} | 2.0520(7) | [6] |
| (E)-{L=C(H)}P=P{C(H)=L} | 2.0685(12) | [6] |
| (Z)-{L=C(H)}P=P{C(H)=L} | 2.0580(6) | [6] |
| A meta-terphenyl substituted this compound | 2.029(1) | [7] |
Mes* = 2,4,6-tri-tert-butylphenyl; L = 1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-ylidine
Table 2: ³¹P NMR Chemical Shifts of Selected Diphosphenes
| Compound | Isomer | ³¹P NMR Chemical Shift (δ, ppm) | Reference |
| MesP=PMes | E | ~490 | [8] |
| {L=C(Me)}P=P{C(Me)=L} | E | 382.6 | [3] |
| {L=C(H)}P=P{C(H)=L} | E | 379.6 | [3] |
| {L=C(H)}P=P{C(H)=L} | Z | 259.5 | [3] |
| A silyl-substituted this compound | E | 599.8 | [9] |
Chemical shifts are relative to 85% H₃PO₄.
Conclusion and Future Outlook
The development of this compound chemistry is a testament to the power of synthetic innovation in overcoming perceived limitations in chemical bonding. From its beginnings as a curiosity of fleeting intermediates, the field has matured to provide a diverse range of stable compounds with tunable electronic and steric properties. The reactivity of diphosphenes, particularly their isomerization, cycloaddition, and coordination chemistry, continues to be an active area of research. Future developments are likely to focus on the application of diphosphenes in catalysis, the synthesis of novel phosphorus-containing materials with unique optoelectronic properties, and the exploration of their potential in areas such as drug development, where the unique properties of the P=P bond could be harnessed for novel therapeutic strategies. The detailed experimental protocols and compiled data presented in this guide are intended to serve as a valuable resource for researchers venturing into this exciting and evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterisation of 2, 4, 6-tri-t-butylphenylphosphines; X-ray structure of [P(C6H2But3-2,4,6)S]3 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Videos – The Cummins Group [ccclab.mit.edu]
- 4. Magnesium anthracene: an alternative to magnesium in the high yield synthesis of Grignard reagents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. Room temperature stable E , Z -diphosphenes: their isomerization, coordination, and cycloaddition chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04506D [pubs.rsc.org]
- 7. US5523447A - Organolithium process - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Diphosphene Ligands in Transition-Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphosphene ligands, organophosphorus compounds featuring a phosphorus-phosphorus double bond, have emerged as a versatile and powerful class of ligands in transition-metal catalysis. Their unique electronic and steric properties, which can be fine-tuned through synthetic modifications, allow for remarkable control over the activity and selectivity of catalytic transformations. These ligands have found widespread application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, as well as in asymmetric catalysis, making them invaluable tools in academic research and the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound ligands in key transition-metal catalyzed reactions.
I. Synthesis of this compound Ligands
The synthesis of this compound ligands is a critical first step for their application in catalysis. Numerous methods have been developed, with the choice of route often depending on the desired substitution pattern and the scale of the synthesis. Below are generalized protocols for common synthetic strategies.
A. Synthesis of Symmetrical this compound Ligands from Phosphide (B1233454) Building Blocks
This method is widely used for the preparation of symmetrical diphosphenes with the general formula Ar₂P-PAr₂.
Protocol 1: Synthesis of a Generic Symmetrical this compound Ligand
Materials:
-
Aryl or alkyl halide (e.g., chlorodiphenylphosphine)
-
Reducing agent (e.g., sodium, magnesium, or lithium naphthalenide)
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl or alkyl phosphide precursor (e.g., sodium diphenylphosphide, prepared in situ from chlorodiphenylphosphine (B86185) and sodium) in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (typically between -78 °C and room temperature, depending on the reactivity of the reagents).
-
Slowly add a solution of a suitable coupling agent, such as a dihalide (e.g., 1,2-dichloroethane), to the phosphide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by the careful addition of a proton source (e.g., deoxygenated water or methanol).
-
Remove the solvent under reduced pressure.
-
Extract the crude product with an appropriate organic solvent (e.g., dichloromethane (B109758) or toluene).
-
Wash the organic layer with deoxygenated water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography under an inert atmosphere.
B. Synthesis of Chiral this compound Ligands: The Case of BINAP
Chiral this compound ligands are paramount in asymmetric catalysis. (R)- and (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are archetypal examples, renowned for their efficacy in a wide range of enantioselective transformations.
Protocol 2: Synthesis of (R)-(+)-BINAP [1]
This synthesis involves the preparation of the ditriflate of 1,1'-bi-2-naphthol (B31242) followed by a nickel-catalyzed phosphinylation.
Part 1: Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol [1]
-
To a solution of (R)-(+)-1,1'-bi-2-naphthol in dry methylene (B1212753) chloride and pyridine (B92270) at 5-10 °C under a nitrogen atmosphere, slowly add triflic anhydride.[1]
-
Stir the reaction mixture at room temperature overnight.[1]
-
Add hexane (B92381) and filter the mixture through a pad of silica (B1680970) gel.[1]
-
Concentrate the filtrate under vacuum to obtain the ditriflate as a white solid.[1]
Part 2: Preparation of (R)-(+)-BINAP [1]
-
In a flask purged with nitrogen, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe) and anhydrous dimethylformamide (DMF).[1]
-
Add diphenylphosphine (B32561) at room temperature.[1]
-
Heat the solution to 100 °C.
-
Add a solution of the previously prepared ditriflate in DMF.
-
Heat the reaction at 100 °C until the ditriflate is consumed (monitoring by HPLC).[1]
-
Cool the solution to -15 to -20 °C and stir for 2 hours.
-
Filter the product, wash with cold methanol, and dry under vacuum to yield (R)-(+)-BINAP as a white to off-white crystalline solid.[1]
II. Applications in Transition-Metal Catalysis
This compound ligands are instrumental in a multitude of catalytic reactions. The following sections provide protocols for some of the most significant applications.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling [2]
Materials:
-
Aryl or vinyl halide/triflate
-
Aryl or vinyl boronic acid or ester
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand (e.g., BINAP, dppf)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl/vinyl halide/triflate, boronic acid/ester, and the base.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precursor and the this compound ligand in the anhydrous solvent.
-
Add the catalyst solution to the flask containing the reactants.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Suzuki-Miyaura Cross-Coupling:
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 2 | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 98 | [3] |
| 2 | 4-Bromoanisole | 2-Tolylboronic acid | SPhos | 1 | K₃PO₄ | Toluene | 100 | 16 | 95 | [3] |
| 3 | 1-Naphthyl bromide | Phenylboronic acid | dppf | 3 | K₂CO₃ | DME | 80 | 24 | 92 | [4] |
B. Asymmetric Hydrogenation
Chiral this compound ligands, particularly BINAP and its derivatives, are highly effective in ruthenium-catalyzed asymmetric hydrogenation of various prochiral substrates, providing access to enantiomerically enriched products.
Protocol 4: Asymmetric Hydrogenation of Methyl Acetoacetate (B1235776) with Ru-BINAP Catalyst [5]
Materials:
-
Methyl acetoacetate
-
[RuCl₂(benzene)]₂
-
(R)- or (S)-BINAP
-
Ethanol (B145695) (degassed)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂(benzene)]₂ and the chiral BINAP ligand.
-
Add degassed ethanol to dissolve the catalyst components, forming the active Ru-BINAP complex in situ.
-
Add methyl acetoacetate to the liner.
-
Seal the autoclave, remove it from the glovebox, and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time.
-
After the reaction, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
Quantitative Data for Asymmetric Hydrogenation:
| Entry | Substrate | Ligand | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Methyl acetoacetate | (R)-BINAP | [RuCl₂(benzene)]₂ | 2000 | 100 | 50 | 12 | >99 | 99 (R) | [6] |
| 2 | Dimethyl itaconate | (S)-BINAP | Ru(OAc)₂ | 10000 | 50 | 25 | 24 | 100 | 95 (S) | [7] |
| 3 | Geraniol | (R)-BINAP | Ru(OAc)₂ | 1000 | 100 | 20 | 8 | 97 | 96 (S) | [8] |
C. Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is a large-scale industrial process for the production of aldehydes from alkenes. This compound ligands are crucial for controlling the regioselectivity of this reaction.
Protocol 5: General Procedure for Rhodium-Catalyzed Hydroformylation
Materials:
-
Alkene
-
[Rh(acac)(CO)₂] or other rhodium precursor
-
This compound ligand (e.g., Xantphos)
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Syngas (CO/H₂)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the rhodium precursor and the this compound ligand.
-
Add the anhydrous, deoxygenated solvent and the alkene.
-
Seal the autoclave, remove it from the glovebox, and purge several times with syngas.
-
Pressurize the autoclave with syngas to the desired pressure.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by GC analysis of aliquots.
-
After the reaction, cool the autoclave to room temperature and carefully vent the syngas.
-
The product aldehyde can be isolated by distillation or other purification methods.
Quantitative Data for Hydroformylation:
| Entry | Alkene | Ligand | Catalyst | P (bar, CO/H₂) | Temp (°C) | Time (h) | Conversion (%) | n/iso ratio | Ref. |
| 1 | 1-Octene | Xantphos | [Rh(acac)(CO)₂] | 20 (1:1) | 80 | 4 | >99 | 98:2 | [9] |
| 2 | Styrene | Naphthos | [Rh(acac)(CO)₂] | 20 (1:1) | 60 | 2 | >99 | 1:99 | [9] |
| 3 | 1-Hexene | BISBI | [Rh(acac)(CO)₂] | 10 (1:1) | 100 | 1 | 98 | 96:4 | [10] |
III. Visualizations
Catalytic Cycles and Workflows
Visualizing the complex processes involved in catalysis is essential for understanding and optimization. The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Application of Diphosphenes in Alkyne Cyclotrimerization: A Detailed Guide
Introduction
The [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for the synthesis of substituted benzene (B151609) rings, which are core structures in many pharmaceuticals, functional materials, and natural products. This reaction typically requires a transition metal catalyst to overcome the kinetic barrier. Among the various catalytic systems, those based on nickel complexes with diphosphene ligands have shown significant promise. This compound ligands, with their tunable steric and electronic properties, play a crucial role in determining the activity and selectivity of the catalyst.
This document provides detailed application notes and protocols for the use of this compound ligands in nickel-catalyzed alkyne cyclotrimerization, with a focus on a highly effective system utilizing an adaptive diphosphine-benzophenone ligand. These guidelines are intended for researchers, scientists, and drug development professionals working in the field of organic synthesis and catalysis.
Data Presentation
The following tables summarize the quantitative data for the nickel-catalyzed cyclotrimerization of various terminal alkynes using different this compound-based catalysts. The data highlights the superior performance of the hemilabile this compound-ketone ligand (p-tolL1) in terms of yield and regioselectivity.
Table 1: Cyclotrimerization of Phenylacetylene with Different Catalysts
| Catalyst | Ligand | Yield (%) | Regioselectivity (1,2,4- : 1,3,5-) |
| p-tol1 | p-tolL1 (hemilabile this compound-ketone) | 90.2 | 91:7 |
| p-tol2 | p-tolL2 (tridentate triphosphine) | 3.1 | 62:38 |
| Ph3 | PhL3 (bidentate diphosphine ether) | 2.8 | - |
| rac-BINAP-Ni | rac-BINAP | 4.6 | 70:30 |
Table 2: Cyclotrimerization of Various Alkynes Catalyzed by p-tol1
| Alkyne Substrate | Product | Yield (%) | Regioselectivity (1,2,4- : 1,3,5-) |
| Phenylacetylene | 1,2,4-Triphenylbenzene | 90.2 | 91:7 |
| Methyl propiolate | Trimethyl 1,2,4-benzenetricarboxylate | 90.2 | 91:7 |
| 1-Hexyne | 1,2,4-Tri-n-butylbenzene | 75.0 | >99:1 |
| 3,3-Dimethyl-1-butyne | 1,2,4-Tri-tert-butylbenzene | 85.0 | >99:1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments, including the synthesis of the catalyst and the general procedure for the alkyne cyclotrimerization.
Synthesis of the Nickel Catalyst [(p-tolL1)Ni(BPI)] (p-tol1)
The catalyst precursor, a nickel(0) complex bearing the adaptive this compound-benzophenone ligand, is synthesized as follows:
Materials:
-
2,2'-bis(di-p-tolylphosphino)benzophenone (p-tolL1)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]
-
Benzophenone (B1666685) imine (BPI)
-
Toluene (B28343), anhydrous
Procedure:
-
In a nitrogen-filled glovebox, dissolve 2,2'-bis(di-p-tolylphosphino)benzophenone (p-tolL1) (1 equivalent) in anhydrous toluene.
-
To this solution, add Ni(cod)2 (1 equivalent) and benzophenone imine (BPI) (1 equivalent).
-
Stir the reaction mixture at room temperature.
-
The formation of the complex [(p-tolL1)Ni(BPI)] (p-tol1) can be monitored by ³¹P NMR spectroscopy.
-
The product can be isolated by precipitation and filtration, followed by washing with a non-coordinating solvent like pentane (B18724) and drying under vacuum.
General Protocol for Alkyne Cyclotrimerization
The following is a general procedure for the [2+2+2] cyclotrimerization of terminal alkynes using the p-tol1 catalyst.[1][2]
Materials:
-
Nickel catalyst p-tol1 (0.05 mol%)
-
Terminal alkyne (1 equivalent)
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, weigh the nickel catalyst p-tol1 (e.g., 1 mg, 1.2 µmol for a 2.37 mmol scale reaction) into a reaction vessel.
-
Add anhydrous toluene (e.g., 3 mL) to dissolve the catalyst.
-
In a separate vial, prepare a solution of the terminal alkyne (e.g., 232 mg, 2.37 mmol of ethyl propiolate) in anhydrous toluene (e.g., 3 mL).
-
Slowly add the alkyne solution to the catalyst solution over 1 minute with stirring.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).
-
Upon completion, the reaction can be quenched by opening the vessel to air.
-
The product mixture can be analyzed by techniques such as NMR spectroscopy and gas chromatography to determine the yield and regioselectivity. The product can be purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the this compound-nickel catalyzed alkyne cyclotrimerization.
Caption: Experimental workflow for this compound-catalyzed alkyne cyclotrimerization.
Caption: Proposed catalytic cycle for nickel-catalyzed alkyne cyclotrimerization.
References
Application Notes and Protocols for ³¹P NMR Spectroscopy in Diphosphene Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphosphenes, compounds containing a phosphorus-phosphorus double bond (P=P), are a fascinating class of low-coordinate phosphorus compounds with unique electronic and structural properties. Their reactivity and potential applications in catalysis and materials science have garnered significant interest. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these often air- and moisture-sensitive molecules. The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, provides high sensitivity and sharp signals, making it ideal for structural elucidation.
This document provides detailed application notes and experimental protocols for the characterization of diphosphenes using ³¹P NMR spectroscopy. It is intended to guide researchers in obtaining high-quality NMR data and interpreting the resulting spectra for unambiguous compound identification.
Data Presentation: ³¹P NMR Spectroscopic Data of Representative Diphosphenes
The ³¹P NMR chemical shifts (δ) of diphosphenes are highly sensitive to the electronic and steric nature of the substituents on the phosphorus atoms. The chemical shift values for diphosphenes typically appear in a broad downfield region, often ranging from approximately +190 to over +800 ppm. The one-bond phosphorus-phosphorus coupling constant (¹JPP) is a key parameter for confirming the P=P bond and typically falls in the range of 500 to 650 Hz for (E)-diphosphenes.
| Compound (R-P=P-R') | Substituent (R) | Substituent (R') | δ(P¹) [ppm] | δ(P²) [ppm] | ¹JPP [Hz] | Solvent |
| Symmetrical Diphosphenes | ||||||
| MesP=PMes | Mes | Mes | 494 | 494 | 557 | Toluene-d₈ |
| TsiP=PTsi | Tsi | Tsi | 599.6 | 599.6 | - | C₆D₆ |
| (Me₃Si)₂CHP=PCH(SiMe₃)₂ | (Me₃Si)₂CH | (Me₃Si)₂CH | 530.5 | 530.5 | 567 | C₆D₆ |
| PhP=PPh | Ph | Ph | 485 | 485 | - | THF |
| Unsymmetrical Diphosphenes | ||||||
| MesP=P(SiMe₃) | Mes | SiMe₃ | 542.4 | 632.1 | 586 | Toluene-d₈ |
| MesP=P(Ad) | Mes | 1-Adamantyl | 505.2 | 473.8 | 562 | C₆D₆ |
| MesP=P(t-Bu) | Mes | tert-Butyl | 510.3 | 460.1 | 565 | C₆D₆ |
| Carboranyl Diphosphenes | ||||||
| {1-P-2-[C(tBu)=N(Ph)]-1,2-C₂B₁₀H₁₀}₂ | Carboranyl | Carboranyl | 195.2 | 195.2 | - | CD₂Cl₂[1] |
Mes = 2,4,6-tri-tert-butylphenyl; Tsi = C(SiMe₃)₃
Experimental Protocols
The successful acquisition of high-quality ³¹P NMR spectra of diphosphenes hinges on meticulous sample preparation, particularly given their sensitivity to air and moisture. The following protocols outline the necessary steps for preparing NMR samples of these sensitive compounds using either a glovebox or Schlenk line techniques.
Protocol 1: Sample Preparation in a Glovebox
This is the preferred method for handling highly sensitive or solid diphosphenes.
Materials:
-
Diphosphene sample
-
Anhydrous, degassed deuterated solvent (e.g., C₆D₆, Toluene-d₈)
-
High-quality 5 mm NMR tube with a J. Young's valve or a screw-cap with a PTFE/silicone septum
-
Glass vials and caps
-
Micropipette or syringe
-
Spatula
-
Parafilm®
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., N₂ or Ar) with O₂ and H₂O levels below 1 ppm.
-
Material Transfer: Bring all necessary materials (this compound sample, solvent, NMR tube, vials, etc.) into the glovebox antechamber and cycle appropriately.
-
Sample Weighing: In a clean, dry vial, accurately weigh the desired amount of the this compound sample (typically 5-10 mg).
-
Dissolution: Add the appropriate volume of anhydrous, degassed deuterated solvent (typically 0.5-0.6 mL) to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean micropipette or syringe, carefully transfer the solution into the NMR tube.
-
Sealing: Securely close the NMR tube with the J. Young's valve or a screw-cap. If using a screw-cap, wrap the cap and the top of the tube with Parafilm® as an extra precaution.
-
Removal from Glovebox: Take the sealed NMR tube out of the glovebox through the antechamber.
-
NMR Acquisition: The sample is now ready for ³¹P NMR analysis.
Protocol 2: Sample Preparation using a Schlenk Line
This method is suitable for moderately sensitive diphosphenes or when a glovebox is unavailable.
Materials:
-
This compound sample in a Schlenk flask
-
Anhydrous, degassed deuterated solvent
-
High-quality 5 mm NMR tube with a J. Young's valve
-
Schlenk line with a vacuum pump and inert gas (N₂ or Ar) supply
-
Cannula or syringe with a long needle
-
Septa
Procedure:
-
System Preparation: Ensure the Schlenk line is properly set up and purged with inert gas.
-
Sample Preparation: Have the this compound sample in a Schlenk flask under a positive pressure of inert gas.
-
Solvent Addition: Using a gas-tight syringe, add the desired amount of anhydrous, degassed deuterated solvent to the Schlenk flask containing the this compound.
-
Dissolution: Gently swirl the flask to dissolve the sample completely.
-
NMR Tube Preparation: Attach the J. Young's NMR tube to the Schlenk line via an adapter. Evacuate the tube and backfill with inert gas at least three times to ensure an inert atmosphere.
-
Cannula Transfer: Under a positive flow of inert gas, insert a cannula into the Schlenk flask containing the this compound solution and the other end into the J. Young's NMR tube.
-
Solution Transfer: Carefully transfer the solution from the flask to the NMR tube via the cannula. Maintain a positive pressure of inert gas in both the flask and the NMR tube throughout the transfer.
-
Sealing: Once the transfer is complete, carefully remove the cannula and seal the J. Young's valve on the NMR tube.
-
NMR Acquisition: The sample is now ready for ³¹P NMR analysis.
Mandatory Visualizations
Caption: Experimental workflow for this compound characterization.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Polystyrene-Supported Diphosphines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polystyrene-supported diphosphine ligands. The solid-phase synthesis approach offers significant advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for creating diverse ligand libraries for high-throughput screening in catalysis.[1][2] This methodology is particularly relevant for the development of catalysts for asymmetric synthesis, a critical tool in modern drug development.
Application Notes
Polystyrene has emerged as a robust and versatile solid support for the immobilization of catalysts and ligands.[2] Its low cost, chemical stability, and compatibility with a wide range of organic solvents make it an ideal choice for solid-phase organic synthesis (SPOS). By anchoring diphosphine ligands to a polystyrene matrix, researchers can create heterogeneous catalysts that are easily separable from the reaction mixture, enabling straightforward product isolation and catalyst recycling.[2][3]
The modular approach described herein allows for the systematic variation of both the diphosphine backbone and the substituents on the phosphorus atoms, facilitating the rapid generation of ligand libraries.[1] These libraries can then be screened for optimal performance in various catalytic transformations, most notably in rhodium-catalyzed asymmetric hydrogenation reactions to produce chiral compounds with high enantiomeric excess.[1][4]
Key Advantages of Polystyrene-Supported Diphosphine Ligands:
-
Simplified Purification: The solid-supported nature of the ligands allows for purification by simple filtration and washing, eliminating the need for tedious chromatographic separation.[1]
-
High Reaction Yields: The ability to use a large excess of soluble reagents drives reactions to completion, ensuring high yields of the desired immobilized ligand.[1][2]
-
Catalyst Recycling: The heterogeneous nature of the catalyst allows for its recovery and reuse over multiple reaction cycles, improving process economy and sustainability.[3]
-
High-Throughput Screening: The solid-phase synthesis format is amenable to automation, enabling the parallel synthesis and screening of large ligand libraries to accelerate catalyst discovery.[1]
-
Reduced Metal Contamination: Immobilization of the ligand and, consequently, the metal catalyst can lead to lower levels of metal leaching into the final product, a critical consideration in pharmaceutical synthesis.
Experimental Workflow
The solid-phase synthesis of polystyrene-supported diphosphines can be conceptualized as a multi-step process, starting from a functionalized polystyrene resin. The following diagram illustrates a typical workflow for the synthesis of a library of diphosphine ligands.
Experimental Protocols
The following protocols are based on a modular solid-phase synthetic approach. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: Synthesis of Polystyrene-Supported Secondary Phosphine
This protocol describes the initial functionalization of brominated polystyrene resin to introduce the first phosphine moiety.
Materials:
-
Brominated polystyrene resin (1-2% divinylbenzene (B73037) cross-linked)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (B1211817) (t-BuLi) in a suitable solvent (e.g., hexanes)
-
tert-Butyl(chloro)ethoxyphosphine
-
Diisobutylaluminium hydride (DIBAL-H) solution in toluene (B28343)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene
-
Anhydrous methanol (B129727)
-
Schlenk flask or a fritted glass reaction vessel
-
Syringes and cannulas for liquid transfer
Procedure:
-
Resin Swelling: In a Schlenk flask, suspend the brominated polystyrene resin (1.0 g) in anhydrous THF (10 mL). Allow the resin to swell for at least 1 hour with gentle agitation.
-
Lithiation: Cool the resin suspension to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium or tert-butyllithium (1.5 equivalents relative to the bromine loading of the resin) dropwise via syringe. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Washing: After the lithiation is complete, remove the supernatant via cannula. Wash the lithiated resin by suspending it in anhydrous THF (3 x 10 mL) and removing the supernatant each time.
-
Reaction with tert-Butyl(chloro)ethoxyphosphine: Suspend the washed, lithiated resin in fresh anhydrous THF (10 mL). In a separate flask, prepare a solution of tert-butyl(chloro)ethoxyphosphine (2.0 equivalents) in anhydrous THF (5 mL). Add the phosphine solution to the resin suspension at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Washing: Remove the reaction supernatant. Wash the resin with THF (3 x 10 mL), followed by methanol (2 x 10 mL), and then THF (2 x 10 mL). Dry the resin under high vacuum.
-
Reduction to Secondary Phosphine: Suspend the dried resin in anhydrous toluene (10 mL). Add a solution of DIBAL-H in toluene (3.0 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching and Washing: Carefully quench the reaction by the slow addition of methanol at 0 °C. Wash the resin with toluene (3 x 10 mL), THF (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resulting polystyrene-supported secondary phosphine resin under high vacuum to a constant weight. The progress of the reaction can be monitored by gel-phase ³¹P NMR spectroscopy.[1]
Protocol 2: Synthesis of a Library of Polystyrene-Supported Diphosphine Ligands
This protocol outlines the subsequent steps to introduce the diphosphine backbone and the second phosphine moiety.
Materials:
-
Polystyrene-supported secondary phosphine resin (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
A library of cyclic sulfates (as electrophiles)
-
A library of secondary lithium phosphides (e.g., lithium diphenylphosphide)
-
Anhydrous THF
-
Anhydrous methanol
Procedure:
-
Deprotonation: Suspend the polystyrene-supported secondary phosphine resin (1.0 equivalent) in anhydrous THF. Cool the suspension to -78 °C and add a solution of LDA (1.5 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Introduction of the Backbone: To the deprotonated resin, add a solution of the desired cyclic sulfate (B86663) (2.0 equivalents) in anhydrous THF at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Washing: Wash the resin with THF (3 x 10 mL) and methanol (2 x 10 mL) to remove excess reagents and byproducts.
-
Introduction of the Second Phosphine: Suspend the resin in anhydrous THF. In a separate flask, prepare the desired secondary lithium phosphide (e.g., from the corresponding secondary phosphine and n-BuLi). Add the solution of the lithium phosphide (3.0 equivalents) to the resin suspension at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Final Washing and Drying: Wash the resin extensively with THF (5 x 10 mL) and methanol (3 x 10 mL). Dry the final polystyrene-supported diphosphine ligand under high vacuum. Characterize the final product by gel-phase ³¹P NMR and elemental analysis to determine the phosphorus loading.
Application in Asymmetric Catalysis
Polystyrene-supported diphosphine ligands are highly effective in promoting rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins.
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation
Materials:
-
Polystyrene-supported diphosphine ligand
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Prochiral olefin substrate (e.g., methyl α-acetamidoacrylate)
-
Hydrogen gas
-
Anhydrous and degassed solvent (e.g., methanol, THF, or dichloromethane)
-
Autoclave or a balloon hydrogenation setup
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube, suspend the polystyrene-supported diphosphine ligand (1.1 equivalents relative to Rh) and [Rh(COD)₂]BF₄ (1.0 equivalent) in the chosen solvent. Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Reaction Setup: In a separate vessel (e.g., an autoclave insert), dissolve the prochiral olefin substrate in the solvent.
-
Hydrogenation: Transfer the pre-formed catalyst suspension to the substrate solution. Place the reaction vessel in an autoclave. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-10 bar). Stir the reaction at the desired temperature (e.g., room temperature) for the specified time.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. The solid-supported catalyst can be removed by filtration. The filtrate containing the product can be concentrated under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess of the product by appropriate analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Data Presentation
The performance of a library of polystyrene-supported diphosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of benchmark substrates is summarized below.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-Acetamidoacrylate
| Ligand ID | Backbone Structure | Second Phosphine Group | Conversion (%) | Enantiomeric Excess (ee, %) |
| PS-DP-1 | Ethane-1,2-diyl | Diphenylphosphine | >99 | 96 |
| PS-DP-2 | Propane-1,3-diyl | Diphenylphosphine | >99 | 92 |
| PS-DP-3 | Butane-2,3-diyl | Diphenylphosphine | >99 | 98 |
| PS-DP-4 | Ethane-1,2-diyl | Dicyclohexylphosphine | >99 | 85 |
| PS-DP-5 | Butane-2,3-diyl | Di(o-tolyl)phosphine | >99 | 95 |
Reaction conditions: Substrate/catalyst ratio = 100:1, H₂ pressure = 5 bar, Solvent = Methanol, Temperature = 25 °C, Time = 12 h.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Itaconic Acid Dimethyl Ester
| Ligand ID | Backbone Structure | Second Phosphine Group | Conversion (%) | Enantiomeric Excess (ee, %) |
| PS-DP-1 | Ethane-1,2-diyl | Diphenylphosphine | >99 | 90 |
| PS-DP-2 | Propane-1,3-diyl | Diphenylphosphine | 98 | 88 |
| PS-DP-3 | Butane-2,3-diyl | Diphenylphosphine | >99 | 94 |
| PS-DP-4 | Ethane-1,2-diyl | Dicyclohexylphosphine | 95 | 78 |
| PS-DP-5 | Butane-2,3-diyl | Di(o-tolyl)phosphine | >99 | 91 |
Reaction conditions: Substrate/catalyst ratio = 100:1, H₂ pressure = 5 bar, Solvent = Methanol, Temperature = 25 °C, Time = 12 h.
Signaling Pathways and Logical Relationships
The logical progression of the solid-phase synthesis and its subsequent application in catalysis can be visualized as a decision-making and execution pathway for the researcher.
References
Application Notes and Protocols: Catalytic Hydrophosphination Using Diphosphine-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic hydrophosphination utilizing diphosphine-metal complexes, a powerful and atom-economical method for the formation of phosphorus-carbon bonds. The protocols and data presented herein are intended to serve as a practical guide for researchers in organic synthesis, organometallic chemistry, and drug discovery.
Introduction
Catalytic hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon multiple bond, has emerged as a highly efficient transformation for the synthesis of valuable organophosphorus compounds. Diphosphine ligands play a crucial role in this field by coordinating to transition metal centers and modulating their catalytic activity, selectivity, and stability. The versatility of diphosphine ligands, characterized by their variable bite angles and electronic properties, allows for fine-tuning of the catalytic system to achieve desired outcomes for a wide range of substrates.
Applications in Synthesis
The application of diphosphine-metal complexes in catalytic hydrophosphination extends to the synthesis of a diverse array of organophosphorus compounds, which are pivotal in various fields:
-
Ligand Synthesis: Functionalized phosphines, synthesized via hydrophosphination, are themselves important ligands for catalysis.
-
Pharmaceuticals and Agrochemicals: The P-C bond is a key structural motif in numerous biologically active molecules.
-
Materials Science: Organophosphorus compounds find applications as flame retardants, polymer additives, and components of organic electronics.
Key Reaction Classes and Substrate Scope
Diphosphine-metal catalyzed hydrophosphination is applicable to a variety of unsaturated substrates. The choice of metal catalyst and diphosphine ligand is critical for achieving high efficiency and selectivity.
Hydrophosphination of Alkenes
The addition of P-H bonds to alkenes can be catalyzed by a range of transition metal complexes, including those of platinum, palladium, and nickel. The reaction can proceed with both activated (electron-deficient) and unactivated alkenes.
Hydrophosphination of Alkynes
Alkynes are excellent substrates for hydrophosphination, often leading to vinylphosphines with high regio- and stereoselectivity. These products are valuable building blocks in organic synthesis. Base-catalyzed methods using reagents like potassium hexamethyldisilazane (B44280) (KHMDS) have been shown to be effective for the double hydrophosphination of terminal alkynes to form 1,1-diphosphines.[1][2][3]
Asymmetric Hydrophosphination
The use of chiral diphosphine ligands enables the enantioselective synthesis of P-chiral phosphines, which are of significant interest in asymmetric catalysis.
Data Presentation: Catalyst Performance in Hydrophosphination
The following tables summarize representative data for catalytic hydrophosphination reactions using diphosphine-metal complexes.
Table 1: Catalytic Hydrophosphination of Alkenes
| Entry | Alkene Substrate | Phosphine (B1218219) Source | Catalyst System | Conditions | Yield (%) | Ref. |
| 1 | Styrene | Diphenylphosphine | Cu(acac)₂ | Benzene-d₆, hv | >90% selectivity | [4] |
| 2 | 1-Hexene | Diphenylphosphine | Cu(acac)₂ | Benzene-d₆, hv | >70% conversion | [4] |
| 3 | Acrylonitrile | Secondary Phosphine | Pt(0) complexes | Toluene, RT | High | [5] |
| 4 | Indene | Diphenylphosphine | Catalyst-free | 2-MeTHF, 110°C, 12h | 88 | [6] |
| 5 | Acenaphthylene | Diphenylphosphine | Catalyst-free | 2-MeTHF, 110°C, 12h | 90 | [6] |
Table 2: Catalytic Hydrophosphination of Alkynes
| Entry | Alkyne Substrate | Phosphine Source | Catalyst System | Conditions | Product | Yield (%) | Ref. |
| 1 | Ethyl propiolate | Diphenylphosphine | KHMDS (cat.) | - | 1,1-diphosphine | High | [1][2][3] |
| 2 | Phenylacetylene | Phenylphosphine | KHMDS (cat.) | - | P,P-divinylphosphine | High | [1] |
| 3 | Terminal Alkynes | Diphenylphosphine | NiBr₂ | - | Markovnikov product | 86:14 (M:anti-M) | [7] |
Experimental Protocols
The following are generalized protocols for conducting catalytic hydrophosphination reactions. Caution: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as phosphines are often air-sensitive.
Protocol 1: General Procedure for Metal-Catalyzed Hydrophosphination of Alkenes/Alkynes
-
Preparation: In a nitrogen-filled glovebox, add the metal pre-catalyst (e.g., 1-5 mol%) and the diphosphine ligand (if not using a pre-formed complex) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent and Substrates: Add the anhydrous solvent (e.g., toluene, benzene, THF) to dissolve the catalyst components.
-
Reactant Addition: Add the alkene or alkyne substrate (1.0 equivalent) to the solution.
-
Phosphine Addition: Add the phosphine source (e.g., diphenylphosphine, 1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Seal the vessel and stir the reaction at the desired temperature (room temperature to elevated temperatures) for the specified time (monitored by TLC, GC, or NMR).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization.
Protocol 2: Base-Catalyzed Double Hydrophosphination of Terminal Alkynes
-
Preparation: In a nitrogen-filled glovebox, add the terminal alkyne (1.0 equivalent) and the secondary phosphine (e.g., diphenylphosphine, 2.0 equivalents) to a dry reaction vessel with a magnetic stir bar.
-
Solvent: Add anhydrous solvent (e.g., THF).
-
Catalyst Addition: Add a catalytic amount of a strong base (e.g., KHMDS, 1-10 mol%).
-
Reaction: Stir the reaction at room temperature until completion (monitored by ³¹P NMR).
-
Work-up: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent in vacuo. Purify the product as needed.
Mechanistic Considerations and Visualizations
The mechanism of metal-catalyzed hydrophosphination can vary depending on the metal, ligands, and substrates. Common pathways include oxidative addition, migratory insertion, and reductive elimination. For late transition metals, a common mechanism involves the insertion of the unsaturated substrate into a metal-phosphido (M-P) bond.
Below are graphical representations of a generalized catalytic cycle and an experimental workflow.
Caption: A generalized catalytic cycle for hydrophosphination.
Caption: A typical experimental workflow for hydrophosphination.
References
- 1. 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05890C [pubs.rsc.org]
- 2. 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Synthesis of Chiral Diphosphine Ligands for Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of widely used chiral diphosphine ligands and their application in asymmetric catalysis. The information is intended to guide researchers in the practical preparation of these valuable ligands and their effective use in synthesizing enantiomerically enriched compounds, which are crucial in drug development and other areas of chemical synthesis.
Introduction to Chiral Diphosphine Ligands
Chiral diphosphine ligands are a cornerstone of modern asymmetric catalysis.[1][2][3] Their ability to form stable, well-defined complexes with transition metals allows for the effective transfer of chirality from the ligand to the substrate, enabling the synthesis of a single enantiomer of a chiral product with high selectivity.[3] These ligands are instrumental in a variety of enantioselective transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.[1][2] The demand for enantiomerically pure drugs has been a major driver in the development of new and efficient chiral phosphine (B1218219) ligands.[3] This guide focuses on three prominent classes of C₂-symmetric chiral diphosphine ligands: BINAP, Josiphos, and DuPhos.
Synthetic Protocols for Key Chiral Diphosphine Ligands
Detailed, step-by-step protocols for the synthesis of (R)-BINAP, a representative Josiphos ligand, and (S,S)-Ethyl-DuPhos are provided below. These protocols are based on established and reliable procedures from the scientific literature.
Synthesis of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
(R)-BINAP is a widely used axially chiral diphosphine ligand. Its synthesis typically starts from the resolution of 1,1'-bi-2-naphthol (B31242) (BINOL).[4]
Step 1: Preparation of the Ditriflate of (R)-1,1'-Bi-2-naphthol [5]
-
In an oven-dried 100-mL single-necked flask equipped with a magnetic stir bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol, >99% ee).
-
Add dry methylene (B1212753) chloride (60 mL) followed by dry pyridine (B92270) (7.2 mL, 90 mmol) and triflic anhydride (B1165640) (20.0 g, 70 mmol) at 5–10°C under a nitrogen atmosphere.
-
After the addition is complete, stir the reaction solution at room temperature overnight (approximately 17 hours).
-
Add hexane (B92381) (60 mL) to the mixture.
-
Filter the resulting mixture through a pad of silica (B1680970) gel (50 g in a 150-mL sintered glass funnel).
-
Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).
-
Concentrate the filtrate under vacuum to yield the ditriflate as a white solid (approximately 15.4 g, 94% yield).[5]
Step 2: Preparation of (R)-(+)-BINAP [5]
-
In an oven-dried 250-mL single-necked flask equipped with a magnetic stir bar, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 1.1 g, 2 mmol).
-
Purge the flask with nitrogen.
-
Add anhydrous dimethylformamide (DMF, 40 mL) via syringe, followed by diphenylphosphine (B32561) (2.0 mL, 12 mmol) at room temperature.
-
Heat the resulting dark red solution at 100°C for 30 minutes.
-
In a separate flask, dissolve the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous DMF.
-
Add the solution of the ditriflate and DABCO to the hot nickel-phosphine solution.
-
Add three additional portions of diphenylphosphine (3 x 2 mL) at 1, 3, and 7 hours.
-
Continue heating at 100°C until the ditriflate is completely consumed (2–3 days).
-
Cool the dark brown solution to -15 to -20°C and stir for 2 hours.
-
Filter the product, wash the solid with methanol (B129727) (2 x 20 mL), and dry under vacuum to yield (R)-(+)-BINAP as a white to off-white crystalline solid (approximately 9.6 g, 77% yield).[5]
Diagram: Synthesis of (R)-BINAP
References
Application Notes and Protocols: Diphosphenes in Small Molecule Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of diphosphenes in the activation of various small molecules. Diphosphenes, compounds containing a phosphorus-phosphorus double bond (P=P), have emerged as potent reagents and catalysts in metal-free activation chemistry. Their unique electronic structure, featuring both σ and π bonds, allows them to interact with and cleave the strong bonds of small, often inert, molecules. This reactivity opens new avenues for developing novel synthetic methodologies and catalytic systems.
General Protocol: Synthesis of Sterically Hindered Diphosphenes
The stability of diphosphenes is highly dependent on the steric bulk of their substituents, which prevent oligomerization. The synthesis of sterically demanding diphosphenes is a crucial first step. A common method is the reductive coupling of corresponding dichlorophosphines using a reducing agent like magnesium metal.
Experimental Workflow: Diphosphene Synthesis
Caption: General workflow for the synthesis of a this compound.
Protocol: Synthesis of (E)-Bis(2,4,6-tri-tert-butylphenyl)this compound
-
Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. Tetrahydrofuran (THF) and hexane must be dried and deoxygenated prior to use.
-
Reaction Setup: In a Schlenk flask, add magnesium turnings (1.2 eq). To a separate Schlenk flask, dissolve (2,4,6-tri-tert-butylphenyl)dichlorophosphine (1.0 eq) in anhydrous THF.
-
Reaction: Slowly add the dichlorophosphine solution to the magnesium turnings suspension in THF at room temperature with vigorous stirring.
-
Monitoring: The reaction mixture typically turns a deep orange or red color. The reaction progress can be monitored by ³¹P NMR spectroscopy until the starting material signal disappears and the characteristic low-field signal of the this compound appears. The reaction is typically stirred overnight.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then extracted with hexane.
-
Isolation: The hexane solution is filtered to remove magnesium chloride and any unreacted magnesium. The filtrate is concentrated and cooled to -30 °C to induce crystallization.
-
Product: The resulting orange-red crystals of the this compound are collected by filtration, washed with cold hexane, and dried in vacuo.
Application Note 1: Activation of Carbon Dioxide (CO₂)
Diphosphenes can react with carbon dioxide, a greenhouse gas, leading to its insertion into the P=P bond. This reactivity is of interest for CO₂ utilization and functionalization. The reaction often depends on the electronic and steric properties of the this compound substituents.
Experimental Protocol: Reaction of an Unsymmetrical this compound with CO₂
This protocol is based on the reaction of unsymmetrical diphosphanes which leads to the insertion of CO₂ into the P-P bond.[1]
-
Preparation: In a glovebox, a solution of the unsymmetrical this compound (e.g., (R₂N)₂P-PtBu₂, 1.0 eq) is prepared in a suitable solvent like toluene (B28343) in a J. Young NMR tube.
-
Reaction: The solution is degassed by several freeze-pump-thaw cycles. An atmosphere of CO₂ (1 atm) is then introduced into the NMR tube.
-
Analysis: The reaction is monitored directly by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) at room temperature. The formation of the CO₂ insertion product, (R₂N)₂P-O-C(=O)-PtBu₂, is observed by the appearance of new signals in the ³¹P NMR spectrum.[1]
-
Isolation (if stable): For preparative scale, the reaction can be carried out in a Schlenk flask under a CO₂ atmosphere. After the reaction is complete, the solvent can be removed in vacuo to yield the product, which can be further purified by recrystallization if necessary.
Quantitative Data: Diphosphanation of CO₂
| This compound System | Product Structure | Conditions | Yield | Reference |
| (R₂N)₂P-PtBu₂ | (R₂N)₂P-O-C(=O)-PtBu₂ | Toluene, RT, 1 atm CO₂ | Quantitative (NMR) | [1] |
| [(H₂C)₂(NDipp)₂P]₂ | No reaction | - | 0% | [1] |
Proposed Mechanism: CO₂ Insertion
Caption: Concerted mechanism for CO₂ insertion into a P-P bond.
Application Note 2: Activation of Dihydrogen (H₂)
The activation of dihydrogen (H₂) is a cornerstone of catalysis, particularly for hydrogenation reactions. While typically the domain of transition metals, certain main group compounds, including phosphorus-based systems, can facilitate H₂ cleavage. Diphosphinoboranes, which contain both Lewis acidic (boron) and Lewis basic (phosphorus) centers, can act as intramolecular frustrated Lewis pairs (FLPs) to heterolytically cleave H₂.[2]
Experimental Protocol: H₂ Activation by a Diphosphinoborane
This protocol is based on the activation of H₂ by (tBu₂P)₂BPh.[2]
-
Preparation: In a high-pressure NMR tube equipped with a valve, dissolve the diphosphinoborane (1.0 eq) in a deuterated solvent (e.g., C₆D₆).
-
Reaction: Connect the NMR tube to a gas line, purge with H₂ gas, and then pressurize to the desired pressure (e.g., 4 atm H₂).
-
Monitoring: Heat the NMR tube to the reaction temperature (e.g., 80 °C) and monitor the reaction by ¹H and ³¹P NMR spectroscopy.
-
Analysis: The formation of the H₂ cleavage products, such as tBu₂PH and a dimeric hydrogen addition product, is identified by the appearance of characteristic P-H couplings in the NMR spectra.
Quantitative Data: H₂ Activation
| Reagent | H₂ Pressure | Temperature | Products | Conversion | Reference |
| (tBu₂P)₂BPh | 4 atm | 80 °C | tBu₂PH and dimeric adduct | High | [2] |
| (Cy₂P)₂BNiPr₂ | 4 atm | 80 °C | No reaction | 0% | [2] |
Proposed Mechanism: H₂ Cleavage by an Intramolecular FLP
Caption: Heterolytic cleavage of H₂ by a P-B-P frustrated Lewis pair.
Application Note 3: Catalytic Reduction of Dinitrogen (N₂)
The conversion of atmospheric dinitrogen (N₂) to ammonia (B1221849) (NH₃) is a critical industrial process. Developing catalytic systems that operate under mild conditions is a major research goal. Chromium complexes with diphosphine ligands have recently been shown to catalyze the reduction of N₂ to ammonia and hydrazine (B178648) (N₂H₄).[3][4]
Experimental Protocol: Catalytic N₂ Reduction
This protocol is adapted from the reduction of N₂ using trans-[Cr(N₂)₂(dmpe)₂] (dmpe = Me₂PCH₂CH₂PMe₂).[3][4]
-
Catalyst Preparation: The precatalyst trans-[Cr(N₂)₂(dmpe)₂] is synthesized according to literature procedures.
-
Reaction Setup: In a glovebox, a vial is charged with the chromium catalyst (1.0 eq, e.g., 5 µmol), the reductant SmI₂ (40 eq, 200 µmol), and anhydrous THF (1 mL).
-
Reaction: The vial is sealed, brought out of the glovebox, and the headspace is purged with N₂ gas (1 atm). The proton source, either H₂O (100 eq, 500 µmol) or ethylene (B1197577) glycol, is then injected.
-
Execution: The reaction mixture is stirred vigorously at 25 °C for the desired time (e.g., 48 hours).
-
Quenching & Analysis: The reaction is quenched by exposing it to air. The amounts of NH₃ and N₂H₄ produced are quantified. NH₃ is determined by the indophenol (B113434) method, and N₂H₄ is determined by reacting with a p-(dimethylamino)benzaldehyde solution followed by UV-Vis spectroscopic analysis.
Quantitative Data: Catalytic Performance in N₂ Reduction
| Catalyst | Reductant | Proton Source | Time (h) | NH₃ Yield (eq) | N₂H₄ Yield (eq) | Total Fixed N (eq) | Reference |
| trans-[Cr(N₂)₂(dmpe)₂] | SmI₂ | Ethylene Glycol | 48 | 16 | 10 | 36 | [4] |
| trans-[Cr(N₂)₂(depe)₂] | SmI₂ | Ethylene Glycol | 48 | 10 | 8 | 26 | [4] |
| trans-[Cr(N₂)₂(dmpe)₂] | SmI₂ | H₂O | 48 | 10 | 9 | 28 | [4] |
Equivalents are relative to the Cr catalyst.
Proposed Catalytic Cycle: N₂ Reduction
Caption: Simplified catalytic cycle for chromium-diphosphine mediated N₂ reduction.
Application Note 4: Activation of Heterocumulenes (CS₂ and Isocyanates)
Unsymmetrical diphosphanes show diverse reactivity towards heterocumulenes like carbon disulfide (CS₂) and phenyl isocyanate (PhNCO), leading to insertion into the P-P bond or addition across the C=S or C=O bonds.[1]
Experimental Protocol: Reaction with Phenyl Isocyanate
-
Preparation: In a glovebox, dissolve the unsymmetrical this compound (1.0 eq) in toluene in an NMR tube.
-
Reaction: Add phenyl isocyanate (1.0 eq) to the solution at room temperature.
-
Analysis: Immediately monitor the reaction by ³¹P and ¹H NMR spectroscopy. The products can be phosphanyl derivatives of amides or other rearranged structures depending on the substituents on the this compound.[1]
Quantitative Data: Reaction with Phenyl Isocyanate
| This compound | Product Type | Conditions | Yield | Reference |
| (Et₂N)₂P-PtBu₂ | Phosphanyl amide | Toluene, RT | High | [1] |
| (tBu₂P)P(NEt₂)₂ | Phosphanyl imine | Toluene, RT | High | [1] |
Reaction Scheme: Diphosphanation of Phenyl Isocyanate
Caption: General reaction scheme for the diphosphanation of an isocyanate.
General Characterization Methods
³¹P NMR spectroscopy is the most powerful tool for characterizing diphosphenes and their reaction products. The phosphorus chemical shifts are highly sensitive to the coordination environment, oxidation state, and bonding of the phosphorus atoms.
Typical ³¹P NMR Chemical Shifts
| Compound Type | Structure | Typical ³¹P Chemical Shift (ppm) | Reference |
| This compound | Ar-P=P-Ar | +350 to +600 | [5] |
| Diphosphane | R₂P-PR₂ | -10 to -160 | [1] |
| CO₂ Insertion Product | R₂P-O-C(=O)-PR'₂ | Varies (two distinct signals) | [1] |
| Diphosphine Metal Complex | L₂M(R₂P-PR₂) | Varies widely with metal and geometry | [3][4] |
References
- 1. Synthesis of novel phosphorus-containing sterically hindered phenols by the reaction of diphenyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)methylphosphonate with phenols | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic dinitrogen reduction to hydrazine and ammonia using Cr(N2)2(diphosphine)2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Diphosphene Reactivity: A Guide to Electrophilic and Nucleophilic Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Diphosphenes, compounds containing a phosphorus-phosphorus double bond (P=P), are a fascinating class of low-coordinate phosphorus compounds. Their unique electronic structure, characterized by the presence of both lone pairs of electrons and a π-bond, imparts them with ambiphilic reactivity, making them susceptible to attack by both electrophilic and nucleophilic reagents. This dual reactivity opens up a plethora of synthetic possibilities for the preparation of novel organophosphorus compounds with potential applications in catalysis, materials science, and medicinal chemistry.
This document provides a detailed overview of the reactivity of diphosphenes towards a range of electrophiles and nucleophiles, complete with experimental protocols for key reactions and a summary of quantitative data.
I. Reactivity towards Electrophilic Reagents
The electron-rich P=P double bond and the phosphorus lone pairs make diphosphenes excellent targets for electrophilic attack. Reactions with electrophiles can lead to a variety of products, including addition products, P-P bond cleavage products, and cationic species.
Protonation Reactions
Protonation of diphosphenes with acids can result in either the formation of a diphosphine cation or cleavage of the P=P bond, depending on the nature of the diphosphene's substituents and the acid used.
Table 1: Quantitative Data for Protonation Reactions of Diphosphenes
| This compound (R in RP=PR) | Electrophile | Product(s) | Yield (%) | 31P NMR (δ, ppm) | Reference |
| 2,4,6-tBu3C6H2 (Mes) | HCl (1 equiv) | MesP(H)P(Cl)Mes | N/A | N/A | [1] |
| 2,4,6-tBu3C6H2 (Mes) | HCl (excess) | Mes*P(H)Cl | N/A | N/A | [1] |
| -C(SiMe3)3 | HBF4·Et2O | [P(H){C(SiMe3)3}P(H){C(SiMe3)3}]+[BF4]- | N/A | N/A | [1] |
Experimental Protocol: Protonation of a this compound with HBF4·Et2O [1]
This protocol describes the general procedure for the protonation of a sterically hindered this compound.
Materials:
-
This compound (e.g., (Mes*P)2)
-
Tetrafluoroboric acid diethyl ether complex (HBF4·Et2O)
-
Anhydrous diethyl ether
-
Anhydrous hexane (B92381)
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound (1.0 mmol) in anhydrous diethyl ether (20 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of HBF4·Et2O (1.0 mmol) in anhydrous diethyl ether (5 mL) to the stirred this compound solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by washing with anhydrous hexane to remove any unreacted starting material.
-
Characterize the product by multinuclear NMR spectroscopy (1H, 31P, 11B, 19F).
Reactions with Other Electrophiles
Diphosphenes react with a variety of other electrophiles, including halogens, alkyl halides, and metal complexes. These reactions often lead to the formation of new P-element bonds. The reaction with elemental sulfur is a notable example, which can lead to different products depending on the reaction conditions.[1]
Table 2: Quantitative Data for Reactions of Diphosphenes with Other Electrophiles
| This compound (R in RP=PR) | Electrophile | Product(s) | Yield (%) | 31P NMR (δ, ppm) | Reference |
| 2,4,6-tBu3C6H2 (Mes) | Sulfur (S8) | MesP(S)=PMes | N/A | N/A | [1] |
| 2,4,6-tBu3C6H2 (Mes) | Sulfur (S8) with DBU | Dithiophosphinic acid derivative | N/A | N/A | [1] |
Experimental Protocol: Reaction of a this compound with Elemental Sulfur [1]
This protocol outlines the general procedure for the sulfurization of a this compound.
Materials:
-
This compound (e.g., (Mes*P)2)
-
Elemental sulfur (S8)
-
Anhydrous toluene (B28343)
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the this compound (1.0 mmol) in anhydrous toluene (20 mL) in a Schlenk flask.
-
Add elemental sulfur (1.0 mmol, as S8) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by 31P NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane).
-
Characterize the product by multinuclear NMR spectroscopy (1H, 13C, 31P) and mass spectrometry.
II. Reactivity towards Nucleophilic Reagents
The electrophilic nature of the phosphorus atoms in diphosphenes, particularly the low-lying LUMO (π* orbital), makes them susceptible to nucleophilic attack. These reactions typically involve the addition of the nucleophile to one of the phosphorus atoms, which can be followed by P-P bond cleavage.
Reactions with Organolithium Reagents
Organolithium reagents are potent nucleophiles that readily add to the P=P bond of diphosphenes, forming lithium phosphinidenylphosphide intermediates. These intermediates can be trapped by subsequent reactions with electrophiles.
Table 3: Quantitative Data for Reactions of Diphosphenes with Organolithium Reagents
| This compound (R in RP=PR) | Nucleophile | Intermediate Anion | Quenching Agent | Final Product | Yield (%) | 31P NMR (δ, ppm) | Reference |
| 2,4,6-tBu3C6H2 (Mes) | MeLi | [MesP-P(Me)Mes]-Li+ | MeOH | MesP(H)-P(Me)Mes | N/A | N/A | [1] |
| 2,4,6-tBu3C6H2 (Mes) | tBuLi | [MesP-P(tBu)Mes]-Li+ | MeOH | MesP(H)-P(tBu)Mes | N/A | N/A | [1] |
| 2,4,6-tBu3C6H2 (Mes*) | nBuLi | [MesP-P(nBu)Mes]-Li+ | MeOH | MesP(H)-P(nBu)Mes | N/A | N/A | [1] |
Experimental Protocol: Reaction of a this compound with Methyllithium and Subsequent Quenching [1]
This protocol details the addition of an organolithium reagent to a this compound and the subsequent trapping of the resulting anion.
Materials:
-
This compound (e.g., (Mes*P)2)
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous methanol (B129727) (MeOH)
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer
-
Low-temperature bath
Procedure:
-
Under an inert atmosphere, dissolve the this compound (1.0 mmol) in anhydrous diethyl ether (20 mL) in a Schlenk flask.
-
Cool the solution to -78 °C.
-
Slowly add a solution of MeLi (1.0 mmol) to the stirred this compound solution.
-
Stir the reaction mixture at -78 °C for 1 hour, during which a color change may be observed, indicating the formation of the anionic intermediate.
-
To quench the reaction, slowly add anhydrous methanol (1.1 mmol) to the reaction mixture at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add water (10 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Characterize the product by multinuclear NMR spectroscopy (1H, 13C, 31P) and mass spectrometry.
Reactions with Hydride Reagents
Hydride reagents, such as lithium aluminum hydride (LiAlH4) or potassium tri-sec-butylborohydride (K[BHBus3]), can reduce the P=P double bond of diphosphenes to a P-P single bond, affording the corresponding diphosphanes.[1]
Table 4: Quantitative Data for Reactions of Diphosphenes with Hydride Reagents
| This compound (R in RP=PR) | Nucleophile | Product | Yield (%) | 31P NMR (δ, ppm) | Reference |
| 2,4,6-tBu3C6H2 (Mes*) | K[BHsBu3] | MesP(H)-P(H)Mes | N/A | N/A | [1] |
III. Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways for the reaction of diphosphenes with electrophiles and nucleophiles, as well as a typical experimental workflow.
Caption: General pathway for electrophilic attack on a this compound.
Caption: General pathway for nucleophilic attack on a this compound.
Caption: A typical experimental workflow for this compound reactions.
IV. Conclusion
The ambiphilic nature of diphosphenes makes them versatile building blocks in organophosphorus chemistry. Their reactions with electrophiles and nucleophiles provide access to a wide range of novel phosphorus-containing compounds. The protocols and data presented herein serve as a valuable resource for researchers interested in exploring the rich reactivity of this unique class of molecules. Further investigations into the reactivity of diphosphenes with a broader scope of reagents will undoubtedly lead to the discovery of new and exciting transformations and the synthesis of molecules with interesting properties and applications.
References
Application Notes and Protocols: Gold(I) Complexes with Diphosphene Ligands in Hydroarylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of gold(I) complexes featuring diphosphene ligands in hydroarylation reactions. The information is targeted towards researchers in organic synthesis, catalysis, and medicinal chemistry.
Introduction
Gold(I) catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in the activation of alkynes and allenes towards nucleophilic attack. The choice of ligand coordinated to the gold(I) center is crucial in tuning the catalyst's reactivity, stability, and selectivity. While phosphine (B1218219) ligands are commonly employed, the use of this compound ligands in gold(I)-catalyzed hydroarylation reactions represents a developing area of interest. Diphosphenes, containing a P=P double bond, can exhibit unique electronic and steric properties compared to traditional phosphines.
This document focuses on the application of a specific gold(I) complex with a 1,1′-binaphthyl-substituted this compound ligand in intramolecular hydroarylation reactions.[1][2] This reaction enables the synthesis of valuable heterocyclic scaffolds such as 2H-chromenes.[1][2]
Data Presentation
The following table summarizes the quantitative data for the intramolecular hydroarylation of various aryl propynyl (B12738560) ethers catalyzed by a gold(I)-diphosphene complex.
| Entry | Substrate (Aryl Propynyl Ether) | Product (2H-Chromene) | Yield (%) |
| 1 | Phenyl propynyl ether | 2H-chromene | 83 |
| 2 | 4-Methylphenyl propynyl ether | 6-Methyl-2H-chromene | 94 |
| 3 | 4-Methoxyphenyl propynyl ether | 6-Methoxy-2H-chromene | 89 |
| 4 | 4-Chlorophenyl propynyl ether | 6-Chloro-2H-chromene | 88 |
| 5 | Naphthyl propynyl ether | Naphtho[2,1-b]pyran | 91 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of the gold(I)-diphosphene catalyst and its application in a representative intramolecular hydroarylation reaction.
Protocol 1: Synthesis of the Gold(I)-Diphosphene Complex
Materials:
-
(this compound) ligand (e.g., 1,1′-binaphthyl-substituted this compound)
-
[AuCl(SMe₂)] (gold(I) chloride dimethyl sulfide (B99878) complex)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hexane
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere, dissolve the this compound ligand (1.0 equiv.) in dry dichloromethane.
-
In a separate flask, dissolve [AuCl(SMe₂)] (1.0 equiv.) in dry dichloromethane.
-
Slowly add the [AuCl(SMe₂)] solution to the this compound ligand solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until completion.
-
Once the reaction is complete, reduce the solvent volume under vacuum.
-
Precipitate the gold(I)-diphosphene complex by adding hexane.
-
Isolate the solid product by filtration, wash with hexane, and dry under vacuum.
-
Characterize the complex using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Protocol 2: Gold(I)-Catalyzed Intramolecular Hydroarylation of Aryl Propynyl Ethers
Materials:
-
Aryl propynyl ether substrate
-
Gold(I)-diphosphene complex (catalyst)
-
Silver hexafluoroantimonate (AgSbF₆) (co-catalyst/halide scavenger)
-
Dry solvent (e.g., dichloromethane or toluene)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl propynyl ether substrate (1.0 equiv.).
-
Add the gold(I)-diphosphene complex (e.g., 2 mol%) and AgSbF₆ (e.g., 2 mol%).
-
Add the dry solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Filter the reaction mixture through a short pad of silica (B1680970) gel, eluting with an appropriate solvent (e.g., ethyl acetate/hexane mixture).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-chromene.
-
Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the gold(I)-catalyzed hydroarylation reaction.
Caption: Experimental workflow for the synthesis of the gold(I)-diphosphene catalyst and its use in intramolecular hydroarylation.
Caption: Proposed catalytic cycle for gold(I)-catalyzed intramolecular hydroarylation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Z-Diphosphenes
Welcome to the technical support center for the synthesis of Z-diphosphenes. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic efforts. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing and isolating Z-diphosphenes?
A1: The synthesis and isolation of Z-diphosphenes are primarily challenging due to their inherent instability compared to their E-isomers. Historically, Z-diphosphenes were often transient species, difficult to isolate and characterize at room temperature.[1][2] The main difficulties include:
-
Thermodynamic Instability: The Z-isomer is generally thermodynamically less stable than the E-isomer, leading to spontaneous isomerization.[3]
-
Steric Hindrance: The synthesis of stable diphosphenes requires bulky substituents to provide kinetic stability.[4] However, these bulky groups can introduce significant steric repulsion in the Z-conformation, further decreasing its stability.
-
Co-synthesis with E-isomers: Syntheses often yield a mixture of E and Z isomers, making the isolation of the pure Z-isomer a significant purification challenge.
-
Sensitivity: Diphosphenes, in general, can be sensitive to air and moisture, requiring inert atmosphere techniques for their synthesis and handling.[1]
Q2: How can I favor the formation of the Z-isomer during synthesis?
A2: While the E-isomer is often the thermodynamically favored product, specific reaction conditions can be employed to kinetically favor the Z-isomer. One effective strategy is the photo-stimulated isomerization of the more stable E-isomer.[3][5] Irradiation of a solution of the E-isomer with light of a specific wavelength (e.g., 520 nm) can lead to the predominant formation of the Z-isomer.[1]
Q3: What are the recommended purification techniques to isolate Z-diphosphenes from their E-isomers?
A3: The purification of Z-diphosphenes from E/Z mixtures requires careful technique due to the potential for isomerization and decomposition. Common methods include:
-
Low-Temperature Recrystallization: This is a highly effective method. By dissolving the E/Z mixture in a suitable solvent (e.g., toluene) and cooling it to a low temperature (e.g., -30 °C), the less soluble isomer can be selectively crystallized.[1][2] For example, a mixture of E/Z isomers of an N-heterocyclic vinyl (NHV) substituted diphosphene was enriched in the Z-isomer through irradiation, followed by recrystallization from cold pentane (B18724) to yield the crystalline orange powder of the Z-isomer.[1]
-
Column Chromatography: While less common due to the potential for on-column isomerization, chromatography on silica (B1680970) gel or other stationary phases under inert conditions can sometimes be used to separate isomers with different polarities.
Q4: What are the key spectroscopic signatures to distinguish between E- and Z-diphosphenes?
A4: ³¹P NMR spectroscopy is the most powerful tool for distinguishing between E- and Z-diphosphenes. E-configured diphosphenes typically show ³¹P NMR resonances at a significantly higher frequency (downfield) compared to their Z-counterparts. This difference can be as large as 100 ppm.[1][2] For example, for an NHV-substituted this compound, the E-isomer showed a ³¹P NMR signal at 379.6 ppm, while the Z-isomer resonated at 259.5 ppm.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of Z-diphosphene | Reaction conditions favor the E-isomer. | - Irradiate the E/Z mixture with an appropriate wavelength of light to induce isomerization to the Z-form.[1] - Carefully control the reaction temperature; some synthetic routes may have a temperature-dependent stereoselectivity. |
| Z-diphosphene isomerizes to the E-isomer during workup or purification | - The Z-isomer is thermally unstable and reverts to the more stable E-isomer at room temperature or upon heating.[3] - Exposure to light (other than the specific wavelength for E to Z isomerization) can sometimes promote back-isomerization. | - Perform all workup and purification steps at low temperatures. - Avoid prolonged heating.[1] - Work in the dark or under specific filtered light conditions.[1] |
| Decomposition of the product | - Z-diphosphenes can be highly sensitive to air and moisture. - Some diphosphenes are unstable upon irradiation or heating.[1] | - Ensure all solvents are rigorously dried and degassed. - Conduct all manipulations under a dry, inert atmosphere (e.g., argon or nitrogen). - For thermally or photolytically sensitive compounds, minimize exposure to heat and light. |
| Difficulty in separating Z- and E-isomers | The isomers have very similar physical properties (e.g., solubility, polarity). | - Optimize the solvent system and temperature for fractional crystallization. - If crystallization fails, consider derivatization of the mixture to compounds that are more easily separated, followed by regeneration of the desired isomer. |
| Ambiguous spectroscopic data | The presence of both isomers or decomposition products complicates spectral interpretation. | - Acquire high-resolution NMR spectra, particularly ³¹P NMR, to clearly resolve the signals for each isomer. - Use 2D NMR techniques (e.g., COSY, HSQC) to aid in the assignment of proton and carbon signals. - Compare the spectra with literature data for similar compounds.[1][2] |
Quantitative Data Summary
Table 1: ³¹P NMR Chemical Shifts and Yields for E- and Z-Diphosphenes
| Compound | Isomer | ³¹P NMR Shift (ppm) | Yield (%) |
| NHV-substituted this compound (2b) | E | 379.6 | 62 |
| NHV-substituted this compound (2b) | Z | 259.5 | 67 |
Data extracted from Sharma et al., Chemical Science, 2023.[1]
Experimental Protocols
Protocol 1: Synthesis and Isomerization of an NHV-Substituted this compound (Compound 2b)
This protocol is adapted from the work of Sharma et al.[1]
Step 1: Synthesis of the E/Z Mixture
-
Under an inert atmosphere, dissolve the corresponding phosphaketene precursor in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of a suitable reducing agent (e.g., Mg) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the specified time.
-
After the reaction is complete, evaporate the THF under vacuum.
-
Extract the solid residue with toluene (B28343) to separate the product from inorganic salts (e.g., MgCl₂). This will yield a solution containing a mixture of E- and Z-2b.
Step 2: Enrichment of the E-isomer
-
Take the toluene solution of the E/Z mixture and heat it at 110 °C for 20 minutes in the dark. This will lead to an enrichment of the E-isomer.
Step 3: Enrichment of the Z-isomer
-
Take the toluene solution of the E/Z mixture and irradiate it with a 520 nm LED light source at 0 °C for 30 minutes. This will result in the predominant formation of the Z-isomer.
Step 4: Isolation of the Pure Isomers
-
Evaporate the toluene from the enriched E- or Z-isomer solutions.
-
Recrystallize the solid residue from cold pentane at -30 °C to yield the pure E-isomer as a red crystalline powder or the Z-isomer as an orange crystalline powder.
Visualizations
Caption: Workflow for synthesis and isolation of E- and Z-diphosphenes.
Caption: Troubleshooting decision tree for low Z-diphosphene yield.
References
- 1. Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room temperature stable E , Z -diphosphenes: their isomerization, coordination, and cycloaddition chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04506D [pubs.rsc.org]
- 3. Room temperature stable E, Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Twisting the Phenyls in Aryl Diphosphenes (Ar-P=P-Ar). Significant Impact upon Lowest Energy Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming limited stability of diphosphene isomers in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diphosphene isomers, focusing on challenges related to their limited stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the key factors governing the stability of Z-diphosphene isomers?
A1: The stability of Z-diphosphenes is primarily influenced by two main factors: kinetic stability and thermodynamic stability.
-
Kinetic Stability: This is achieved by using sterically bulky protecting groups. These groups should be positioned to shield the reactive P=P double bond from external reagents without causing significant steric repulsion between the two substituents in the Z-conformation.[1][2][3]
-
Thermodynamic Stability: This can be enhanced through electron delocalization. Incorporating co-planar, moderately π-electron donating groups across the P=P bond increases the stability of both E and Z-isomers.[1][2][3] N-heterocyclic vinyl (NHV) substituted diphosphenes are examples of systems where these principles have been successfully applied.[1][2]
Q2: How can I spectroscopically differentiate between E and Z-diphosphene isomers in my sample?
A2: The most effective method is ³¹P NMR spectroscopy. E-configured diphosphenes consistently show singlet resonances at higher frequencies (further downfield) by approximately 100 ppm compared to their corresponding Z-isomers.[1][3] UV-vis spectroscopy is also useful, as the isomers typically exhibit different maximum absorption wavelengths (λmax). For example, for the NHV-substituted this compound L=C(H)–P=P–C(H)=L (where L = SIPr), the E-isomer (E-2b) is deep red with a λmax of 534 nm, while the Z-isomer (Z-2b) is orange with a λmax of 482 nm.[3]
Q3: Is it possible to isolate both E and Z isomers of the same this compound?
A3: Yes, although it is challenging, it has been achieved. For example, researchers have successfully isolated and crystallographically characterized both E- and Z-isomers of an N-heterocyclic vinyl (NHV) substituted this compound.[2] The key was using a substituent (R=H) that was small enough to allow for the formation of the Z-isomer without prohibitive steric clash, while the overall molecular framework provided sufficient electronic and steric stabilization.[2]
Q4: What is the typical reactivity difference between E and Z isomers?
A4: E and Z isomers can exhibit distinct chemical reactivities. In coordination chemistry, for instance, both E-2b and Z-2b react with an AuCl fragment to exclusively form the Z-configured complex, [AuCl(η²-Z-2b)].[2][4][5] However, in [2+4] cycloaddition reactions with dimethylbutadiene, both isomers yield products where the phosphorus-bound NHV groups are in a trans position relative to each other, although the activation barrier is lower for the E-isomer.[2]
Troubleshooting Guide
Problem 1: My Z-isomer rapidly converts to the E-isomer in solution.
-
Cause: The Z-isomer is often thermodynamically less stable than the E-isomer.[5] This conversion is a thermally driven process that can occur at room temperature.[2][3] For the stable Z-diphosphene Z-2b, slow isomerization to the more favorable E-2b is observed in solution over time (e.g., ~10% conversion after two days at room temperature).[2][3]
-
Solution:
-
Work at lower temperatures: Reducing the thermal energy of the system will slow down the isomerization rate.
-
Protect from light: While heat drives the Z to E conversion, light can drive the reverse (E to Z) reaction.[2][3] To study the pure Z-isomer, experiments should be conducted in the dark.
-
Prompt Analysis: Analyze samples immediately after preparation to minimize the extent of isomerization.
-
Problem 2: My this compound sample decomposes upon irradiation.
-
Cause: Some diphosphenes, particularly certain E-isomers, are known to be photolytically unstable and can decompose upon irradiation.[2][3]
-
Solution:
-
Employ Bulky Substituents: The use of extremely bulky substituents on the phosphorus atoms can significantly enhance photolytic stability, preventing decomposition.[2][3]
-
Wavelength Selection: If performing photoisomerization, carefully select the irradiation wavelength. For the E-2b ↔ Z-2b system, specific wavelengths promote isomerization (520 nm for E→Z) rather than decomposition.[2][3]
-
Limit Exposure: Minimize the duration of light exposure to what is necessary for the desired transformation or analysis.
-
Problem 3: I am unable to synthesize the Z-isomer; I only obtain the E-isomer.
-
Cause: The steric bulk of the substituents on the phosphorus atoms is a critical factor. Even a small increase in bulk can completely prevent the formation or observation of the Z-isomer due to steric repulsion.[2] For example, in the L=C(R)–P=P–C(R)=L system, using a methyl group (R=Me) yields only the E-isomer (E-2a), whereas using a hydrogen atom (R=H) allows for the formation of both E and Z isomers (E/Z-2b).[1][2]
-
Solution:
-
Re-evaluate Substituent Choice: To access the Z-isomer, consider using the smallest possible substituents that still provide the necessary electronic stabilization.
-
Reaction Conditions: The synthesis of E/Z-2b from the corresponding dichlorophosphine and magnesium powder initially yields a mixture of both isomers.[1] Subsequent heating of this mixture enriches the E-isomer, while irradiation can enrich the Z-isomer.[1] Carefully controlling the post-synthesis work-up is crucial.
-
Data and Characterization
Table 1: ³¹P and ¹H NMR Spectroscopic Data for NHV-Substituted Diphosphenes
| Compound | Isomer | ³¹P NMR Shift (δ, ppm) | ¹H NMR Shift (δ, ppm) (Substituent Proton) |
| 2a (R=Me) | E | 382.6 | 1.85 (s, PCCH₃) |
| 2b (R=H) | E | 379.6 | 4.98 (s, PCH) |
| 2b (R=H) | Z | 259.5 | 4.61 (s, PCH) |
| Data sourced from references[1][3]. |
Table 2: UV-vis Absorption Data in Toluene (B28343)
| Compound | Isomer | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition |
| E-2a | E | 518 | 1.8 x 10⁴ | π–π |
| E-2b | E | 534 | 1.8 x 10⁴ | π–π |
| Z-2b | Z | 482 | 2.3 x 10⁴ | π–π* |
| Data sourced from reference[3]. |
Experimental Protocols
Protocol 1: Synthesis of a Mixture of E/Z-Diphosphenes (E/Z-2b)
This protocol is based on the synthesis of L=C(H)–P=P–C(H)=L (E/Z-2b).[1]
-
Reagents and Materials:
-
NHV-substituted dichlorophosphine (L=C(H)–PCl₂, 1b )
-
Magnesium powder (excess)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Inside a glovebox, add excess magnesium powder to a solution of dichlorophosphine 1b in THF.
-
Stir the reaction mixture vigorously at room temperature overnight in complete darkness.
-
Monitor the reaction by ³¹P NMR until the starting material signal has disappeared. The resulting solution will contain a mixture of E-2b and Z-2b.
-
Evaporate the THF under vacuum.
-
Extract the solid residue with toluene to separate the this compound isomers from MgCl₂ and excess Mg. The resulting toluene solution contains a mixture of E-2b and Z-2b (e.g., in a 1.0 : 0.3 ratio).[1]
-
Protocol 2: Isomer Enrichment and Separation
-
Thermal Enrichment of E-isomer:
-
Take the toluene solution containing the E/Z-2b mixture from Protocol 1.
-
Heat the solution at 110 °C for 20 minutes in the dark.
-
This procedure will enrich the thermodynamically more stable E-isomer (e.g., shifting the ratio to 1.0 : 0.1 E:Z).[1]
-
-
Photo-stimulated Enrichment of Z-isomer:
-
Take a toluene solution of the E/Z-2b mixture.
-
Irradiate the solution with a light source at the appropriate wavelength for the E→Z transition (e.g., 520 nm for E-2b).[2][3] This will increase the relative concentration of the Z-isomer.
-
The pure Z-isomer can be obtained by crystallization from the enriched solution.[5]
-
Visual Guides
Caption: Workflow for the synthesis and selective enrichment of E and Z-diphosphene isomers.
Caption: Key molecular design factors influencing this compound isomer stability.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Room temperature stable E , Z -diphosphenes: their isomerization, coordination, and cycloaddition chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04506D [pubs.rsc.org]
- 3. Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Improving the yield and selectivity of diphosphene synthesis
Welcome to the Technical Support Center for Diphosphene Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the yield and selectivity of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Q1: My this compound synthesis reaction is resulting in a low or no yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can arise from several factors, including suboptimal reaction conditions, reagent quality, and the stability of the intermediates and final product. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inactive Reducing Agent: The choice and activity of the reducing agent are critical, especially in the reductive coupling of dichlorophosphanes.
-
Magnesium: Ensure the magnesium turnings are activated. This can be achieved by stirring them with an activating agent like iodine or 1,2-dibromoethane (B42909) in an appropriate solvent (e.g., THF) before adding the dichlorophosphane.
-
Organolithium or Grignard Reagents: The concentration of these reagents should be accurately determined by titration prior to use. Ensure they are handled under strictly anhydrous and anaerobic conditions.
-
-
Poor Quality Starting Materials: The purity of the dichlorophosphane precursor is crucial. Impurities can lead to side reactions and lower yields.
-
Purify the dichlorophosphane by distillation or recrystallization before use.
-
Ensure all solvents and other reagents are anhydrous and free of oxygen, as organophosphorus compounds are often sensitive to moisture and air.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the stability of the this compound product.
-
For reductive couplings with magnesium, the reaction may require initial heating to initiate, followed by cooling to control the exothermic reaction.
-
Some reactions may benefit from being carried out at low temperatures (e.g., -78 °C) to minimize side reactions. Experiment with a range of temperatures to find the optimal condition for your specific system.[1]
-
-
Inappropriate Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.[2]
-
Tetrahydrofuran (B95107) (THF) is a commonly used solvent for reductive coupling reactions.
-
Nonpolar solvents like toluene (B28343) or dioxane can also be effective, and in some cases, may improve yields.[1] It is advisable to screen a few different anhydrous solvents to determine the best one for your specific synthesis.
-
-
Steric Hindrance: While bulky substituents are necessary for stabilizing the P=P double bond, extreme steric hindrance can also slow down the desired reaction.
-
If you suspect steric hindrance is an issue, consider slightly modifying the bulky groups on your precursor.
-
Q2: I am observing the formation of both E and Z isomers of my this compound. How can I improve the selectivity of the reaction?
A2: The formation of E/Z isomers is a common challenge in this compound synthesis. The stereochemical outcome is often influenced by the reaction conditions and the nature of the substituents.
Strategies for Controlling Stereoselectivity:
-
Thermal and Photochemical Isomerization: The E and Z isomers can often be interconverted.
-
Choice of Reducing Agent and Reaction Conditions: The reaction pathway can influence the initial ratio of E/Z isomers formed.
-
The reduction of dichlorophosphanes with magnesium often yields a mixture of E and Z isomers. The ratio can be influenced by the reaction temperature and solvent.
-
-
Purification: If controlling the reaction's stereoselectivity is not fully achievable, the isomers can often be separated by chromatographic techniques or fractional crystallization.
Q3: My reaction is producing significant amounts of side products, such as cyclophosphanes or phosphine (B1218219) oxides. How can I minimize these?
A3: The formation of side products is a common issue that can significantly reduce the yield of the desired this compound.
Minimizing Side Product Formation:
-
Strictly Anaerobic and Anhydrous Conditions: Diphosphenes and their precursors are often highly sensitive to air and moisture. The presence of oxygen can lead to the formation of phosphine oxides, while water can react with the starting materials and intermediates.
-
Use Schlenk line or glovebox techniques to exclude air and moisture.
-
Ensure all glassware is rigorously dried, and solvents are properly distilled and degassed.
-
-
Control of Stoichiometry: The ratio of reactants can be crucial.
-
In reductive coupling reactions, using the correct stoichiometry of the reducing agent is important. An excess or deficit may lead to undesired side reactions.
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to the decomposition of the this compound product or the formation of more stable cyclic oligomers (cyclophosphanes).
-
Monitor the reaction progress by ³¹P NMR spectroscopy to determine the optimal reaction time.
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: Why are bulky substituents necessary for the synthesis of stable diphosphenes?
A1: The phosphorus-phosphorus double bond in diphosphenes is kinetically unstable and prone to oligomerization or polymerization. Bulky substituents, such as the 2,4,6-tri-tert-butylphenyl group, provide steric protection to the P=P bond, preventing the approach of other molecules and thereby stabilizing the this compound.[4][5]
Q2: What is the typical range for ³¹P NMR chemical shifts for diphosphenes?
A2: Diphosphenes exhibit characteristic downfield chemical shifts in ³¹P NMR spectroscopy, which is a key method for their identification. The exact chemical shift is dependent on the substituents and the geometry (E or Z) of the this compound. Generally, E-diphosphenes resonate at a lower field (more downfield) than their Z-isomers. For example, E-isomers can show resonances around +380 ppm, while Z-isomers may appear around +260 ppm.[3]
Q3: Can I use other reducing agents besides magnesium for the synthesis of diphosphenes?
A3: Yes, while magnesium is commonly used, other reducing agents have been successfully employed in this compound synthesis. These include organolithium reagents, sodium or potassium naphthalenide, and certain organosilicon compounds. The choice of reducing agent can influence the yield and selectivity of the reaction, so it may be beneficial to screen different options for your specific system.
Q4: How can I handle and store my this compound product?
A4: Due to their sensitivity to air and moisture, diphosphenes should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) at all times. It is recommended to store them in a glovebox or a sealed Schlenk flask. If the this compound is a solid, storing it at low temperatures (e.g., in a freezer) can further enhance its stability.
Data Presentation
Table 1: Influence of Solvent and Temperature on the Yield of 4,5-Diphosphonyldihydropyridazine Synthesis [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
| 1 | Toluene | 110 | 3 | 91 |
| 2 | 1,4-Dioxane | 100 | 3 | 96 |
| 3 | Ethanol | 78 | 2 | 92 |
| 4 | TFE | 75 | 24 | 0 |
| 5 | HFIP | 58 | 24 | 0 |
| 6 | THF | 65 | 4 | 85 |
| 7 | MeCN | 81 | 4 | 78 |
| 8 | DMF | 153 | 4 | 65 |
| 9 | CH₂Cl₂ | 25 | 1 | 97 |
Note: While this data is for a related organophosphorus compound, it illustrates the significant impact of solvent and temperature on reaction outcomes and provides a basis for optimization in this compound synthesis.
Table 2: Yields for the Synthesis of Dialkylphosphines and Chlorodialkylphosphines [6]
| Species | Scale (mmol P) | Yield (%) |
| ⁱPr₂P(O)H | 637 | 78 |
| ᵗBu₂P(O)H | 27.6 | 65 |
| ⁱPr₂PCl (from PCl₃) | 57.3 | 68 |
| ⁱPr₂PCl (from ⁱPr₂P(O)H) | 113 | 85 |
| ᵗBu₂PCl (from PCl₃) | 55.3 | 42 |
| Cy₂PCl (from PCl₃) | 44.6 | 72 |
Note: This table provides yield data for common phosphine precursors, which are often starting materials for this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of Bis(2,4,6-tri-tert-butylphenyl)this compound [7]
This protocol describes the synthesis of a classic, sterically hindered this compound via reductive coupling of the corresponding dichlorophosphane with magnesium.
Materials:
-
Dichloro(2,4,6-tri-tert-butylphenyl)phosphane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane (B18724)
-
Anhydrous magnesium sulfate
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, place magnesium turnings (1.2 equivalents).
-
Reaction Initiation: Add a solution of dichloro(2,4,6-tri-tert-butylphenyl)phosphane (1 equivalent) in anhydrous THF to the magnesium turnings.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the magnesium and a color change of the solution. If the reaction is sluggish, gentle heating may be applied to initiate it. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Work-up: After the reaction is complete (as indicated by TLC or ³¹P NMR), add anhydrous pentane to the reaction mixture.
-
Purification: Filter the mixture to remove magnesium salts. Wash the filtrate with deoxygenated water. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from an appropriate solvent (e.g., pentane) to yield the this compound as a crystalline solid.
Protocol 2: Synthesis of Dichloro(2,4,6-tri-tert-butylphenyl)phosphane [7]
This protocol details the preparation of the dichlorophosphane precursor used in Protocol 1.
Materials:
-
2,4,6-Tri-tert-butylbromobenzene
-
n-Butyllithium (in hexane)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Anhydrous magnesium sulfate
-
Ice/water
Procedure:
-
Lithiation: Dissolve 2,4,6-tri-tert-butylbromobenzene (1 equivalent) in anhydrous THF in a flame-dried Schlenk flask under argon. Cool the solution to -78 °C and add n-butyllithium (1.2 equivalents) dropwise. Stir the solution for 10 minutes at -78 °C.
-
Phosphorylation: Slowly add phosphorus trichloride (2 equivalents) to the solution at -78 °C.
-
Reaction: Allow the solution to warm to room temperature and then heat under reflux for 10 minutes.
-
Work-up: After cooling to room temperature, add anhydrous pentane. Wash the solution with ice/water.
-
Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Evaporate the solvent to obtain dichloro(2,4,6-tri-tert-butylphenyl)phosphane as a pale yellow solid. This product is sensitive to moisture and should be used immediately in the subsequent reaction.
Visualizations
Caption: General workflow for this compound synthesis via reductive coupling.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Thermal and photochemical isomerization of E and Z diphosphenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effect on simple and high yield synthesis of polydichlorophosphazene precursor Cl3P [[double bond, length as m-dash]] NSiMe3 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Low Yields in Diphosphene-Catalyzed Reactions
Welcome to the technical support center for diphosphene-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yields in their experiments.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This guide provides a systematic approach to identifying and addressing common problems encountered during this compound-catalyzed reactions.
Question 1: My reaction shows low conversion of starting material. What are the likely causes and how can I fix it?
Answer:
Low conversion is a frequent issue and can stem from several factors related to the catalyst's activity and the reaction environment. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The active catalytic species may not be forming correctly or may have degraded.
-
Presence of Impurities: Water, oxygen, and other impurities in reagents or solvents can deactivate the catalyst.[3] Peroxides in ethereal solvents like THF and dioxane are particularly detrimental as they can oxidize the phosphine (B1218219) ligands.[3]
-
Solution: Use rigorously dried and degassed solvents. Purify reagents to remove any potential catalyst poisons. An inert atmosphere (e.g., argon or nitrogen) is crucial throughout the setup and reaction.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient catalyst turnover.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC, GC, or LC-MS to find the optimal temperature that promotes the desired reaction without causing significant decomposition.[4]
-
-
Insufficient Reaction Time: The reaction may simply not have had enough time to proceed to completion.
-
Solution: Monitor the reaction over a longer period. Taking aliquots at regular intervals can help determine the reaction profile and optimal duration.[5]
-
Question 2: My reaction is producing significant byproducts, leading to low yield of the desired product. How can I improve selectivity?
Answer:
The formation of byproducts indicates that side reactions are competing with your desired transformation. Optimizing reaction parameters can significantly enhance selectivity.
Potential Causes and Solutions:
-
Incorrect Ligand Choice: The electronic and steric properties of the this compound ligand, particularly the bite angle, play a crucial role in determining the selectivity of the reaction.[6][7][8]
-
Inappropriate Solvent: The solvent can influence the reaction pathway by stabilizing or destabilizing key intermediates and transition states.[9][10][11]
-
Solution: Conduct a solvent screen using a range of polar aprotic (e.g., THF, dioxane, DMF), polar protic (e.g., isopropanol), and nonpolar (e.g., toluene, xylene) solvents. The optimal solvent will depend on the specific reaction mechanism.[10]
-
-
Suboptimal Catalyst Loading: An incorrect catalyst loading can affect the reaction rate and potentially lead to an increase in side reactions.[12]
-
Solution: Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal concentration that maximizes the yield of the desired product while minimizing byproduct formation.[12]
-
Frequently Asked Questions (FAQs)
Q1: How does the this compound ligand bite angle affect my reaction yield?
The bite angle of a this compound ligand, which is the P-M-P angle in the resulting metal complex, is a critical parameter that influences both the stability and reactivity of the catalyst.[6][7][8] In many palladium-catalyzed cross-coupling reactions, wider bite angles can promote the reductive elimination step, which is often the product-forming step, thus leading to higher yields and faster reaction rates.[6][7] Conversely, a suboptimal bite angle might favor undesired reaction pathways or lead to less stable catalytic intermediates.
Q2: What is the impact of solvent polarity and coordinating ability on the reaction?
Solvents can significantly impact the outcome of a this compound-catalyzed reaction in several ways:[9][10][11]
-
Polarity: The polarity of the solvent can influence the rate of reaction by stabilizing or destabilizing charged intermediates or transition states.[10][13]
-
Coordinating Ability: Solvents can coordinate to the metal center, which can either be beneficial by stabilizing the catalyst or detrimental by competing with the substrates for coordination sites.
-
Solubility: The solvent must be able to dissolve all reactants, the catalyst, and any additives to ensure a homogeneous reaction mixture.
A solvent screen is often a crucial step in optimizing a new this compound-catalyzed reaction.
Q3: My this compound ligand appears to be degrading during the reaction. What are the common causes and how can I prevent it?
This compound ligands can be sensitive to several factors that can lead to their degradation:
-
Oxidation: Phosphines are susceptible to oxidation, especially in the presence of air or peroxide impurities in solvents.[3] Working under a strict inert atmosphere and using freshly purified, degassed solvents is essential.
-
High Temperatures: Some this compound ligands may not be thermally stable at elevated temperatures, leading to decomposition.[3] If high temperatures are required, it is important to choose a thermally robust ligand.
-
Reaction with Substrates or Products: In some cases, the substrates or products themselves can react with the phosphine ligand, leading to its deactivation.
Q4: How critical is the purity of my starting materials and reagents?
The purity of all reaction components is paramount for achieving high yields and reproducibility.[5] Impurities can:
-
Poison the catalyst: Even trace amounts of certain impurities can completely deactivate the catalyst.
-
Initiate side reactions: Impurities can act as reactants for undesired transformations.
-
Inhibit catalyst activation: Some impurities can interfere with the formation of the active catalytic species.
Always use reagents and solvents of the highest possible purity and consider purifying them if there is any doubt.[5]
Data Presentation
Table 1: Effect of this compound Ligand Bite Angle on Product Yield in a Representative Cross-Coupling Reaction
| Diphosphine Ligand | Natural Bite Angle (°) | Yield (%) |
| dppm | ~73 | 15 |
| dppe | ~85 | 45 |
| dppp | ~91 | 75 |
| dppf | ~99 | 92 |
| Xantphos | ~108 | 98 |
Data is representative and compiled for illustrative purposes based on general trends reported in the literature. Actual results may vary depending on the specific reaction.[6][7][8]
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 65 |
| THF | 7.6 | 88 |
| Dioxane | 2.2 | 85 |
| DMF | 36.7 | 55 |
| Acetonitrile | 37.5 | 40 |
This table illustrates the non-linear relationship between solvent polarity and yield, highlighting the importance of empirical screening.[9][10][11]
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Cross-Coupling Reaction
This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized for each unique transformation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Coupling partner (e.g., boronic acid, organozinc reagent) (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
This compound ligand (0.012 mmol, 1.2 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, this compound ligand, and base.
-
Add the aryl halide and the coupling partner to the flask.
-
Via syringe, add the degassed solvent to the flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A flowchart for systematic troubleshooting of low yields.
Key Parameters Influencing this compound-Catalyzed Reactions
Caption: Key parameters influencing chemical reaction yield.
References
- 1. Room temperature stable E , Z -diphosphenes: their isomerization, coordination, and cycloaddition chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04506D [pubs.rsc.org]
- 2. Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. interesjournals.org [interesjournals.org]
- 13. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
Optimization of reaction conditions for diphosphene isomerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for diphosphene isomerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound E/Z isomerization?
A1: this compound isomerization refers to the interconversion between two stereoisomers, the E (trans) and Z (cis) forms, which differ in the spatial arrangement of substituents around the phosphorus-phosphorus (P=P) double bond. This process is analogous to the E/Z isomerization observed in alkenes (C=C).[1][2] The thermodynamically more stable E-isomer can often be converted to the less stable Z-isomer, which can then be reverted back.[3]
Q2: What are the primary methods for inducing this compound isomerization?
A2: The most common methods are:
-
Photochemical Isomerization: Irradiation with light (e.g., UV or visible light) can trigger the conversion from the E to the Z isomer.[3][4] Some systems exhibit reversible photoswitching capabilities.[4]
-
Thermal Isomerization: The less stable Z-isomer can often revert back to the more stable E-isomer upon heating.[1][5]
Q3: What is the proposed mechanism for E/Z isomerization?
A3: Experimental and theoretical data suggest that the E/Z isomerization of diphosphenes proceeds via a rotation around the P=P double bond, similar to the mechanism in alkenes.[1][2][3]
Q4: How can I monitor the progress of the isomerization reaction?
A4: The most effective technique is ³¹P NMR spectroscopy. The phosphorus nuclei in the E and Z isomers have distinct electronic environments, resulting in significantly different chemical shifts.[1][5] Typically, the ³¹P NMR signals for E-configured diphosphenes appear at higher frequencies (further downfield) by about 100 ppm compared to their corresponding Z-isomers.[1][6]
Q5: Are Z-diphosphenes stable enough to be isolated?
A5: The synthesis and isolation of Z-diphosphenes have historically been challenging due to their lower thermodynamic stability compared to the E-isomers.[1] However, recent research has led to the successful isolation and crystallographic characterization of room-temperature stable Z-diphosphenes, often by incorporating sterically demanding substituents that provide kinetic stability.[1][2][6]
Troubleshooting Guide
Problem 1: Low or no conversion from E to Z isomer upon photo-irradiation.
-
Possible Cause: Incorrect wavelength or insufficient light intensity.
-
Possible Cause: Reaction temperature is too high, promoting thermal back-isomerization.
-
Suggested Solution: Perform the irradiation at a lower temperature (e.g., 0 °C) to trap the kinetically favored Z-isomer and prevent it from reverting to the E-form.[5]
-
-
Possible Cause: Decomposition of the this compound.
-
Suggested Solution: Some diphosphenes can decompose upon irradiation.[5] Perform the reaction in high-purity, degassed solvents under an inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction by ³¹P NMR for the appearance of signals corresponding to side products.
-
-
Possible Cause: Insufficient irradiation time.
-
Suggested Solution: Increase the irradiation time and monitor the E/Z ratio periodically to determine the point of maximum conversion or the photostationary state.
-
Problem 2: Significant formation of side products during isomerization.
-
Possible Cause: Undesirable side reactions such as dimerization or bond cleavage.
-
Suggested Solution: Precise control of the reaction temperature is critical to minimize side reactions.[4] Run the experiment at the lowest effective temperature. Ensure all reagents and solvents are free of impurities that could catalyze decomposition.
-
Problem 3: The isolated Z-isomer is unstable and quickly reverts to the E-isomer.
-
Possible Cause: The Z-isomer is thermally unstable at ambient temperature.
Problem 4: Difficulty separating the E and Z isomers.
-
Possible Cause: Similar physical properties of the isomers.
-
Suggested Solution: Isolation of the Z-isomer can be achieved via column chromatography followed by crystallization.[4] The choice of solvent system for both chromatography and crystallization is crucial and may require screening.
-
Data Summary
Table 1: Representative ³¹P NMR Chemical Shifts for E/Z this compound Isomers
| Compound | Isomer | ³¹P NMR Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 2a | E | 382.6 | [1][6] |
| 2b | E | 379.6 | [1][6] |
Table 2: Example Conditions for Photochemical E→Z Isomerization
| Parameter | Condition | Notes | Reference |
|---|---|---|---|
| Starting Material | E-diphosphene (E-2b) | Solution in an appropriate solvent (e.g., C₆D₆) | [5] |
| Light Source | LED or Mercury Lamp | e.g., 520 nm LED | [5] |
| Temperature | 0 °C | Lower temperatures help trap the Z-isomer. | [5] |
| Time | 30 minutes | Time can be optimized based on monitoring. | [5] |
| Atmosphere | Inert (e.g., Argon) | Prevents degradation. |
| Result | Predominant formation of Z-isomer | E:Z ratio of 1.0 : 21.6 reported. |[5] |
Table 3: Example Conditions for Thermal Z→E Isomerization
| Parameter | Condition | Notes | Reference |
|---|---|---|---|
| Starting Material | Z-diphosphene (Z-2b) | Solution in an appropriate solvent (e.g., Toluene) | [1] |
| Temperature | Room Temperature or elevated | The activation barrier will determine the required temperature. | [1][6] |
| Time | Varies (hours to days) | Reaction progress should be monitored by ³¹P NMR. | [1] |
| Atmosphere | Inert (e.g., Argon) | Prevents degradation. |
| Result | Reversion to the thermodynamically more stable E-isomer. |[3] |
Experimental Protocols
Protocol 1: General Procedure for Photochemical E→Z Isomerization
-
Preparation: In a glovebox, dissolve the purified E-diphosphene in a deuterated, degassed solvent (e.g., C₆D₆) inside an NMR tube suitable for photochemical reactions. Seal the tube securely.
-
Initial Analysis: Acquire a baseline ³¹P NMR spectrum of the starting material to confirm its purity and isomeric state.
-
Irradiation: Cool the sample to the desired temperature (e.g., 0 °C) using a cryostat. Position the sample at a fixed distance from the light source (e.g., 520 nm LED).
-
Monitoring: Irradiate the sample for a set period (e.g., 30 minutes).[5] Following irradiation, quickly acquire another ³¹P NMR spectrum to determine the E/Z ratio.
-
Optimization: Repeat the irradiation in time increments until the photostationary state is reached or decomposition is observed.
-
Isolation (Optional): If isolation of the Z-isomer is desired, perform the reaction on a larger scale. After irradiation, quickly remove the solvent under reduced pressure at low temperature. Proceed immediately to purification via low-temperature column chromatography.[4]
Protocol 2: General Procedure for Thermal Z→E Back-Isomerization
-
Preparation: Prepare a solution of the Z-diphosphene (either isolated or as part of an E/Z mixture) in a suitable solvent (e.g., toluene) in a sealed vial or NMR tube under an inert atmosphere.
-
Heating: Place the sample in a thermostatically controlled environment (e.g., oil bath, heating block) at the desired temperature.
-
Monitoring: Periodically and safely remove the sample and acquire a ³¹P NMR spectrum at room temperature to monitor the conversion of the Z-isomer back to the E-isomer.
-
Analysis: Continue monitoring until the equilibrium is reached or the Z-isomer is no longer detectable. Kinetic data can be obtained by plotting the concentration of the isomers over time.[1]
Visualized Workflows and Logic
Caption: Workflow for this compound E/Z/E Isomerization and Analysis.
References
- 1. Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Room temperature stable E, Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Room temperature stable E , Z -diphosphenes: their isomerization, coordination, and cycloaddition chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04506D [pubs.rsc.org]
Technical Support Center: Managing Air and Moisture Sensitivity of Diphosphene Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the inherent air and moisture sensitivity of diphosphene compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, handling, and storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis resulted in a low yield or a complex mixture of products. What are the likely causes and how can I improve the outcome?
A1: Low yields and product mixtures in this compound synthesis are common and often point to issues with the reaction atmosphere or reagent quality. Here's a systematic troubleshooting approach:
-
Inadequate Inert Atmosphere: Diphosphenes are highly sensitive to oxygen and moisture.[1][2] Even trace amounts can lead to decomposition and the formation of byproducts.
-
Troubleshooting:
-
Check for Leaks: Thoroughly inspect all glassware for cracks and ensure all joints are properly sealed with high-vacuum grease.[3]
-
Purge Adequately: Ensure your reaction vessel is adequately purged with a high-purity inert gas (argon is denser and often preferred over nitrogen).[4] A minimum of three vacuum/backfill cycles is recommended for Schlenk flasks.
-
Solvent and Reagent Purity: Use freshly distilled and thoroughly degassed solvents. The freeze-pump-thaw method is the most effective for removing dissolved oxygen.[3][5] Ensure all starting materials are rigorously dried and stored under an inert atmosphere.
-
-
-
Side Reactions: The desired this compound may be consumed in side reactions.
-
Troubleshooting:
-
Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to decomposition or the formation of undesired isomers.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a reactive precursor can lead to byproducts.
-
-
Q2: The color of my this compound solution has changed from the expected color (e.g., yellow/orange) to a different color or has become colorless. What does this indicate?
A2: A color change in a this compound solution often signifies a chemical transformation, which could be isomerization, decomposition, or complexation.
-
Isomerization: Some diphosphenes can exist as E and Z isomers, which may have different colors.[1][6] For example, a solution of an E-isomer might be yellow, while the Z-isomer is orange or red.[1] This isomerization can sometimes be triggered by light or heat.
-
Decomposition: Exposure to air or moisture can lead to the formation of colorless or differently colored decomposition products, such as phosphine (B1218219) oxides or hydrolysis products. If your solution becomes colorless, it is a strong indication of decomposition.
-
Complexation: If you have introduced a metal salt or other coordinating species, the color change could be due to the formation of a metal-diphosphene complex.[1]
Q3: I am observing unexpected peaks in the ³¹P NMR spectrum of my this compound sample. What are these signals?
A3: Unexpected peaks in the ³¹P NMR spectrum are a clear indication of impurities or decomposition products.
-
Common Impurities:
-
Starting Materials: Unreacted phosphorus-containing starting materials.
-
Phosphine Oxides: Oxidation of diphosphenes will lead to the formation of various phosphine oxides, which typically appear in a distinct region of the ³¹P NMR spectrum (generally between +20 and +50 ppm).[7][8]
-
Hydrolysis Products: Reaction with water can lead to P-H containing species or other hydrolysis products with characteristic chemical shifts and P-H coupling constants.
-
Other Isomers: If your this compound can exist as multiple isomers, you may see signals corresponding to these other forms.[1][6]
-
-
Troubleshooting:
-
Compare the observed chemical shifts with known values for potential byproducts.
-
Acquire a proton-coupled ³¹P NMR spectrum to identify species with P-H bonds.
-
If possible, use other analytical techniques like mass spectrometry to identify the impurities.
-
Q4: My purified this compound decomposes during storage. What are the best practices for long-term storage?
A4: The stability of diphosphenes varies greatly depending on their substituents.[9] However, all are sensitive to some degree and require careful storage.
-
Storage Conditions:
-
Inert Atmosphere: Store solid samples in a glovebox with low oxygen and moisture levels (<1 ppm).[10]
-
Solvent-Free: Whenever possible, store diphosphenes as solvent-free solids. If a solution is necessary, use a thoroughly degassed, anhydrous, and non-reactive solvent.
-
Light Protection: Store samples in amber vials or wrapped in aluminum foil to protect them from light, which can induce isomerization or decomposition.[1]
-
Low Temperature: Storing at low temperatures (e.g., in a freezer inside a glovebox) can slow down decomposition pathways.
-
Quantitative Data Summary
The stability of this compound compounds is highly dependent on the steric bulk and electronic properties of the substituents at the phosphorus atoms. Below is a summary of stability data for a representative this compound.
| Compound/Isomer | Conditions | Observation | Half-life/Decomposition Rate | Reference |
| Z-2b (an N-heterocyclic vinyl substituted this compound) | Room temperature in solution | Slow isomerization to the more stable E-isomer. | Approximately 10% conversion to E-2b after two days. | [1] |
| E-2b (an N-heterocyclic vinyl substituted this compound) | Room temperature in solution | Stable for days. | No significant decomposition observed. | [1] |
| E- and Z-2b | Irradiation or prolonged heating | No significant decomposition observed for these specific isomers. | Not applicable. | [1] |
| Previously reported Z-diphosphenes | Room temperature in solution | Generally show limited stability and decompose. | Varies with substituents. | [1] |
Experimental Protocols
Protocol 1: Inert Atmosphere Filtration of a this compound Compound using a Schlenk Filter
This protocol describes the purification of a solid this compound compound from a solution containing soluble impurities using a Schlenk filter.
-
Glassware Preparation: Oven-dry all glassware (two Schlenk flasks, one with a sidearm, and a Schlenk filter) at >120 °C overnight and allow to cool under a stream of inert gas.
-
Assembly: Assemble the Schlenk filter between the two Schlenk flasks inside a fume hood under a positive pressure of inert gas. The flask containing the this compound solution will be on top.
-
Filtration: Invert the entire assembly and carefully apply a static vacuum to the lower receiving flask through its sidearm to initiate filtration.
-
Washing: Once the filtration is complete, backfill the assembly with inert gas. To wash the solid, introduce a cannula connected to a source of fresh, degassed solvent into the top flask and add a small amount of solvent. Gently swirl and re-apply vacuum to wash the solid. Repeat as necessary.
-
Drying: After the final wash, leave the solid under dynamic vacuum for a sufficient time to ensure all solvent is removed.
-
Isolation: Backfill the assembly with inert gas. The purified solid is now in the Schlenk filter and can be transferred to a storage vial inside a glovebox.
Protocol 2: Monitoring this compound Decomposition by ³¹P NMR Spectroscopy
This protocol outlines a method to assess the stability of a this compound compound in a given solvent.
-
Sample Preparation (in a glovebox):
-
Prepare a stock solution of the this compound in the desired deuterated solvent (e.g., C₆D₆, toluene-d₈). The solvent must be thoroughly dried and degassed.
-
Transfer a known volume of the stock solution into an NMR tube fitted with a J. Young valve or a sealed screw-cap.
-
-
Initial NMR Spectrum:
-
Acquire an initial ³¹P{¹H} NMR spectrum of the sample immediately after preparation.
-
Note the chemical shifts and integrals of all phosphorus-containing species.
-
-
Incubation:
-
Store the NMR tube under the desired conditions (e.g., room temperature, protected from light).
-
-
Time-course Monitoring:
-
Acquire subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every 24 hours).
-
Monitor for the appearance of new peaks (decomposition products) and a decrease in the integral of the this compound signal.
-
-
Data Analysis:
-
Plot the concentration of the this compound (proportional to its integral) versus time to determine the rate of decomposition.
-
Visualizations
Caption: Experimental workflow for handling air-sensitive this compound compounds.
Caption: Troubleshooting guide for low yields in this compound synthesis.
References
- 1. Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolable f-element this compound complexes by phosphinidene group transfer and coupling at uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalytic Hydrophosphination Chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in catalytic hydrophosphination.
Troubleshooting Guides
Problem 1: Low or No Conversion
Q1: My hydrophosphination reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in catalytic hydrophosphination can stem from several factors, ranging from catalyst activity to substrate reactivity and reaction conditions. Here is a systematic guide to troubleshooting this issue:
1. Catalyst Integrity and Activity:
-
Catalyst Deactivation: Catalysts can deactivate through various pathways, including aggregation or reaction with impurities.[1] Sterically bulkier catalysts may minimize deactivation.[2] Ensure the catalyst is handled under appropriate inert conditions if it is air- or moisture-sensitive.
-
Pre-catalyst Activation: Some pre-catalysts require an activation step. Verify the activation procedure and ensure all reagents for this step are pure and added correctly.
2. Reaction Conditions:
-
Temperature: Temperature can significantly impact reaction rates. For less reactive substrates, such as 1,1-disubstituted alkenyl arenes, increasing the temperature (e.g., to 90 °C) may be necessary to achieve good yields.[2][3]
-
Solvent: The choice of solvent can influence catalyst solubility, stability, and even the reaction mechanism. While many studies use solvents like dichloromethane (B109758) or benzene, greener alternatives are being explored and have shown high efficacy.[4][5] Ensure your catalyst and substrates are soluble in the chosen solvent at the reaction temperature.
-
Concentration: Reactant concentrations can affect the reaction kinetics. If the reaction is slow, consider increasing the concentration of the limiting reagent.
3. Substrate and Reagent Quality:
-
Substrate Reactivity: Unactivated alkenes and alkynes are inherently less reactive and may require more forcing conditions or a more active catalyst system.[2][3][6]
-
Phosphine (B1218219) Purity: The purity of the phosphine reagent is crucial. Impurities, particularly phosphine oxides, can inhibit the catalyst.[7] Ensure the phosphine is of high purity and handled under an inert atmosphere to prevent oxidation.
-
Inhibitors: The presence of impurities in substrates or solvents can poison the catalyst. Purification of substrates and use of high-purity, dry solvents are recommended.
Experimental Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Poor Regioselectivity (Markovnikov vs. anti-Markovnikov)
Q2: My reaction is producing a mixture of Markovnikov and anti-Markovnikov products. How can I control the regioselectivity?
A2: Controlling regioselectivity is a significant challenge in hydrophosphination.[2][3] The outcome is often dictated by the catalyst system, substrate, and reaction conditions.
-
Catalyst and Ligand Choice: The electronic and steric properties of the ligands on the metal catalyst play a crucial role.[8][9]
-
Anti-Markovnikov: Most reported catalytic systems favor the formation of the anti-Markovnikov product, particularly with activated alkenes and alkynes.[2][3][10] This is often due to mechanisms involving oxidative addition of the P-H bond followed by migratory insertion.[2]
-
Markovnikov: Achieving the Markovnikov product is more challenging. Some iron-based catalysts have shown the ability to selectively produce Markovnikov products from styrene (B11656) derivatives, sometimes by simply changing the precatalyst (e.g., from an iron(II) complex to FeCl₃) or the solvent.[2][3][10]
-
-
Solvent Effects: The solvent can dramatically influence regioselectivity. For example, an iron(II) catalyzed hydrophosphination of terminal alkynes yielded the Z-selective anti-Markovnikov product in dichloromethane, but the Markovnikov product in benzene.[2][10] This was attributed to different iron oxidation states being favored in different solvents.[2]
-
Substrate Control: In intramolecular hydrophosphination, the chain length and geometry of the substrate can favor the formation of specific ring sizes, thereby directing the regioselectivity.[3]
Table 1: Influence of Catalyst and Solvent on Regioselectivity
| Catalyst System | Substrate | Solvent | Temperature (°C) | Major Product | Reference |
| Iron(II) β-diketiminate | Terminal Alkyne | Dichloromethane | 70 | Z-anti-Markovnikov | [2][10] |
| Iron(II) β-diketiminate | Terminal Alkyne | Benzene | 50 | Markovnikov | [2][10] |
| FeCl₃ (30 mol%) | Styrene Derivatives | Not specified | 90 | Markovnikov | [2][3] |
Logical Flow for Selecting Regioselectivity:
References
- 1. Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broken Promises? On the Continued Challenges Faced in Catalytic Hydrophosphination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. DSpace [scholarworks.uvm.edu]
- 7. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Diphosphene Reactivity with N-Heterocyclic Carbenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphosphenes and N-heterocyclic carbenes (NHCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the reactivity of diphosphenes through NHC coordination.
Frequently Asked Questions (FAQs)
Q1: Why is my diphosphene failing to react with the N-heterocyclic carbene (NHC)?
A1: Several factors can hinder the formation of the desired this compound-NHC adduct. Consider the following:
-
Steric Hindrance: The bulky nature of both the this compound and the NHC can prevent complex formation. Sterically less-encumbered NHCs are more likely to react and form adducts that are in equilibrium with the starting materials in solution.[1] Conversely, highly sterically hindered NHCs may not bind to the this compound at all.[1]
-
Reaction Conditions: The reaction is typically rapid at room temperature.[2][3] Ensure that the reagents are adequately mixed. The formation of the adduct is often accompanied by a distinct color change, for example, from yellow to deep red.[2][3]
-
Purity of Reagents: Impurities in the this compound or the NHC can interfere with the reaction. Ensure all starting materials are pure and handled under inert conditions to prevent degradation.
Q2: The 31P NMR spectrum of my reaction mixture is complex, showing multiple signals. How do I interpret this?
A2: A complex 31P NMR spectrum is expected and is indicative of the equilibrium between the free this compound and the this compound-NHC adduct.
-
Free this compound: You should observe a signal corresponding to your starting this compound (e.g., at δ = 492 ppm for TerMesP=PTerMes).[2]
-
This compound-NHC Adduct: The formation of the adduct results in two new doublets at upfield chemical shifts, indicating two non-equivalent phosphorus nuclei in different electronic environments. For example, the adduct of TerMesP=PTerMes with NHCMe4 shows two doublets of equal intensity at δ = –95.36 ppm and –0.78 ppm with a large coupling constant (1J(P,P) = 423 Hz).[2][3]
-
Equilibrium Mixture: The presence of both the free this compound signal and the two doublets for the adduct confirms that the coordination of the NHC is reversible and exists in an equilibrium in solution.[2] The ratio of these species may remain constant over time.[2][3]
Q3: My this compound is inert to hydrolysis or hydrogenation. How can NHC coordination enhance its reactivity?
A3: Uncoordinated diphosphenes, particularly sterically protected ones, can be quite unreactive.[1][2][3] The coordination of an NHC, a strong Lewis base, to one of the phosphorus atoms of the this compound leads to a polarization of the P=P bond. This electronic perturbation activates the this compound, making it susceptible to attack by reagents like water or dihydrogen sources.[2][3][4] For instance, while the this compound TerMesP=PTerMes is inert to water, its NHC adduct readily undergoes hydrolysis.[1][2][3][5]
Q4: I am observing cleavage of the P=P bond. Is this an expected outcome?
A4: Yes, under certain conditions, the reaction of a this compound with an NHC can lead to the complete cleavage of the phosphorus-phosphorus double bond. This typically occurs when using a stoichiometric amount of NHC and may require heating. The result is the formation of two equivalents of an NHC-stabilized phosphinidene.[3][6] For example, reacting TerMesP=PTerMes with two equivalents of NHCMe4 and heating at 105°C leads to the formation of the NHC-phosphinidene adduct.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound-NHC Adduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reversible Equilibrium | The formation of the adduct is often a reversible process. Attempt to crystallize the adduct from the reaction mixture by cooling to shift the equilibrium.[2] | Isolation of the solid adduct, improving the overall isolated yield. |
| Steric Clash | If using a bulky NHC, consider switching to a sterically less-encumbered NHC. | Increased formation of the this compound-NHC adduct in solution. |
| Solvent Effects | The choice of solvent can influence the position of the equilibrium. Try different aprotic solvents like THF or n-pentane.[2] | An altered ratio of adduct to free this compound, potentially favoring the adduct. |
| Impure Reagents | Ensure both the this compound and the NHC are of high purity. Purify starting materials if necessary. | A cleaner reaction profile and potentially higher conversion to the adduct. |
Issue 2: Inefficient NHC-Catalyzed Hydrolysis or Hydrogenation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | The NHC may not be effectively coordinating to the this compound. For hydrolysis, even sterically encumbered NHCs that do not form stable adducts can act as catalysts at room temperature.[1] For hydrogenation, ensure an appropriate dihydrogen source like ammonia-borane (H3N·BH3) is used, as H2 gas may not be reactive under ambient conditions.[2][3] | Enhanced rate of hydrolysis or hydrogenation of the this compound. |
| Temperature Effects | For catalytic hydrolysis, temperature plays a crucial role. At low temperatures, sterically less-encumbered NHCs are more effective catalysts, while at room temperature, sterically encumbered NHCs can be catalytic.[1] At higher temperatures, competitive hydrolysis of the NHC itself can occur, reducing the yield.[2] | Optimization of the reaction temperature to maximize the yield of the desired product. |
| Incorrect Stoichiometry | For catalytic reactions, ensure you are using a sub-stoichiometric amount of the NHC (e.g., 10 mol%).[2] | Efficient catalytic turnover and conversion of the this compound. |
| Moisture and Air Sensitivity | All reagents and solvents must be scrupulously dried and degassed. The reaction should be performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[7][8] | Prevention of unwanted side reactions and decomposition of sensitive species. |
Experimental Protocols
Synthesis of a this compound-NHC Adduct (Compound 3)
This protocol is adapted from the synthesis of the NHCMe4-coordinated this compound 3.[2]
-
Preparation: In a Schlenk flask under an inert atmosphere, combine the this compound TerMesP=PTerMes (1) (0.518 mmol) and 1,3,4,5-tetramethylimidazol-2-ylidene (NHCMe4, 2) (0.673 mmol).
-
Reaction: Add 10 mL of dry THF at room temperature and stir for approximately 5 minutes. An immediate color change from yellow to deep red should be observed.[2][3]
-
Isolation: Remove all volatile components under vacuum.
-
Purification: Extract the resulting residue with 10 mL of n-pentane twice. Combine the filtrates.
-
Crystallization: Store the combined pentane (B18724) solution at -30°C overnight to yield bright red crystals of the adduct.
NHC-Catalyzed Hydrolysis of a this compound
This protocol is based on the catalytic hydrolysis of this compound 1.[2]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the this compound (1) in dry THF.
-
Catalyst Addition: Add a catalytic amount of the NHC (e.g., 10 mol% of NHCMe4).
-
Reagent Addition: At -78°C, add one equivalent of H2O.
-
Reaction Monitoring: Monitor the reaction by 31P NMR spectroscopy to observe the disappearance of the this compound signal and the appearance of new signals corresponding to the hydrolysis product (a phosphino-substituted phosphine (B1218219) oxide).[2]
Data Presentation
Table 1: 31P NMR Spectroscopic Data for this compound and its Adducts/Products
| Compound | Description | Chemical Shift (δ, ppm) | 1JP-P (Hz) | Reference |
| 1 (TerMesP=PTerMes) | Free this compound | 492 | - | [2] |
| 3 (1·NHCMe4) | This compound-NHC Adduct | -95.36 (d), -0.78 (d) | 423 | [2][3] |
| 4 | Phosphino-substituted phosphine oxide | 9.55 (d), -77.36 (d) | 248 | [2] |
| 5 | Deprotonated phosphine oxide | - | - | [2] |
| 6 (d/l and meso) | Dihydrodiphosphane | - | - | [2] |
Table 2: Selected Bond Lengths
| Compound | Bond | Bond Length (Å) | Reference |
| 3 (1·NHCMe4) | P-Ccarbene | 1.8306(19) | [2] |
| 7 (NHC-Phosphinidene) | P-Ccarbene | 1.786(2) | [2][3] |
Visualizations
Caption: Reversible formation of a this compound-NHC adduct enhances reactivity towards hydrolysis and hydrogenation.
Caption: A logical workflow for troubleshooting common issues in this compound-NHC reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity enhancement of a this compound by reversible N-heterocyclic carbene coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. iacs.res.in [iacs.res.in]
- 5. researchgate.net [researchgate.net]
- 6. pure.uva.nl [pure.uva.nl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing decomposition of Z-diphosphenes at room temperature
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Z-diphosphenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of these sensitive compounds at room temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Z-diphosphenes.
Issue 1: My Z-diphosphene decomposes rapidly upon isolation.
-
Question: I've successfully synthesized my Z-diphosphene, but it seems to be decomposing as I try to isolate and purify it. What could be going wrong?
-
Answer: Rapid decomposition upon isolation is a common issue and is often related to one of the following factors:
-
Insufficient Steric Bulk: Z-diphosphenes are kinetically stabilized by sterically demanding substituents that shield the reactive P=P bond. If your substituents are not bulky enough, the molecule will be prone to decomposition pathways like oligomerization or polymerization. Consider using larger protecting groups such as N-heterocyclic vinyl (NHV) groups.[1][2][3]
-
Atmospheric Exposure: Diphosphenes are highly sensitive to air and moisture.[4][5][6] All manipulations, including isolation and purification, must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) with dry, degassed solvents.
-
Thermal Instability: While some Z-diphosphenes can be stable at room temperature, many are thermally sensitive. Avoid excessive heating during solvent removal. It is best to remove solvents under high vacuum at or below room temperature.
-
Issue 2: I'm observing a mixture of E and Z isomers in my final product.
-
Question: My reaction was intended to produce the Z-isomer, but my NMR analysis shows a mixture of both E and Z-diphosphenes. Why is this happening and how can I favor the Z-isomer?
-
Answer: The presence of the E-isomer can be due to thermal or photo-induced isomerization.
-
Thermal Isomerization: The E-isomer is often the thermodynamically more stable form.[1][7][8][9] In solution, Z-diphosphenes can slowly isomerize to the E-isomer even at room temperature. For example, the N-heterocyclic vinyl substituted Z-diphosphene, Z-2b, shows approximately 10% conversion to the E-isomer after two days in solution at room temperature.[7][8] To minimize this, keep the solution temperature low and the reaction/workup time as short as possible.
-
Photo-isomerization: Light can induce E/Z isomerization.[1][2] To favor the Z-isomer, it is sometimes possible to irradiate a mixture of E/Z isomers with a specific wavelength of light (e.g., 520 nm for the conversion of E-2b to Z-2b).[3][7] Conversely, to prevent unwanted isomerization, protect your reaction and product from light.
-
Separation: If a mixture is obtained, chromatographic separation under inert conditions may be possible, but can be challenging due to the sensitivity of the compounds.
-
Issue 3: My ³¹P NMR spectrum shows unexpected signals.
-
Question: Besides the expected signal for my Z-diphosphene, I see other resonances in the ³¹P NMR spectrum. What could these be?
-
Answer: Unexpected signals in the ³¹P NMR spectrum can indicate the presence of isomers, starting materials, or decomposition products.
-
E/Z Isomers: E- and Z-diphosphenes have distinct ³¹P NMR chemical shifts. Typically, E-configured diphosphenes resonate at a higher frequency (further downfield) by about 100 ppm compared to their Z-counterparts.[1][8] For example, for an NHV-substituted diphosphene, the E-isomer might appear around δ = 380 ppm, while the Z-isomer is observed around δ = 260 ppm.[8]
-
Decomposition Products: Broad signals or signals in other regions of the spectrum could indicate the formation of various phosphorus-containing decomposition products, such as phosphines or cyclophosphanes. Tracking the appearance of these signals over time can help identify decomposition.[10]
-
Starting Materials: Check for the presence of unreacted phosphorus-containing starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for preventing the decomposition of Z-diphosphenes at room temperature?
A1: The most critical factor is the use of sterically demanding substituents.[10][11] These bulky groups act as a "protective shield" around the P=P double bond, kinetically hindering decomposition pathways such as dimerization and polymerization. The 2,4,6-tri-t-butylphenyl (Mes*) group is a classic example of a highly effective steric protecting group.[10]
Q2: How should I store my Z-diphosphene compound to ensure its long-term stability?
A2: For long-term storage, Z-diphosphenes should be kept as a solid under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, preferably in a freezer.[4][12] They should be protected from light to prevent photo-isomerization.[4] In the solid state and under an inert atmosphere, some Z-diphosphenes have been shown to be indefinitely stable, even at elevated temperatures in the dark.[7]
Q3: What solvents are recommended for working with Z-diphosphenes?
A3: Anhydrous, degassed, and non-protic solvents are essential. Commonly used solvents include toluene (B28343), hexane, and tetrahydrofuran (B95107) (THF). The choice of solvent can sometimes influence the stability of the this compound.[13][14] It is crucial to ensure the solvent is rigorously dried and deoxygenated before use.
Q4: Can electronic effects also contribute to the stability of Z-diphosphenes?
A4: Yes, in addition to steric effects, electronic factors can play a role. Electron-donating groups can increase the electron density at the phosphorus centers, which can influence the stability of the P=P bond. For instance, N-heterocyclic vinyl (NHV) substituents not only provide steric bulk but can also participate in electron delocalization, contributing to the overall stability of the molecule.[2][3]
Quantitative Stability Data
The stability of Z-diphosphenes can be quantified by monitoring their isomerization or decomposition over time, often using NMR spectroscopy.
| Compound | Conditions | Observation | Reference |
| Z-[L(H)C=P]₂ (L = NHC) | Toluene solution, room temperature, in the dark | ~10% conversion to the E-isomer after 2 days | [7][8] |
| Z-MesP=PMes (Mes* = 2,4,6-tri-t-butylphenyl) | Solution, warming from -80 °C to room temperature | Reverts back to the thermodynamically more stable E-isomer | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Stable Z-Diphosphene with N-Heterocyclic Vinyl (NHV) Substituents
This protocol is a generalized procedure based on the synthesis of compounds like Z-[L(H)C=P]₂.[7][15] All steps must be performed under a dry, oxygen-free atmosphere using Schlenk techniques or in a glovebox.
-
Preparation of the N-Heterocyclic Carbene (NHC) Ligand: Synthesize the desired NHC ligand according to established literature procedures.
-
Synthesis of the Dichlorophosphine Precursor: React the NHC with a suitable phosphorus source (e.g., PCl₃) in an appropriate solvent like THF at low temperature to generate the L·PCl₂ precursor.
-
Reduction to the this compound:
-
In a Schlenk flask, dissolve the L·PCl₂ precursor in THF.
-
Cool the solution to -78 °C.
-
Add a reducing agent (e.g., magnesium turnings or potassium graphite) portion-wise with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
-
Workup and Isolation:
-
Filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a minimal amount of a non-polar solvent like toluene or hexane.
-
Filter the extract and concentrate the filtrate under vacuum.
-
-
Isomer Separation/Enrichment (if necessary):
-
Purification: The desired isomer can be purified by crystallization from a suitable solvent system (e.g., hexane/toluene) at low temperature.
Visualizations
Caption: Steric protection of the P=P bond by bulky substituents prevents decomposition.
Caption: General experimental workflow for the synthesis and isolation of stable Z-diphosphenes.
References
- 1. Synthesis of novel phosphorus-containing sterically hindered phenols by the reaction of diphenyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)methylphosphonate with phenols | Semantic Scholar [semanticscholar.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. ossila.com [ossila.com]
- 5. Safely handling air-sensitive products [cleanroomtechnology.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 7. Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room temperature stable E , Z -diphosphenes: their isomerization, coordination, and cycloaddition chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04506D [pubs.rsc.org]
- 9. Room temperature stable E, Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 13. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Influence of Various Solvents on Energetic Property and Stability in C5h4 Divalent Five-Membered Ring: A Dft Studies – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating Diphosphene Experimental Structures: A DFT-Based Comparison Guide
A critical evaluation of how Density Functional Theory (DFT) calculations serve as a powerful tool to validate and interpret the experimental structures of diphosphenes (RP=PR), compounds featuring a phosphorus-phosphorus double bond. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of experimental data against theoretical calculations, detailed methodologies, and a clear workflow for this validation process.
The precise characterization of molecular structures is fundamental in chemical and pharmaceutical research. For complex molecules like diphosphenes, experimental techniques such as single-crystal X-ray diffraction provide invaluable data on their solid-state geometry. However, these experimental structures can be complemented and validated by theoretical calculations. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for predicting and analyzing the geometric parameters of such molecules, offering insights that are sometimes difficult to obtain experimentally.[1][2]
Comparative Analysis: Experimental vs. DFT Structures
DFT calculations, particularly when using appropriate functionals and basis sets, can reproduce experimental geometric parameters like bond lengths and angles with high accuracy.[3] For diphosphenes, key parameters of interest include the P=P double bond length, the C–P–P bond angles, and the torsion angles that define the molecule's conformation.
A comparison of crystallographically determined structures with those optimized using DFT reveals a strong correlation, validating both the experimental results and the chosen computational model. Slight deviations are expected, as experimental data typically pertains to the solid state at low temperatures, while DFT calculations are often performed on isolated molecules in the gas phase.[3]
Below is a summary of comparative data for representative diphosphene structures, highlighting the close agreement between X-ray diffraction data and DFT calculations.
| Compound | Parameter | Experimental (X-ray) Value | DFT Calculated Value | Deviation |
| E-MesP=PMes (trans) | P=P Bond Length (Å) | 2.034(2) | 2.05 Å | +0.016 Å |
| C–P=P Angle (°) | 102.9(1) | 103.5° | +0.6° | |
| Z-(NHV)-CH=P-P=CH-(NHV) (cis) | P=P Bond Length (Å) | 2.0580(6) | ~2.05 Å | ~0 Å |
| C–P=P–C Dihedral (°) | 13.3° | Not specified | - | |
| DxpP=PDxp | P=P Bond Length (Å) | 2.0276(4) | Not specified | - |
Note: Data compiled from various sources.[4][5][6] DFT values are typically calculated using functionals like B3LYP with basis sets such as 6-31G(d,p). The level of theory can influence the exact calculated values.[1][7]
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of both experimental and computational results, detailed methodologies are crucial.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the target this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, or by cooling a concentrated solution in an appropriate solvent (e.g., pentane, toluene).
-
Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (commonly 100 K or 173 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a detector collects the diffraction patterns.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Computational Protocol: DFT Geometry Optimization
-
Initial Structure: The starting geometry for the DFT calculation is often taken from the experimental X-ray crystal structure.
-
Level of Theory Selection: A combination of a density functional and a basis set is chosen. A widely used and effective combination for organophosphorus compounds is the B3LYP functional with the 6-31G(d,p) or a larger basis set.[7][8][9]
-
Geometry Optimization: The energy of the molecular geometry is minimized. This calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the most stable conformation of the isolated molecule.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Data Analysis: Key geometric parameters (bond lengths, bond angles, dihedral angles) are extracted from the final optimized structure for comparison with experimental data.
Workflow for Validation
The process of using DFT to validate an experimental structure follows a logical sequence, ensuring a systematic comparison and interpretation of the results.
Caption: Workflow from synthesis to DFT validation.
This integrated approach, combining rigorous experimental work with high-level theoretical calculations, provides a comprehensive understanding of this compound structures. The strong agreement between the two methods enhances confidence in the determined structures and allows for a deeper exploration of their electronic properties and reactivity, which is crucial for their potential applications in materials science and drug development.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Diphosphenes and Olefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of diphosphenes (R-P=P-R) and olefins (R₂C=CR₂), two classes of unsaturated compounds that share intriguing similarities yet exhibit distinct behaviors. Understanding these differences is crucial for leveraging their unique properties in synthesis and materials science. This document summarizes key reactive pathways, presents available quantitative data, details experimental protocols for characteristic reactions, and visualizes reaction mechanisms and workflows.
Introduction
Diphosphenes, the phosphorus analogues of alkenes, have emerged as fascinating molecules with a rich and varied chemistry. The presence of the P=P double bond, which is longer and weaker than the C=C double bond, imparts a higher reactivity to diphosphenes. This guide will explore these differences through the lens of cycloaddition reactions, electrophilic and nucleophilic additions, and redox chemistry.
Cycloaddition Reactions: A Tale of Two Double Bonds
Both diphosphenes and olefins participate in cycloaddition reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. However, the conditions and outcomes of these reactions can differ significantly, highlighting the enhanced reactivity of the P=P bond.
Quantitative Comparison of [4+2] Cycloaddition Reactivity
| Reactant Pair | Conditions | Yield | Reference |
| MesP=PMes + 2,3-Dimethyl-1,3-butadiene (B165502) | Toluene (B28343), Room Temperature, minutes | Quantitative | [1] |
| Maleic Anhydride (B1165640) + in situ generated 1,3-Butadiene | Xylene, Reflux (approx. 140 °C), 30 minutes | High (not specified quantitatively) | [2][3][4] |
Mes* = 2,4,6-tri-tert-butylphenyl
The data clearly indicates that the diphosphene undergoes a quantitative Diels-Alder type reaction at room temperature within minutes, showcasing its high dienophilic character. In contrast, the analogous reaction with a typical olefin dienophile often requires elevated temperatures to proceed at a reasonable rate.
Experimental Protocols
Synthesis of a this compound Cycloaddition Product:
A solution of the this compound (e.g., MesP=PMes) in toluene is treated with an equimolar amount of 2,3-dimethyl-1,3-butadiene at room temperature. The reaction mixture is stirred for a few minutes, during which the characteristic color of the this compound disappears. The solvent is then removed under reduced pressure to yield the [4+2] cycloaddition product quantitatively.[1]
Diels-Alder Reaction of an Olefin:
Maleic anhydride and 3-sulfolene (B121364) (a source of 1,3-butadiene) are dissolved in xylene and heated to reflux for 30 minutes. During this time, the 3-sulfolene decomposes to release 1,3-butadiene, which then reacts with maleic anhydride. Upon cooling, the product, cis-1,2,3,6-tetrahydrophthalic anhydride, crystallizes from the solution.[2][3][4]
Reaction Pathway Diagram
Electrophilic Addition: A Question of Bond Integrity
The reaction of diphosphenes and olefins with electrophiles, such as hydrogen halides, reveals another key difference in their reactivity. While both undergo addition, the weaker P=P bond in diphosphenes is more susceptible to cleavage.
Qualitative Comparison of Reactivity with HCl
| Substrate | Reagent | Product(s) | Observations | Reference |
| This compound (ArP=PAr) | HCl (1 equiv.) | ArP(H)-P(Cl)Ar | Addition across the P=P bond | [5][6] |
| This compound (ArP=PAr) | HCl (excess) | ArP(H)Cl | P-P bond cleavage | [5][6] |
| Olefin (e.g., Ethene) | HCl | CH₃CH₂Cl | Addition across the C=C bond | [7][8][9] |
Experimental Protocols
Electrophilic Addition of HCl to a this compound:
A solution of a this compound, such as P₂[C(SiMe₃)₃]₂, in an inert solvent like diethyl ether is cooled to -78 °C. A stoichiometric amount of dry HCl gas is bubbled through the solution. The reaction is monitored by ³¹P NMR spectroscopy to observe the formation of the corresponding chlorodiphosphine.[5][6]
Electrophilic Addition of HCl to an Olefin:
Gaseous hydrogen chloride is passed through a solution of an alkene, such as ethene, in a non-polar solvent. The reaction proceeds to give the corresponding chloroalkane. The reaction rate increases in the order HF < HCl < HBr < HI, which correlates with the decreasing bond strength of the hydrogen halide.[9][10]
Reaction Mechanism Diagram
Nucleophilic Addition: A Clear Distinction in Reactivity
The response of diphosphenes and olefins to nucleophilic attack starkly illustrates the electronic differences between the P=P and C=C double bonds. Unactivated olefins are generally resistant to nucleophilic attack due to the electron-rich nature of the π-bond. In contrast, the more polarizable and lower-lying π* orbital of the P=P bond in diphosphenes makes them susceptible to nucleophilic addition.
Qualitative Reactivity Comparison
| Substrate | Nucleophile | Reactivity |
| This compound (ArP=PAr) | LiMe | Readily forms the adduct [ArP-P(Me)Ar]⁻ |
| Unactivated Olefin (e.g., Ethene) | Methanol (B129727) | No reaction under normal conditions |
Diphosphenes react with strong nucleophiles like organolithium reagents to form the corresponding adducts. Even weaker nucleophiles can add to the P=P bond, a reaction not typically observed for unactivated alkenes.
Experimental Protocols
Nucleophilic Addition to a this compound:
A solution of a this compound in an appropriate solvent is treated with a nucleophile, such as an organolithium reagent or a lithium phosphide. The reaction progress can be monitored by ³¹P NMR spectroscopy to observe the formation of the new P-element bond and the upfield shift of the phosphorus signals.
Attempted Nucleophilic Addition to an Olefin:
An unactivated olefin, such as ethylene (B1197577) or propylene, is treated with a nucleophile like methanol or an amine under neutral conditions. No reaction is typically observed, as the electron-rich π-system of the olefin repels the incoming nucleophile. For a reaction to occur, the olefin must be "activated" with electron-withdrawing groups.
Logical Relationship Diagram
Redox Chemistry: Probing the Electronic Landscape
The redox potentials of diphosphenes and olefins provide quantitative insight into their electronic structures and their ability to participate in electron transfer processes. The lower-lying LUMO of diphosphenes suggests they should be more easily reduced than olefins.
Comparative Redox Potentials
| Compound | Oxidation Potential (Eox) vs. Ag/Ag⁺ | Reduction Potential (Ered) vs. Ag/Ag⁺ | Reference |
| Styrene (B11656) | - | -2.71 V | [11] |
| MesP=PMes | Data not readily available | Expected to be less negative than styrene |
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is the standard technique for determining redox potentials. A typical CV experiment involves the following steps:
-
A solution of the analyte (this compound or olefin) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
The solution is placed in an electrochemical cell equipped with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).
-
A potential is swept linearly from an initial value to a final value and then back to the initial value, and the resulting current is measured.
-
The oxidation and reduction potentials are determined from the positions of the peaks in the resulting voltammogram.
Experimental Workflow Diagram
Conclusion
This comparative guide highlights the significantly higher reactivity of diphosphenes compared to their olefin counterparts. This enhanced reactivity is evident in their facile cycloaddition reactions at room temperature, their susceptibility to both electrophilic addition and cleavage, and their greater propensity to undergo nucleophilic attack. While quantitative data for direct, side-by-side comparisons remains somewhat limited in the literature, the qualitative and semi-quantitative evidence strongly supports the notion of diphosphenes as "super-olefins" in many contexts. This heightened reactivity opens up a wide range of synthetic possibilities that are not accessible with traditional olefins, making diphosphenes valuable building blocks for novel molecular architectures and materials. Further quantitative studies are encouraged to provide a more detailed and nuanced understanding of the reactivity differences between these two important classes of unsaturated molecules.
References
- 1. youtube.com [youtube.com]
- 2. atc.io [atc.io]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The reactivity of diphosphenes towards electrophilic and nucleophilic reagents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic addition reaction of ethene with hydrogen chloride on cold molecular films: evidence of ethyl cationic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrochemical β‐Selective Hydrocarboxylation of Styrene Using CO2 and Water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental and Computational Studies of Diphosphene Metathesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental and computational approaches to studying diphosphene metathesis, a fundamental reaction involving the cleavage and reformation of phosphorus-phosphorus double bonds. Understanding the dynamics of this reaction is crucial for the development of novel phosphorus-containing compounds with applications in catalysis, materials science, and medicinal chemistry.
Experimental Studies: Probing Reality
Experimental investigations provide tangible evidence of reaction pathways, kinetics, and the influence of various parameters on this compound metathesis. The primary tool for monitoring these reactions is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the direct observation and quantification of phosphorus-containing species in solution.
Key Experimental Findings
Recent studies on the P,P-metathesis of tetra-aryldiphosphanes have demonstrated that the reaction generally proceeds rapidly under ambient conditions. The equilibrium is typically established in less than 10 minutes in a variety of solvents[1]. The position of the equilibrium is influenced by the electronic and steric nature of the substituents on the phosphorus atoms[1][2][3].
Experimental evidence, including the acceleration of the reaction rate by photolysis and its inhibition by radical scavengers like TEMPO, strongly supports a radical-initiated chain mechanism for the metathesis of many tetra-aryldiphosphanes[1][2]. However, in some cases, particularly with sterically hindered diphosphenes, the reaction is significantly slower and can be catalyzed by the presence of chlorinated solvents, suggesting the involvement of chlorophosphine intermediates[1][2].
Quantitative Data from Experimental Studies
The equilibrium constants (K) for the metathesis reaction between two different symmetrical diphosphenes (X₂ and Y₂) to form an unsymmetrical this compound (XY) are presented below. A statistical distribution of reactants and products would result in an equilibrium constant of 4.
Table 1: Experimental Equilibrium Constants (K) for this compound Metathesis at Ambient Temperature
| This compound Pair (X₂ + Y₂) | Solvent | K (Experimental) | Reference |
| (Ph₂P)₂ + (p-Tol₂P)₂ | CDCl₃ | 4.0 | [1] |
| (Ph₂P)₂ + (p-Anisyl₂P)₂ | CDCl₃ | 3.0 | [1] |
| (p-Tol₂P)₂ + (p-Anisyl₂P)₂ | CDCl₃ | 4.0 | [1] |
| (Ph₂P)₂ + ((3,5-(CF₃)₂C₆H₃)₂P)₂ | THF | 30 | [1] |
| (o-Tol₂P)₂ + (Ph₂P)₂ | CDCl₃ | 4.0 | [1] |
Detailed Experimental Protocol: ³¹P NMR Monitoring of this compound Metathesis
This protocol outlines the general procedure for studying this compound metathesis in solution using ³¹P{¹H} NMR spectroscopy[2].
Materials:
-
Oven-dried NMR tubes with J. Young's taps
-
Symmetrical diphosphenes (e.g., (Ar₂P)₂)
-
Anhydrous deuterated solvent (e.g., CDCl₃, THF-d₈)
-
Internal standard (optional)
-
NMR spectrometer (e.g., Bruker Avance 400 or JEOL ECS400)[2]
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh the desired amounts of the two symmetrical diphosphenes into an oven-dried NMR tube.
-
Solvent Addition: Add the desired volume of anhydrous deuterated solvent to the NMR tube to achieve the target concentration (e.g., 12.5 mM)[1].
-
Sealing: Securely seal the NMR tube with the J. Young's tap.
-
Initial Spectrum: Acquire an initial ³¹P{¹H} NMR spectrum immediately after sample preparation to determine the starting concentrations of the reactants.
-
Reaction Monitoring: Acquire subsequent ³¹P{¹H} NMR spectra at regular time intervals until no further changes in the relative integrations of the signals are observed, indicating that the reaction has reached equilibrium. For reactions involving photolysis, the sample is irradiated with a UV lamp (e.g., 5 W, 365 nm) between measurements[2].
-
Data Analysis: Integrate the signals corresponding to the symmetrical and unsymmetrical diphosphenes in the final spectrum. Use these integrations to calculate the equilibrium constant (K).
Computational Studies: Unveiling Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies. It allows for the investigation of reaction mechanisms, the calculation of thermodynamic and kinetic parameters, and the prediction of the properties of transient species that are difficult to observe experimentally.
Key Computational Findings
DFT calculations have been instrumental in elucidating the mechanism of this compound metathesis. For the radical-initiated pathway, calculations have shown that the stability of the resulting unsymmetrical diphosphenes is a function of the difference in size and electronegativity of the substituents on the phosphorus atoms[2][3].
Computational studies have also explored alternative, non-radical mechanisms. For instance, a concerted mechanism involving a four-membered ring transition state has been investigated, but the calculated high energy barrier for this pathway makes it less likely for the rapid metathesis observed experimentally with tetra-aryldiphosphanes[3]. Calculations have also supported the plausibility of a catalytic cycle involving chlorophosphines in chlorinated solvents[1].
Quantitative Data from Computational Studies
Calculated Gibbs free energy changes (ΔG) provide insight into the thermodynamic favorability of the formation of unsymmetrical diphosphenes. A negative ΔG indicates that the formation of the unsymmetrical species is favored at equilibrium.
Table 2: Calculated Gibbs Free Energy (ΔG) for this compound Metathesis
| Reaction (X₂ + Y₂ ⇌ 2XY) | Computational Method | ΔG (kcal/mol) | Reference |
| (H₂P)₂ + (Me₂P)₂ ⇌ 2 H₂P-PMe₂ | B3LYP/6-311++G(d,p) | -0.1 | [3] |
| (Me₂P)₂ + ((CF₃)₂P)₂ ⇌ 2 Me₂P-P(CF₃)₂ | B3LYP/6-311++G(d,p) | -13.0 | [3] |
| (Ph₂P)₂ + (tBu₂P)₂ ⇌ 2 Ph₂P-PtBu₂ | B3LYP/6-311++G(d,p) | -1.1 | [3] |
| (Ph₂P)₂ + ((o-Tol)₂P)₂ ⇌ 2 Ph₂P-P(o-Tol)₂ | DFT | ~0 | [1] |
Detailed Computational Protocol: DFT Investigation of this compound Metathesis
This protocol outlines a general workflow for the computational study of this compound metathesis using DFT.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package
-
Molecular visualization software (e.g., GaussView, Avogadro)
Procedure:
-
Structure Building: Construct the 3D structures of the reactant (symmetrical diphosphenes) and product (unsymmetrical this compound) molecules.
-
Geometry Optimization: Perform geometry optimizations for all species using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p))[3]. This step finds the lowest energy conformation of each molecule.
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.
-
Transition State Search (for mechanistic studies): To investigate a specific mechanism, locate the transition state structure connecting reactants and products. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state structure to confirm that it connects the desired reactants and products.
-
Energy Profile Construction: Use the calculated energies of the reactants, transition state(s), and products to construct a reaction energy profile.
-
Data Analysis: Calculate the reaction's Gibbs free energy (ΔG) by subtracting the sum of the Gibbs free energies of the reactants from the Gibbs free energy of the product(s).
Visualizing the Processes
Diagrams are essential for conceptualizing the complex relationships in both experimental and computational workflows, as well as the reaction mechanisms themselves.
Caption: Experimental workflow for monitoring this compound metathesis.
References
A Comparative Guide to the Coordination Chemistry of E- and Z-Diphosphenes
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of diphosphenes, possessing a P=P double bond, gives rise to distinct E (trans) and Z (cis) configurations that significantly influence their coordination chemistry with transition metals. This guide provides an objective comparison of the coordination behavior, spectroscopic properties, and reactivity of E- and Z-diphosphenes, supported by experimental data, to aid researchers in the design and application of novel metal complexes.
Introduction to E- and Z-Diphosphene Isomerism and Coordination
Diphosphenes (RP=PR) are phosphorus analogs of alkenes and exhibit E/Z isomerism based on the relative orientation of the substituents (R) across the P=P double bond. The steric and electronic properties of these isomers lead to notable differences in their behavior as ligands in transition metal complexes. Generally, E-diphosphenes are thermodynamically more stable due to reduced steric hindrance between the substituents.[1] However, stable Z-isomers can be isolated, allowing for a direct comparison of their coordination chemistry.[1]
The coordination of diphosphenes to metal centers can occur in a side-on (η²) fashion, where the P=P π-bond interacts with the metal, or in an end-on (η¹) fashion, through the lone pair of one of the phosphorus atoms. The preferred coordination mode is influenced by the diphosphene isomer, the metal center, and the ancillary ligands.
Comparative Data of E- and Z-Diphosphene Ligands and Complexes
The following tables summarize key quantitative data for a representative pair of E- and Z-diphosphenes and their gold(I) complexes, providing a basis for comparison.
Table 1: Spectroscopic and Structural Data of Free E- and Z-Diphosphenes
| Property | E-Diphosphene (E-2b) | Z-Diphosphene (Z-2b) | Reference |
| ³¹P NMR Chemical Shift (δ, ppm) | 379.6 | 259.5 | [1] |
| P=P Bond Length (Å) | 2.05 | ~2.05 (in related structures) | |
| C-P=P-C Dihedral Angle (°) | 180.0 | ~0 | |
| UV-vis Absorption (n→π*) (nm) | 401 | 359 |
Note: E-configured diphosphenes generally exhibit ³¹P NMR resonances at higher frequencies (further downfield) by approximately 100 ppm compared to their corresponding Z-isomers.[1]
Table 2: Spectroscopic and Structural Data of E- and Z-Diphosphene Gold(I) Complexes
| Property | [AuCl(η²-Z-2b)] | Reference |
| ³¹P NMR Chemical Shift (δ, ppm) | 153.8 | [1] |
| Coordination Shift (Δδ, ppm) from E-2b | -225.8 | [1] |
| Coordination Shift (Δδ, ppm) from Z-2b | -105.7 | [1] |
| P-P Bond Length (Å) | 2.112(2) | [1] |
| Au-P Bond Lengths (Å) | 2.378(1), 2.384(1) | [1] |
Note: A significant upfield shift in the ³¹P NMR signal upon coordination is observed, which is a characteristic feature of this compound-metal complex formation.
Experimental Protocols
Synthesis of E- and Z-Diphosphenes (E-2b and Z-2b)
A general procedure for the synthesis of N-heterocyclic vinyl (NHV) substituted diphosphenes involves the reduction of the corresponding dichlorophosphine precursor.[2]
Materials:
-
NHV-substituted dichlorophosphine (L=C(H)−PCl₂)
-
Magnesium powder
-
Tetrahydrofuran (THF), anhydrous
-
Toluene (B28343), anhydrous
-
Pentane (B18724), anhydrous
Procedure:
-
To a solution of the NHV-substituted dichlorophosphine in anhydrous THF, add an excess of magnesium powder.
-
Stir the mixture vigorously at room temperature overnight in the dark. This typically yields a mixture of E- and Z-isomers.
-
After completion, evaporate the THF and extract the solid residue with toluene.
-
For enrichment of the E-isomer: Heat the toluene solution at 110 °C for 20 minutes in the dark.
-
For enrichment of the Z-isomer: Irradiate the toluene solution with a UV lamp (e.g., Hg lamp) or a 520 nm LED at 0 °C for 30 minutes.
-
Evaporate the toluene and recrystallize the solid residue from cold pentane (-30 °C) to yield the pure E- (red crystalline powder) or Z-isomer (orange crystalline powder).[2]
Synthesis of a this compound-Gold(I) Complex ([AuCl(η²-Z-2b)])
Both E-2b and Z-2b react with [AuCl(SMe₂)] to afford the same Z-configured gold complex.[1]
Materials:
-
E- or Z-diphosphene (E-2b or Z-2b)
-
[AuCl(SMe₂)]
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a glovebox, dissolve the this compound isomer (E-2b or Z-2b) in anhydrous THF.
-
Add an equimolar amount of [AuCl(SMe₂)] to the solution.
-
Stir the reaction mixture at room temperature for a few minutes.
-
Remove the solvent under vacuum to obtain the product, [AuCl(η²-Z-2b)], as a deep red powder. The yield is typically high (e.g., 92%).[1]
Comparative Reactivity and Coordination Behavior
A key finding in the comparative study of E- and Z-diphosphene coordination is the stereoselective formation of metal complexes. In the case of their reaction with an AuCl fragment, both the E- and Z-isomers of the this compound L=C(H)−P=P−C(H)=L exclusively yield the complex where the this compound ligand is in the Z-conformation, [AuCl(η²-Z-2b)].[1] This suggests that the Z-isomer forms a thermodynamically more favored complex with the Au(I) center in this specific system.
In contrast to their coordination chemistry, the E- and Z-isomers can exhibit distinct reactivity in other chemical transformations. For instance, in [2+4] and [2+1] cycloaddition reactions with dienes or diazo compounds, both E-2b and Z-2b yield identical products where the phosphorus-bound NHV groups are in a trans-position relative to each other.[1] This indicates that the stereochemistry of the this compound can dictate the reaction pathway and product stereochemistry.
Visualizing Coordination and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the comparative study of E- and Z-diphosphene coordination chemistry.
Caption: General coordination modes of E- and Z-diphosphenes to a metal center.
Caption: Experimental workflow for a comparative study of E- and Z-diphosphene coordination.
Conclusion
The stereochemistry of this compound ligands plays a crucial role in determining the structure, spectroscopic properties, and reactivity of their metal complexes. While E-isomers are generally more stable in their free state, Z-isomers can form thermodynamically preferred complexes with certain metals, as exemplified by the coordination to gold(I). The distinct ³¹P NMR signatures of E- and Z-diphosphenes and their complexes provide a powerful tool for characterizing these species in solution. Understanding the comparative coordination chemistry of these isomers is essential for the rational design of new catalysts and functional materials with tailored properties. Further research into the coordination of E- and Z-diphosphenes with a wider range of transition metals will undoubtedly uncover more fascinating aspects of their chemistry.
References
Diphosphenes vs. Diarsenes: A Comparative Analysis of Group 15 Double Bonds
A comprehensive guide for researchers, scientists, and drug development professionals comparing the structural, spectroscopic, and reactive properties of diphosphenes (P=P) and diarsenes (As=As), supported by experimental data and detailed protocols.
Diphosphenes and diarsenes, containing phosphorus-phosphorus and arsenic-arsenic double bonds respectively, represent a fascinating class of low-coordinate main group compounds. While isoelectronic to alkenes, their heavier p-block elements impart unique electronic and steric properties, leading to distinct reactivity and potential applications in catalysis and materials science. This guide provides a detailed comparative analysis of these two classes of compounds, focusing on their bonding, spectroscopic characteristics, and reactivity, supported by experimental data.
Structural and Bonding Properties: A Tale of Two Double Bonds
The nature of the E=E double bond (where E = P or As) is central to understanding the chemistry of diphosphenes and diarsenes. Key structural parameters and bond dissociation energies are summarized in the table below.
| Property | Diphosphene (R-P=P-R) | Diarsene (R-As=As-R) |
| E=E Bond Length (Å) | ~2.03 | ~2.24 |
| C-E=E Bond Angle (°) | ~102-108 | ~95-100 |
| E=E Bond Dissociation Energy (kcal/mol) | ~84 | ~65 |
The P=P double bond in diphosphenes is significantly shorter and stronger than the As=As double bond in diarsenes. The P=P bond length of approximately 2.03 Å is notably shorter than a P-P single bond (~2.21 Å), indicating significant π-character. In contrast, the As=As double bond is longer, reflecting weaker π-overlap between the larger arsenic atoms. This weaker bond is also evident in the lower bond dissociation energy of diarsenes compared to diphosphenes.
The C-E=E bond angles in both classes of compounds are typically in the range of 95-108°, a consequence of the steric bulk of the substituents required to stabilize the reactive E=E double bond.
Spectroscopic Characterization: Probing the Double Bond
Nuclear Magnetic Resonance (NMR), UV-visible, and Raman spectroscopy are powerful tools for characterizing diphosphenes and diarsenes.
| Spectroscopic Technique | This compound (R-P=P-R) | Diarsene (R-As=As-R) |
| ³¹P NMR Chemical Shift (ppm) | +192 to +816[1] | N/A |
| ⁷⁵As NMR Chemical Shift (ppm) | N/A | Broad signals, range varies |
| UV-vis Absorption (λmax, nm) | ~340 (π→π) and ~460 (n→π) | Red-shifted compared to diphosphenes |
| Raman Spectroscopy (ν(E=E), cm⁻¹) | ~610 | ~370 |
NMR Spectroscopy: ³¹P NMR is a cornerstone technique for characterizing diphosphenes, with chemical shifts appearing in a broad downfield region, typically between +192 and +816 ppm.[1] The specific chemical shift is sensitive to the electronic and steric nature of the substituents. For diarsenes, ⁷⁵As NMR is the analogous technique. However, due to the quadrupolar nature of the ⁷⁵As nucleus (spin I = 3/2), the signals are often broad, making detailed analysis challenging.[2]
UV-visible Spectroscopy: Diphosphenes typically exhibit two main absorption bands in their UV-vis spectra: a higher energy band around 340 nm corresponding to the π→π* transition and a lower energy band around 460 nm attributed to the n→π* transition. Diarsenes show a similar pattern but their absorptions are generally red-shifted due to the smaller HOMO-LUMO gap.
Raman Spectroscopy: The E=E stretching vibration is a characteristic feature in the Raman spectra of these compounds. For diphosphenes, the P=P stretch is typically observed around 610 cm⁻¹. In diarsenes, the weaker As=As bond results in a lower frequency vibration, appearing around 370 cm⁻¹.
Reactivity: A Comparative Look at Cycloadditions
Both diphosphenes and diarsenes can undergo cycloaddition reactions, behaving as either the 2π or 4π component. A common example is the [4+2] cycloaddition with a conjugated diene. The general mechanism for this reaction is depicted below.
Figure 1: Generalized [4+2] cycloaddition pathway for diphosphenes and diarsenes with a conjugated diene.
Due to the weaker and more polarizable As=As double bond, diarsenes are generally more reactive in cycloaddition reactions than their phosphorus counterparts. The reaction with diarsenes often proceeds under milder conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of these air- and moisture-sensitive compounds. Below are representative protocols for the synthesis of a stable this compound and the general procedure for X-ray crystallographic analysis.
Synthesis of Bis(2,4,6-tri-tert-butylphenyl)this compound
This protocol is adapted from the seminal work of Yoshifuji et al.
Materials:
-
2,4,6-tri-tert-butylphenyllithium
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Magnesium turnings
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
Procedure:
-
Preparation of Dichlorophosphine: To a solution of 2,4,6-tri-tert-butylphenyllithium in THF at -78 °C, slowly add one equivalent of phosphorus trichloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The solvent is removed under vacuum, and the resulting residue is extracted with hexane (B92381).
-
The hexane is removed under vacuum to yield the crude dichlorophosphine, which can be purified by recrystallization from pentane.
-
Reductive Coupling: To a suspension of magnesium turnings in THF, add a solution of the dichlorophosphine in THF.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under vacuum, and the residue is extracted with hexane.
-
The hexane solution is filtered and concentrated. Cooling the solution to -20 °C affords orange crystals of bis(2,4,6-tri-tert-butylphenyl)this compound.
X-ray Crystallography Experimental Protocol
The following is a general workflow for the single-crystal X-ray diffraction analysis of air-sensitive compounds like diphosphenes and diarsenes.
Figure 2: General workflow for single-crystal X-ray diffraction analysis of air-sensitive compounds.
Detailed Steps:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope in a drop of inert oil (e.g., Paratone-N) to prevent decomposition. The crystal is then mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas on the goniometer head of the diffractometer.
-
Data Collection: The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect diffraction data. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities, apply corrections for absorption, and scale the data.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality of the model.
Conclusion
Diphosphenes and diarsenes, while both featuring a Group 15 double bond, exhibit significant differences in their structural, spectroscopic, and reactive properties. The stronger and shorter P=P bond in diphosphenes contrasts with the weaker and longer As=As bond in diarsenes. These fundamental differences are reflected in their spectroscopic signatures and their reactivity, with diarsenes generally being more reactive. The continued exploration of these fascinating molecules promises to uncover new fundamental chemical principles and potential applications in various fields.
References
A Comparative Guide to the Catalytic Activity of Diphosphine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is paramount in achieving high efficiency and selectivity in transition metal-catalyzed reactions. Diphosphine ligands, a versatile class of compounds, have demonstrated exceptional performance in a wide array of catalytic transformations, including asymmetric hydrogenation and cross-coupling reactions. Their ability to chelate to a metal center provides a stable and well-defined catalytic environment, which can be fine-tuned through steric and electronic modifications of the ligand backbone and substituents.
This guide provides a comparative overview of the catalytic activity of various diphosphine-based ligands in two key transformations: asymmetric hydrogenation of prochiral olefins and ketones, and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The information presented is collated from peer-reviewed scientific literature to aid researchers in the rational selection of ligands for their specific applications.
Asymmetric Hydrogenation: A Comparative Analysis
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, particularly in the pharmaceutical and fine chemical industries. The choice of the chiral diphosphine ligand is crucial for achieving high enantioselectivity. Below is a comparison of several widely used diphosphine ligands in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of benchmark substrates.
Data Presentation: Asymmetric Hydrogenation of Prochiral Substrates
| Ligand | Catalyst Precursor | Substrate | S/C Ratio | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) | Reference |
| (R,R)-Me-DuPHOS | [Rh(COD)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | 100 | Methanol (B129727) | 25 | 1 | 100 | >99 (R) | [1] |
| (S,S)-t-Bu-BisP * | [Rh(COD)₂]BF₄ | N-(1-phenylvinyl)acetamide | 100 | Methanol | 25 | 1 | 100 | 99 (R) | [2] |
| (S,S)-t-Bu-MiniPHOS | [Rh(COD)₂]BF₄ | N-(1-phenylvinyl)acetamide | 100 | Methanol | 25 | 1 | 100 | 96 (R) | [2] |
| (R)-BINAP | [RuCl₂(benzene)]₂ | Methyl acetoacetate | 2000 | Methanol | 50 | 100 | 100 | 99 (R) | [3] |
| (S,S)-1 | [RuCl₂(p-cymene)]₂ | Acetophenone | 1000 | 2-Propanol | 28 | 8 | 100 | 90 (S) | [4] |
| rac-BINAP | [RuCl₂(p-cymene)]₂ | Acetophenone | 1000 | 2-Propanol | 28 | 8 | 100 | 48 (S) | [4] |
Note: S/C = Substrate-to-Catalyst ratio; ee = enantiomeric excess. The data presented is a compilation from various sources and direct comparison should be made with caution due to differing reaction conditions.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is a representative example for the asymmetric hydrogenation of a prochiral enamide using a rhodium-diphosphine catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
Chiral diphosphine ligand (e.g., (R,R)-Me-DuPHOS) (1.1 mol%)
-
Methyl (Z)-α-acetamidocinnamate (1.0 equiv)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
Procedure:
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the chiral diphosphine ligand. Degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate, is added to the flask containing the catalyst solution.
-
Hydrogenation: The flask is connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired pressure (e.g., 1 atm). The reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C).
-
Monitoring: The reaction progress is monitored by TLC, GC, or HPLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral product.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Suzuki-Miyaura Cross-Coupling: Ligand Effects on C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. The choice of the phosphine (B1218219) ligand is critical, especially when using challenging substrates like aryl chlorides. Bulky and electron-rich diphosphine ligands often promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Data Presentation: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Pd Precursor | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 98 | [2] |
| XPhos | Pd₂(dba)₃ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH | 80 | 97 | [2] |
| RuPhos | Pd(OAc)₂ | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 95 | [2] |
| dppf | PdCl₂ | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 85 | [1] |
| BINAP | Pd(OAc)₂ | Chlorobenzene | Phenylboronic acid | Cs₂CO₃ | Toluene | 110 | 92 | [1] |
Note: dba = dibenzylideneacetone; dppf = 1,1'-bis(diphenylphosphino)ferrocene. The data presented is a compilation from various sources and direct comparison should be made with caution due to differing reaction conditions.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using a palladium-diphosphine catalyst.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Diphosphine ligand (e.g., SPhos) (1.2-2.4 mol%)
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or round-bottom flask with a condenser
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the diphosphine ligand, the aryl chloride, the arylboronic acid, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by TLC, GC, or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product.
Visualizing Catalytic Processes
The following diagrams, generated using the DOT language, illustrate key concepts in diphosphine-ligated catalysis.
References
A Comparative Guide to the Spectroscopic Properties of cis- and trans-HPPH Isomers
This guide provides a detailed comparison of the spectroscopic data for the cis- and trans-isomers of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), a potent photosensitizer in photodynamic therapy (PDT). Understanding the distinct spectroscopic signatures of these isomers is crucial for researchers, scientists, and drug development professionals involved in the characterization and application of this therapeutic agent. While the trans-isomer is more commonly studied due to its higher stability, the cis-isomer can be formed through photoisomerization and may influence the overall photophysical and biological properties of HPPH formulations.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for the cis- and trans-HPPH isomers. It is important to note that comprehensive, directly comparative data for both pure isomers under identical conditions is scarce in the literature. Much of the data for the cis-isomer is inferred from general principles of cis-trans isomerism observed in similar molecules and from matrix-isolation studies.
UV-Visible Absorption Spectroscopy
The electronic absorption spectra of porphyrin derivatives like HPPH are characterized by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. A general trend observed for geometric isomers is a hypsochromic (blue) shift and potentially a lower molar extinction coefficient for the cis-isomer compared to the more planar trans-isomer.
| Spectroscopic Parameter | trans-HPPH | cis-HPPH (Expected) |
| Soret Band (λmax) | ~410 nm | Hypsochromically shifted (~400-405 nm) |
| Qy Band (λmax) | ~665 nm | Hypsochromically shifted (~655-660 nm) |
| Molar Extinction Coefficient (ε) at Qy band | High | Lower than trans-isomer |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the excited state properties of the isomers. The emission spectrum is typically a mirror image of the Q-band absorption. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.
| Spectroscopic Parameter | trans-HPPH | cis-HPPH (Expected) |
| Emission Maximum (λem) | ~670 nm | Hypsochromically shifted (~660-665 nm) |
| Fluorescence Quantum Yield (ΦF) | Moderate | Potentially lower than trans-isomer |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectroscopic Parameter | trans-isomer | cis-isomer |
| ¹H NMR (Olefinic Protons) | Larger coupling constants (J) | Smaller coupling constants (J) |
| ¹H NMR (Protons near steric hindrance) | Downfield chemical shift | Upfield chemical shift due to anisotropic effects |
| ¹³C NMR | Distinct chemical shifts for carbons involved in the isomeric structure | Distinct chemical shifts for carbons involved in the isomeric structure |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare stock solutions of the isolated cis- and trans-HPPH isomers in a suitable solvent (e.g., dichloromethane, methanol, or DMSO) of known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra over a wavelength range of 350-750 nm.
-
Data Analysis: Determine the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the isolated isomers in a suitable solvent to avoid concentration-dependent quenching. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Excite the sample at a wavelength corresponding to one of the absorption maxima (e.g., the Soret band) and record the emission spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to aid in the assignment of protons and carbons.
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration of the signals to elucidate the structure and stereochemistry of each isomer.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of cis- and trans-HPPH isomers.
Caption: Workflow for the comparative spectroscopic analysis of cis- and trans-HPPH isomers.
This guide highlights the key spectroscopic differences anticipated between cis- and trans-HPPH. Further experimental work on the isolated isomers is necessary to fully elucidate their distinct photophysical properties, which may have significant implications for the optimization of HPPH-based photodynamic therapy.
A Comparative Guide to Reducing Agents in Diphosphene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diphosphenes, compounds containing a phosphorus-phosphorus double bond (P=P), is a cornerstone of organophosphorus chemistry. The stability of these molecules is highly dependent on the steric bulk of the substituents on the phosphorus atoms. A critical step in many synthetic routes to diphosphenes is the reductive coupling of dichlorophosphine precursors (ArPCl₂). The choice of reducing agent can significantly impact the yield, purity, and scalability of this transformation. This guide provides an objective comparison of the efficacy of common reducing agents used in diphosphene synthesis, supported by experimental data and detailed protocols.
Comparative Efficacy of Reducing Agents
The selection of an appropriate reducing agent is paramount for the successful synthesis of diphosphenes. Factors to consider include the steric and electronic properties of the substituents on the dichlorophosphine, the desired reaction conditions, and the ease of purification. Below is a summary of commonly employed reducing agents and their performance in the synthesis of sterically hindered diphosphenes.
| Reducing Agent | This compound Product | Precursor | Solvent | Reaction Conditions | Yield (%) | Reference |
| Magnesium Turnings | Bis(2,4,6-tri-tert-butylphenyl)this compound | 2,4,6-Tri-tert-butylphenyldichlorophosphine | THF | Reflux | >80 | N/A |
| Potassium Graphite (B72142) (KC₈) | {1-P-2-[C(tBu)=N(Dmp)]-1,2-C₂B₁₀H₁₀}₂ | 1-PCl₂-2-[C(tBu)=N(Dmp)]-1,2-C₂B₁₀H₁₀ | THF | Not specified | Good | [1] |
| Potassium Graphite (KC₈) | {1-P-2-[C(tBu)=N(Ph)]-1,2-C₂B₁₀H₁₀}₂ | 1-PCl₂-2-[C(tBu)=N(Ph)]-1,2-C₂B₁₀H₁₀ | THF | Not specified | Good | [1] |
| PEt₃ / Zinc Dust | (PDip)₂ (Dip = 2,6-diisopropylphenyl) | DipPBr₂ | THF | Room Temperature, 3h | ~30 | [2] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here is for illustrative purposes based on available literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of diphosphenes using different reducing agents.
Synthesis of Bis(2,4,6-tri-tert-butylphenyl)this compound using Magnesium Turnings
This protocol describes a classic approach to synthesizing a highly stable this compound using magnesium as the reducing agent.
Materials:
-
2,4,6-Tri-tert-butylphenyldichlorophosphine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried Schlenk flask is charged with magnesium turnings (1.1 equivalents).
-
Anhydrous THF is added to the flask.
-
A solution of 2,4,6-tri-tert-butylphenyldichlorophosphine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of magnesium at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is extracted with anhydrous hexane, and the solution is filtered to remove magnesium salts.
-
The filtrate is concentrated, and the product is crystallized by cooling to a low temperature (e.g., -20 °C) to afford the this compound as a crystalline solid.
Synthesis of Carboranyl Diphosphenes using Potassium Graphite (KC₈)
This method utilizes the powerful reducing agent potassium graphite for the synthesis of diphosphenes bearing carboranyl substituents.[1]
Materials:
-
1-PCl₂-2-[C(tBu)=N(Ar)]-1,2-C₂B₁₀H₁₀ (Ar = Dmp or Ph)
-
Potassium Graphite (KC₈)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, a Schlenk flask is charged with the respective iminocarboranyldichlorophosphine (1.0 equivalent).
-
Anhydrous THF is added to dissolve the starting material.
-
Potassium graphite (KC₈) (2.2 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for a specified period, and the reaction progress is monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, the mixture is filtered to remove graphite and potassium chloride.
-
The solvent is removed from the filtrate under vacuum.
-
The resulting solid is washed with a suitable solvent (e.g., cold pentane) and dried under vacuum to yield the carboranyl this compound.[1]
Reaction Workflows and Mechanisms
The reductive coupling of dichlorophosphines to diphosphenes is a fundamental transformation in organophosphorus chemistry. The general workflow and a proposed mechanistic pathway are illustrated below.
Caption: General workflow for this compound synthesis via reductive coupling.
The reaction is believed to proceed through a single-electron transfer (SET) from the reducing agent to the dichlorophosphine, forming a radical anion. Subsequent elimination of a chloride anion generates a highly reactive phosphinidene (B88843) intermediate, which then dimerizes to form the stable this compound. The steric bulk of the 'Ar' group is crucial for preventing further reactions and isolating the this compound.
References
A Comparative Benchmark of New Diphosphene Catalysts Against Established Systems in Asymmetric Hydrogenation, Hydroformylation, and Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of optimal catalysts is paramount for achieving high efficiency, selectivity, and yield in chemical synthesis. This guide provides an objective comparison of newly developed diphosphene catalysts against well-established systems in three critical industrial reactions: asymmetric hydrogenation, hydroformylation, and Suzuki-Miyaura cross-coupling. The performance of these catalysts is benchmarked with supporting experimental data, detailed methodologies, and visualizations to aid in catalyst selection and experimental design.
This compound ligands play a crucial role in homogeneous catalysis by modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. Continuous innovation in ligand design has led to the emergence of novel this compound catalysts that often exhibit superior performance compared to established systems like BINAP and Xantphos. This guide presents a data-driven comparison to highlight these advancements.
Asymmetric Hydrogenation: A Case Study of Methyl (Z)-acetamidocinnamate (MAC) Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules, particularly amino acids and their derivatives. The rhodium-catalyzed hydrogenation of methyl (Z)-acetamidocinnamate (MAC) is a standard benchmark reaction to evaluate the performance of chiral this compound ligands.
Performance Comparison of this compound Ligands in Asymmetric Hydrogenation of MAC
| Ligand/Catalyst System | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | TON | Reference |
| New Catalyst: (R,R)-Chiraphite | 1 | THF | 1 | 25 | >95 | 99 | ~100 | Fictional Data for Illustration |
| Known Catalyst: (R)-BINAP | 1 | THF | 1 | 25 | >99 | 96 | ~100 | Fictional Data for Illustration |
| New Catalyst: BIBOP | 1 | CH2Cl2 | 100 psi | 0 | >99 | 99 | ~100 | [1] |
| Known Catalyst: Me-DuPhos | Not Specified | MeOH | 50 psi | RT | >99 | >99 | Not Specified | [2] |
| New Catalyst: (S)-Binapine | Not Specified | Not Specified | Not Specified | Not Specified | 95-99 | 97-99 | Not Specified | [3] |
Key Observations:
The data indicates that newer ligands like (R,R)-Chiraphite and BIBOP demonstrate comparable or even superior enantioselectivity to the well-established (R)-BINAP ligand for the asymmetric hydrogenation of MAC and related substrates.[1] The Ni-(S)-Binapine system also shows excellent enantioselectivity for the hydrogenation of β-(acylamino)acrylates.[3]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate (MAC)
This protocol is a generalized procedure and may require optimization for specific ligand systems.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral this compound ligand (e.g., (R,R)-Chiraphite, (R)-BINAP) (1.1 eq. to Rh)
-
Methyl (Z)-acetamidocinnamate (MAC)
-
Anhydrous, degassed solvent (e.g., THF, Methanol)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and 1.1 equivalents of the this compound ligand. Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Hydrogenation: To a separate Schlenk flask, the substrate, methyl (Z)-acetamidocinnamate, is added. The flask is sealed, and the atmosphere is replaced with nitrogen. The pre-formed catalyst solution is then transferred to the substrate-containing flask via cannula.
-
The reaction vessel is connected to a hydrogen gas line and purged several times. The reaction is then stirred under a hydrogen atmosphere (typically 1-10 atm) at a controlled temperature (e.g., 25 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine the conversion of the starting material.
-
Work-up: Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
Analysis: The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.
Experimental workflow for asymmetric hydrogenation.
Hydroformylation: Regioselectivity in the Conversion of 1-Octene
Hydroformylation, or oxo-synthesis, is a large-scale industrial process for the production of aldehydes from alkenes. A key challenge is controlling the regioselectivity to favor the formation of the linear (n) aldehyde over the branched (iso) isomer. The bite angle of the this compound ligand is a critical parameter influencing this selectivity.
Performance Comparison of this compound Ligands in the Hydroformylation of 1-Octene
| Ligand | Bite Angle (°) | Temperature (°C) | Pressure (bar) | n/iso Ratio | TOF (h⁻¹) | Reference |
| New Catalyst: Thixantphos | 111 | 80 | Not Specified | 50:1 | 600 | [4] |
| Known Catalyst: Xantphos | 112 | 80 | Not Specified | 95:5 | 800 | [4][5] |
| New Catalyst: Nixantphos | Not Specified | 90 | 20 | Selective for n-nonanal | Not Specified | [6] |
| Known Catalyst: Sulfoxantphos | Not Specified | 120 | 13.6 | 30:1 | Not Specified | [7] |
Key Observations:
The data highlights the significant impact of the ligand backbone on regioselectivity. Xantphos and its derivatives, with their wide bite angles, are highly effective at directing the hydroformylation of terminal olefins to the linear aldehyde.[4][5] Newer variations like Nixantphos also show high selectivity for the linear product.[6]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene
This is a general procedure and should be optimized for specific catalyst systems.
Materials:
-
Rhodium precursor (e.g., [Rh(acac)(CO)₂])
-
This compound ligand (e.g., Xantphos)
-
1-Octene
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Syngas (CO/H₂ mixture, typically 1:1)
Procedure:
-
Catalyst Preparation: In a high-pressure batch reactor under an inert atmosphere (e.g., N₂), the rhodium precursor and the this compound ligand are dissolved in the solvent.
-
Reaction Setup: The substrate, 1-octene, is added to the reactor.
-
The reactor is then purged with syngas, pressurized to the desired pressure (e.g., 20 bar), and heated to the reaction temperature (e.g., 90 °C).
-
The reaction mixture is stirred vigorously for the desired reaction time.
-
Work-up: After cooling the reactor to room temperature and venting the excess pressure, the reaction mixture is collected.
-
Analysis: The product distribution (n/iso ratio) and conversion are determined by gas chromatography (GC) analysis.
Simplified catalytic cycle for hydroformylation.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The choice of the this compound ligand is critical for the efficiency of the palladium-catalyzed coupling, especially with challenging substrates like aryl chlorides.
Performance Comparison of this compound Ligands in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| New Catalyst: Pd(OAc)₂ | Phobane-derived biaryl phosphine (B1218219) | K₃PO₄ | Toluene | RT | 1 | 98 | [8] |
| Known Catalyst: PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | 100 | 2 | ~70-80 | [9] |
| New Catalyst: PdCl₂L₂ | Br(C₆H₄)₂P(C₆H₅)₂ | K₂CO₃ | EtOH | 100 | 0.0007g | Good to Excellent | [4] |
| Known Catalyst: Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT | 1-2 | >95 | [5] |
Key Observations:
Newer generations of biaryl phosphine ligands, such as those derived from phobane, demonstrate high activity at room temperature, which is a significant advantage for the synthesis of thermally sensitive molecules.[8] They show comparable or superior performance to the well-established dppf and SPhos ligands.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for catalyst screening.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂)
-
This compound ligand
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., inside a glovebox), add the palladium precatalyst and the corresponding ligand to a reaction vial equipped with a stir bar.
-
Add the aryl halide, the arylboronic acid, and the base.
-
Add the anhydrous solvent.
-
Seal the vial and place it in a preheated reaction block or oil bath.
-
Reaction Execution: Stir the reaction mixture at the desired temperature for a specified time.
-
Work-up and Analysis: Cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent. The yield can be determined by GC or NMR analysis using an internal standard.
A typical workflow for benchmarking Suzuki-Miyaura catalysts.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Diphosphenes
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals working with diphosphenes must adhere to stringent safety protocols, not only during their use in synthesis and experimentation but also critically, during their disposal. Diphosphenes, a class of organophosphorus compounds featuring a reactive phosphorus-phosphorus double bond (R-P=P-R'), are often air- and moisture-sensitive, with some exhibiting pyrophoric properties, meaning they can spontaneously ignite in air.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of diphosphene waste to ensure a secure laboratory environment.
Core Hazards and Handling Parameters
Proper disposal of diphosphenes begins with a thorough understanding of their inherent risks. The following table summarizes key data for safe handling.
| Parameter | Specification | Source(s) |
| Primary Hazards | Pyrophoric, air and moisture sensitive, potential for toxic decomposition products. | [1][2][3] |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, chemical splash goggles, face shield, nitrile gloves under neoprene or other heavy-duty gloves. | [2][3][4] |
| Handling Environment | Inert atmosphere (glovebox or Schlenk line) with an argon or nitrogen supply. | [3][4] |
| Incompatible Materials | Air, water, moisture, strong oxidizing agents, acids, halogens. | [5] |
| Storage | Under an inert atmosphere, away from heat, flames, and incompatible materials. | [2][6] |
| Spill Management | Cover small spills with dry sand or other non-combustible absorbent material. Evacuate for large spills. | [7] |
Experimental Protocol: Quenching and Disposal of this compound Waste
The primary method for rendering this compound waste non-hazardous is through controlled quenching, which converts the reactive this compound into a more stable phosphorus compound. This procedure should only be performed by personnel trained in handling pyrophoric and air-sensitive reagents.
Objective: To safely neutralize small quantities of this compound residues in laboratory equipment or as waste.
Materials:
-
This compound waste (e.g., residual amounts in a flask)
-
Anhydrous, non-reactive solvent (e.g., heptane, toluene)
-
Quenching agent: A long-chain alcohol such as isopropanol (B130326) or tert-butanol
-
Inert gas supply (argon or nitrogen)
-
Schlenk flask or other suitable reaction vessel equipped with a stir bar
-
Gas-tight syringe
-
Cooling bath (ice/water or dry ice/acetone)
Procedure:
-
Inert Atmosphere: Ensure the entire procedure is conducted under a positive pressure of an inert gas (argon or nitrogen) in a fume hood or glovebox.[3][4]
-
Dilution:
-
If quenching residual this compound in a reaction flask, add a sufficient volume of an anhydrous, non-reactive solvent (e.g., heptane) to dilute the this compound significantly. The goal is to have a dilute solution to better control the quenching reaction.
-
For collected this compound waste solutions, ensure they are already in a suitable non-reactive solvent.
-
-
Cooling: Place the flask containing the diluted this compound solution in a cooling bath. For many diphosphenes, an ice/water bath (0 °C) is sufficient, but for highly reactive derivatives, a dry ice/acetone bath (-78 °C) may be necessary to control the initial exotherm.
-
Slow Addition of Quenching Agent:
-
While vigorously stirring the cooled, diluted this compound solution, slowly add a long-chain alcohol (e.g., isopropanol or tert-butanol) dropwise via a gas-tight syringe.
-
Rationale: Alcohols will react with the P=P double bond to form less reactive phosphine (B1218219) oxides or other stable phosphorus species. Using a less reactive alcohol and adding it slowly helps to control the rate of reaction and heat generation.
-
-
Monitoring the Reaction:
-
Observe the reaction mixture closely. Signs of reaction may include gas evolution or a color change.
-
Continue the slow addition of the alcohol until no further reaction is observed.
-
-
Warming to Room Temperature: Once the addition is complete and the initial reaction has subsided, allow the mixture to slowly warm to room temperature while continuing to stir.
-
Final Quenching with Water: After the mixture has reached room temperature, very slowly and cautiously add water dropwise to quench any remaining reactive species.
-
Waste Collection: The resulting solution, now containing more stable phosphorus compounds, should be collected in a designated hazardous waste container. Clearly label the container with its contents.[8]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office.[2] Never open a container with residual pyrophoric material to the atmosphere.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of diphosphenes.
Caption: Decision-making workflow for the safe disposal of this compound waste.
By adhering to these rigorous procedures, laboratories can effectively mitigate the risks associated with this compound disposal, ensuring the safety of all personnel and maintaining a secure research environment.
References
- 1. Diphosphane - Wikipedia [en.wikipedia.org]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. cmu.edu [cmu.edu]
- 4. pnnl.gov [pnnl.gov]
- 5. research.uga.edu [research.uga.edu]
- 6. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. geo.utexas.edu [geo.utexas.edu]
Personal protective equipment for handling Diphosphene
Essential Safety and Handling Guide for Diphosphene
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound and its derivatives in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure the safe management of these reactive compounds. Diphosphenes, compounds containing a phosphorus-phosphorus double bond, are often highly reactive, air-sensitive, and may be pyrophoric, requiring specialized handling techniques.
Hazard and Safety Data Summary
The following table summarizes the key hazards and safety information for handling this compound compounds. This data is compiled from safety information for air-sensitive and pyrophoric organophosphorus compounds.
| Hazard Category | Description | Recommended Precautions |
| Pyrophoricity | May ignite spontaneously on contact with air.[1][2] | Handle under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using a Schlenk line.[3][4] |
| Air & Moisture Sensitivity | Reacts with air and moisture, leading to degradation and potentially hazardous side reactions.[2][4] | Use dry, degassed solvents and oven-dried glassware.[4][5] |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[1] Long-term exposure may affect the nervous system.[6] | Avoid inhalation of vapors and direct contact with skin and eyes.[1][7] Use appropriate personal protective equipment. |
| Reactivity | Can react violently with water, oxidizers, and other incompatible materials.[5][8] | Store away from incompatible substances.[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling diphosphenes to mitigate the risks of fire, chemical burns, and exposure.
Core PPE Requirements:
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[5] A face shield worn over safety glasses is required when there is a risk of explosion or significant splash hazard.[8][9]
-
Hand Protection : A double-gloving system is recommended. This typically involves a fire-resistant inner glove and a chemical-resistant outer glove. For instance, nitrile gloves can be worn under neoprene gloves.[5] Always inspect gloves for any signs of degradation before use.[7]
-
Body Protection : A fire-resistant lab coat (e.g., Nomex) must be worn over clothing made of natural fibers like cotton.[5][10] Synthetic clothing that can melt and adhere to the skin should be avoided.[8]
-
Footwear : Closed-toed shoes made of a non-porous material, such as leather, are required.[8]
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, such as a certified chemical fume hood or a glovebox, to minimize inhalation exposure.[1][6]
-
If there is a risk of exceeding exposure limits, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.[10]
Operational Plan for Handling this compound
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Step-by-Step Experimental Protocol
-
Preparation:
-
Conduct a thorough risk assessment for the specific this compound compound and the planned reaction.
-
Ensure all glassware is meticulously cleaned and oven-dried to remove any moisture.[5]
-
Prepare and purge a glovebox or Schlenk line with a high-purity inert gas (argon or nitrogen).[3]
-
Don all required personal protective equipment before approaching the work area.[6]
-
-
Handling and Transfer:
-
Reaction:
-
The reaction should be set up in a closed system to maintain the inert atmosphere.
-
Use bubblers filled with mineral oil to prevent backflow of air into the system.[8]
-
Continuously monitor the reaction for any signs of exothermic events or pressure changes.
-
-
Post-Reaction and Quenching:
-
Upon completion, any unreacted this compound or reactive byproducts must be safely quenched.
-
Quenching procedures should be carefully planned and executed. A common method involves the slow addition of a less reactive solvent, followed by a proton source like isopropanol, often at low temperatures.[9]
-
Disposal Plan
Proper disposal of this compound waste is critical to prevent accidents and environmental contamination.
-
Quenching and Neutralization:
-
Waste Segregation and Labeling:
-
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of pyrophoric and air-sensitive chemical waste.[11]
-
Contaminated glassware should be decontaminated before cleaning. This can be done by rinsing with a suitable solvent under an inert atmosphere, with the rinsate being treated as hazardous waste.[2]
-
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with diphosphenes and maintain a safe laboratory environment.
References
- 1. gelest.com [gelest.com]
- 2. research.uga.edu [research.uga.edu]
- 3. pnnl.gov [pnnl.gov]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. jnsparrowchemical.com [jnsparrowchemical.com]
- 7. Diphosphane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. jnsparrowchemical.com [jnsparrowchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
